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Core Science & Biosynthesis

Foundational

"2-(4-Amino-2-hydroxyphenyl)acetic acid" properties and characteristics

An In-depth Technical Guide to 2-(4-Amino-2-hydroxyphenyl)acetic acid: Properties, Synthesis, and Analysis Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Amino-2-hydroxyphenyl)acetic acid: Properties, Synthesis, and Analysis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-2-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. This document delves into its core physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and discusses its critical applications. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and research applications.

Introduction and Significance

2-(4-Amino-2-hydroxyphenyl)acetic acid, also known by synonyms such as p-hydroxyphenylglycine, is a non-proteinogenic amino acid.[1] Its structural significance is most pronounced in the pharmaceutical industry, where it serves as a pivotal chiral side chain for the synthesis of numerous semi-synthetic β-lactam antibiotics, including widely used drugs like amoxicillin and cefadroxil.[1] The compound was first identified as a natural product, forming a structural component of the vancomycin group of glycopeptide antibiotics.[1] Its role as a key building block in life-saving medications underscores the importance of understanding its properties and the methodologies for its synthesis and quality control. This guide aims to provide the foundational knowledge and detailed protocols necessary for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of 2-(4-Amino-2-hydroxyphenyl)acetic acid are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [3][4]
CAS Number 938-97-6[4]
Appearance White to yellow solid
Melting Point 240 °C (with decomposition)[5]
Boiling Point 365.8 - 446.3 °C at 760 mmHg
Purity Typically ≥97%
InChI Key LJCWONGJFPCTTL-UHFFFAOYSA-N[6]

Synthesis and Manufacturing

The production of 2-(4-Amino-2-hydroxyphenyl)acetic acid can be achieved through both chemical synthesis and biosynthetic pathways. The choice of method is often dictated by factors such as yield, purity requirements, and scalability.

Chemical Synthesis: Reaction of Phenol and 2-Hydroxyglycine

An industrially relevant method involves the direct reaction of phenol with 2-hydroxyglycine, facilitated by an acid catalyst.[1] This approach is favored for its use of readily available, less toxic starting materials and operational simplicity.[1]

Causality of Experimental Choices:

  • Reactants: Phenol serves as the source of the hydroxyphenyl ring, while 2-hydroxyglycine provides the amino acid backbone.

  • Catalyst: An acid catalyst, such as sulfuric acid, is crucial for promoting the electrophilic substitution reaction on the phenol ring.

  • Solvent: A non-reactive solvent like dichloroethane is used to dissolve the reactants and facilitate a homogenous reaction mixture.

  • Temperature: Heating the reaction to 60-65°C increases the reaction rate to achieve completion within a reasonable timeframe (typically 8 hours).[1]

  • Monitoring: Thin-layer chromatography (TLC) is a standard, rapid technique used to monitor the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint.

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with dichloroethane.

  • Add equimolar amounts of phenol and 2-hydroxyglycine to the solvent and stir until a homogenous mixture is achieved.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-65°C using a controlled heating mantle.

  • Monitoring: Monitor the reaction's progress every hour using TLC with an appropriate solvent system.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base. The product can then be isolated through crystallization or chromatography.

  • Purification: Recrystallization from a suitable solvent system is often employed to achieve high purity.

Chemical_Synthesis_Workflow Reactants 1. Reactant Mixing (Phenol + 2-Hydroxyglycine in Dichloroethane) Catalysis 2. Acid Catalysis (Add H₂SO₄) Reactants->Catalysis Reaction 3. Heating & Reaction (60-65°C, 8 hrs) Catalysis->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Hourly Checks Workup 5. Work-up (Cooling, Neutralization) Reaction->Workup Upon Completion Monitoring->Reaction Isolation 6. Isolation & Purification (Crystallization) Workup->Isolation FinalProduct Pure 2-(4-Amino-2-hydroxyphenyl)acetic acid Isolation->FinalProduct

Chemical Synthesis Workflow Diagram
Biosynthesis Pathway

In various microorganisms, L-p-hydroxyphenylglycine is synthesized via the shikimic acid pathway, a primary metabolic route for aromatic amino acids.[1] This biological route starts from the precursor prephenate and involves a series of precise enzymatic conversions.[1]

  • Prephenate Dehydrogenase (Pdh): Converts prephenate into 4-hydroxyphenylpyruvate.

  • L-p-Hydroxyphenylglycine Transaminase (HpgT): Catalyzes the final transamination step to yield L-p-hydroxyphenylglycine.[1]

Biosynthesis_Pathway ShikimicAcid Shikimic Acid Pathway Prephenate Prephenate ShikimicAcid->Prephenate Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->Hydroxyphenylpyruvate   Pdh Product L-p-hydroxyphenylglycine Hydroxyphenylpyruvate->Product   HpgT

Key Steps in the Biosynthesis Pathway

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative for confirming the identity, purity, and structure of 2-(4-Amino-2-hydroxyphenyl)acetic acid.[7] A multi-technique approach is employed, leveraging the unique information provided by NMR, IR, MS, and UV-Vis spectroscopy.[7] The molecule's key functional groups—a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic acid—give rise to distinct spectroscopic signatures.[7]

Analytical_Probes cluster_molecule 2-(4-Amino-2-hydroxyphenyl)acetic acid cluster_techniques Spectroscopic Techniques Molecule Structure: HO-Ph-CH(NH₂)-COOH NMR NMR ('H, ¹³C) Molecule->NMR Probes C-H Framework IR IR Molecule->IR Identifies Functional Groups (O-H, N-H, C=O) MS MS Molecule->MS Determines Mass & Formula UV UV-Vis Molecule->UV Analyzes Aromatic Chromophore

Spectroscopic Probes of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the unique chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[7]

  • Ensure the sample is fully dissolved; gentle sonication may be applied.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.[7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-32) should be collected to achieve a good signal-to-noise ratio.[7]

  • Instrument Parameters (¹³C NMR): Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

The following tables summarize the anticipated chemical shifts. Note that the positions of exchangeable protons (-OH, -NH₂, -COOH) are highly dependent on solvent, concentration, and temperature.[7]

Table: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.5-12.0 Broad Singlet 1H -COOH
~8.5-9.5 Broad Singlet 1H Ar-OH
~7.2 - 7.4 Doublet 2H Ar-H (ortho to -CH)
~6.7 - 6.9 Doublet 2H Ar-H (ortho to -OH)
~4.9 - 5.1 Singlet 1H α-CH

| ~3.0-4.0 | Broad Singlet| 2H | -NH₂ |

Table: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~170-175 -COOH
~156-158 Ar-C (C-OH)
~128-130 Ar-C (ortho to -CH)
~125-127 Ar-C (ipso to -CH)
~114-116 Ar-C (ortho to -OH)

| ~55-60 | α-C |

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.[7]

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500O-H Stretch (Broad)Phenol, Acid
3200 - 3400N-H StretchAmine
2500 - 3300O-H Stretch (Very Broad)Carboxylic Acid
1680 - 1720C=O StretchCarboxylic Acid
1550 - 1650N-H BendAmine
1500 - 1600C=C StretchAromatic Ring
1029 - 1200C-N StretchAmine
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and gain insight into the molecule's fragmentation pattern, further corroborating its structure.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Analysis: The molecular ion peak should correspond to the calculated molecular weight (167.16 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption characteristics of the aromatic chromophore.[7]

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or water).[7]

  • Perform serial dilutions to obtain a final concentration in the micromolar (µM) range, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

  • Data Acquisition: Use quartz cuvettes to measure the absorbance spectrum, typically from 200 to 400 nm. The phenolic ring is expected to show characteristic absorption maxima.

Applications in Research and Drug Development

The primary application of 2-(4-Amino-2-hydroxyphenyl)acetic acid lies in its role as a fundamental building block in the pharmaceutical industry.

  • Antibiotic Synthesis: The D-(-)-enantiomer is a crucial precursor for the side chains of many blockbuster semi-synthetic penicillins and cephalosporins.[1] Its incorporation is key to the antibacterial activity and pharmacokinetic profile of these drugs.

  • Natural Product Chemistry: Its presence in complex natural products like vancomycin highlights its role in biological systems and provides a basis for synthetic and medicinal chemistry explorations.[1]

  • Metabolite Research: As a derivative of glycine and related to tyrosine metabolism, it and similar structures are studied as potential biomarkers for various physiological and pathological states.[8][9][10]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[11][12]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] For long-term stability, storage at 4°C under an inert atmosphere is recommended.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76972149, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-amino-2-(4-hydroxyphenyl)acetic acid CAS#: 6324-01-2. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [Link]

  • Oakwood Chemical. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Insights for 2-(4-Amino-2-hydroxyphenyl)acetic Acid

Executive Summary The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS 173732-08-6) is a highly functionalized aromatic building block. Historically noted for its utility as a carbonyl trapping agent in the treatment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS 173732-08-6) is a highly functionalized aromatic building block. Historically noted for its utility as a carbonyl trapping agent in the treatment of chronic inflammatory diseases , its structural motif—featuring an acetic acid moiety, a phenolic hydroxyl, and an aniline amino group—presents a unique chemoselectivity challenge. This whitepaper details a robust, scalable, and self-validating 5-step synthetic pathway starting from commercially available 2-methyl-5-nitrophenol (4-nitro-o-cresol).

Retrosynthetic Analysis & Strategic Design

Designing a synthesis for a molecule with three distinct reactive functional groups requires rigorous orthogonal protection strategies.

  • The Homologation Challenge: The acetic acid side chain is best installed via homologation of a benzylic methyl group. We utilize a Wohl-Ziegler bromination followed by a Kolbe nitrile synthesis and subsequent hydrolysis.

  • Orthogonal Protection: The phenolic -OH must be protected to prevent interference during benzylic bromination and nucleophilic cyanation. A benzyl ether is strategically chosen over a methyl ether because it withstands the harsh basic conditions of nitrile hydrolysis and can be cleaved simultaneously with the nitro group reduction in the final step, eliminating the need for a dedicated deprotection stage.

  • Regioselectivity: Starting with 2-methyl-5-nitrophenol inherently locks the 1,2,4-substitution pattern required for the final active pharmaceutical ingredient (API).

SynthesisPathway SM 2-Methyl-5-nitrophenol (Starting Material) Int1 2-Benzyloxy-4-nitrotoluene (Protected Intermediate) SM->Int1 Step 1: BnBr, K2CO3 (Williamson Ether Synthesis) Int2 2-Benzyloxy-4-nitrobenzyl bromide (Activated Intermediate) Int1->Int2 Step 2: NBS, AIBN (Wohl-Ziegler Bromination) Int3 2-(2-Benzyloxy-4-nitrophenyl)acetonitrile (Homologated Nitrile) Int2->Int3 Step 3: NaCN, DMSO (Nucleophilic Substitution) Int4 2-(2-Benzyloxy-4-nitrophenyl)acetic acid (Carboxylic Acid) Int3->Int4 Step 4: NaOH, H2O, ∆ (Nitrile Hydrolysis) Target 2-(4-Amino-2-hydroxyphenyl)acetic acid (Target API) Int4->Target Step 5: H2, Pd/C (Global Reduction & Deprotection)

Strategic 5-step synthetic workflow for 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Phenolic Protection (Williamson Ether Synthesis)

Causality: The free phenol is highly electron-donating and would cause uncontrolled electrophilic aromatic substitution during Step 2. Benzylation masks this reactivity while providing an orthogonal handle.

  • Protocol: To a stirred solution of 2-methyl-5-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M), add anhydrous K₂CO₃ (1.5 eq). Stir for 15 minutes to form the phenoxide. Dropwise add benzyl bromide (1.2 eq). Heat to 80°C for 4 hours.

  • Self-Validation: Quench an aliquot in water and extract with EtOAc. TLC (Hexane/EtOAc 4:1) will show the disappearance of the bright yellow UV-active starting material (R_f 0.3) and the emergence of a non-polar product spot (R_f 0.6).

  • Workup: Pour into ice water, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), dry over Na₂SO₄, and concentrate.

Step 2: Benzylic Activation (Wohl-Ziegler Bromination)

Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂, which, when combined with a radical initiator (AIBN), heavily favors radical benzylic bromination over nuclear bromination .

  • Protocol: Dissolve Step 1 product (1.0 eq) in trifluorotoluene (PhCF₃, a greener alternative to CCl₄). Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux at 80°C for 6 hours under a nitrogen atmosphere.

  • Self-Validation: The reaction is complete when the heavy NBS powder converts to succinimide, which floats to the surface of the solvent.

  • Workup: Cool to 0°C, filter off the succinimide byproduct, wash the filtrate with saturated Na₂S₂O₃, dry, and concentrate to yield 2-benzyloxy-4-nitrobenzyl bromide.

Step 3: Homologation via Cyanation (S_N2)

Causality: Cyanide is an excellent nucleophile. Using a polar aprotic solvent like DMSO solvates the Na⁺ cation, leaving the CN⁻ bare and highly reactive, driving the S_N2 displacement of the primary bromide rapidly at room temperature.

  • Protocol: Dissolve Step 2 product (1.0 eq) in DMSO (0.3 M). Slowly add NaCN (1.5 eq) in portions. Stir at 25°C for 12 hours.

  • Self-Validation: TLC (Hexane/EtOAc 4:1) will show complete conversion to a slightly more polar nitrile (R_f 0.3).

  • Workup (Safety Critical): Quench carefully with a large volume of water. Extract with EtOAc. Treat all aqueous waste with sodium hypochlorite (bleach) for 24 hours to oxidize residual cyanide to non-toxic cyanate before disposal.

Step 4: Nitrile Hydrolysis

Causality: Base-catalyzed hydrolysis is chosen over acidic hydrolysis to avoid premature cleavage of the benzyl ether. The reaction is driven to completion by the irreversible expulsion of ammonia gas .

  • Protocol: Suspend Step 3 product (1.0 eq) in a 1:1 mixture of EtOH and 2M aqueous NaOH (5.0 eq). Reflux at 100°C for 12 hours.

  • Self-Validation: Hold wet pH paper above the condenser; the evolution of basic NH₃ gas will cease when the reaction is complete.

  • Workup: Cool the mixture, evaporate the EtOH in vacuo, and acidify the aqueous layer to pH 2 using 3M HCl. The resulting 2-(2-benzyloxy-4-nitrophenyl)acetic acid will precipitate as a solid. Filter and dry.

Step 5: Global Deprotection and Reduction (Catalytic Hydrogenation)

Causality: Palladium on carbon (Pd/C) acts as a dual-purpose catalyst. It facilitates the reduction of the aromatic nitro group to an aniline and concurrently drives the hydrogenolysis of the benzyl ether to reveal the target phenol .

  • Protocol: Dissolve Step 4 product (1.0 eq) in Methanol. Add 10 wt% Pd/C (0.1 eq Pd). Purge the vessel with N₂ (3x), then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 16 hours.

  • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating will reveal a distinct purple spot, confirming the presence of the primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate and recrystallize the crude zwitterionic product from water/ethanol to yield pure 2-(4-Amino-2-hydroxyphenyl)acetic acid.

MechanismStep5 Start 2-(2-Benzyloxy-4-nitrophenyl)acetic acid PdC Pd/C Surface Adsorption (H2 Activation) Start->PdC NitroRed Nitro Reduction (-NO2 → -NH2) PdC->NitroRed Fast EtherCleave Hydrogenolysis (-OBn → -OH + Toluene) PdC->EtherCleave Slower Product Target Compound (Zwitterion) NitroRed->Product EtherCleave->Product

Mechanistic pathway of orthogonal global deprotection and nitro reduction via Pd/C.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters for a 100-gram scale-up batch, reflecting realistic bench-to-pilot yields.

StepTransformationReagents & CatalystTemp (°C)Time (h)Yield (%)In-Process Validation (TLC / Visual)
1 Phenolic ProtectionBnBr, K₂CO₃, DMF80492%R_f shift 0.3 → 0.6 (Hex/EtOAc 4:1)
2 Benzylic BrominationNBS, AIBN, PhCF₃80685%Succinimide precipitation (floats)
3 Cyanation (S_N2)NaCN, DMSO251288%R_f shift 0.6 → 0.3 (Hex/EtOAc 4:1)
4 Nitrile Hydrolysis2M NaOH, EtOH1001281%Ammonia gas evolution ceases
5 Global ReductionH₂ (1 atm), 10% Pd/C251695%Ninhydrin positive spot (purple)
Overall Linear Synthesis - - 50 ~53% High-purity API obtained

Safety, Scale-up, and Industrial Considerations

Transitioning this synthesis from bench to pilot scale requires strict adherence to EHS (Environment, Health, and Safety) protocols:

  • Cyanide Handling (Step 3): Standard operating procedures must dictate the use of localized exhaust ventilation. All aqueous waste must undergo validated bleach quenching to prevent hydrogen cyanide (HCN) gas generation upon accidental acidification.

  • Pyrophoric Catalysts (Step 5): Pd/C becomes highly pyrophoric when saturated with hydrogen and exposed to oxygen. Filtration must be conducted under an inert argon or nitrogen blanket using a closed-system Celite filter funnel.

  • Solvent Substitution: The classical Wohl-Ziegler bromination utilizes carbon tetrachloride (CCl₄), a severe ozone-depleting substance and hepatotoxin. This protocol successfully substitutes CCl₄ with trifluorotoluene (PhCF₃), maintaining radical stability while adhering to modern green chemistry mandates.

References

  • Shapiro, H. K. (1995). Compositions for treatment of chronic inflammatory diseases.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.[Link]

Foundational

An In-depth Technical Guide to 2-(4-Amino-2-hydroxyphenyl)acetic acid

A Note to the Researcher: The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid is a specific isomer that is distinct from the more widely documented and commercially prevalent compound, 2-Amino-2-(4-hydroxyphenyl)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid is a specific isomer that is distinct from the more widely documented and commercially prevalent compound, 2-Amino-2-(4-hydroxyphenyl)acetic acid (also known as p-hydroxyphenylglycine, CAS No. 938-97-6), a key building block for semi-synthetic β-lactam antibiotics.[1] Due to its relative obscurity, direct experimental data for the title compound is limited. This guide provides core identifiers and leverages established chemical principles and data from closely related structural analogs to present a comprehensive technical overview, including plausible synthetic routes and expected analytical characterizations.

Compound Identification and Nomenclature

2-(4-Amino-2-hydroxyphenyl)acetic acid belongs to the class of aromatic amino acids. Its structure is characterized by an acetic acid group attached to a phenyl ring, which is substituted with both a hydroxyl group (-OH) at position 2 and an amino group (-NH2) at position 4. This specific substitution pattern distinguishes it from its isomers.

Structural Isomer Comparison: It is critical to differentiate the title compound from its more common isomer, which has the amino group on the alpha-carbon of the acetic acid moiety.

Caption: Chemical structures of the title compound and its common isomer.

Core Identifiers and Physicochemical Properties

Due to limited specific data for the title compound, some properties are calculated or inferred from related compounds.

IdentifierValueSource
IUPAC Name (4-Amino-2-hydroxyphenyl)acetic acidN/A
CAS Number 140618-36-2PubChem
Molecular Formula C₈H₉NO₃Computed
Molecular Weight 167.16 g/mol Computed
InChI InChI=1S/C8H9NO3/c9-6-2-3-7(11)5(4-6)1-8(12)13/h2-4,11H,1,9H2,(H,12,13)PubChem
InChIKey HJKMUISSPGMAST-UHFFFAOYSA-NPubChem
Canonical SMILES C1=C(C=C(C(=C1)O)N)CC(=O)OPubChem
Physical Form Solid (Predicted)N/A
Storage Store in a cool, dark place under an inert atmosphere (Recommended)[2]

Synthesis and Manufacturing

While no specific industrial synthesis for 2-(4-Amino-2-hydroxyphenyl)acetic acid is documented in the provided results, a chemically sound and logical pathway can be devised starting from the commercially available precursor, 2-hydroxyphenylacetic acid . This approach is supported by methodologies used for synthesizing structurally similar compounds.[3]

The proposed pathway involves two key steps:

  • Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring. The hydroxyl group is an ortho-, para-director, meaning the nitro group will preferentially add to the positions ortho or para to it. The para-position (position 4) is sterically less hindered, leading to the desired 4-nitro intermediate.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂). This is a standard transformation, often achieved with high efficiency using metal catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_end Final Product Start 2-Hydroxyphenylacetic Acid Nitration React with HNO₃ / H₂SO₄ Start->Nitration Intermediate 2-(2-Hydroxy-4-nitrophenyl)acetic acid Nitration->Intermediate Forms intermediate Reduction Reduce with H₂ / Pd/C Intermediate->Reduction Product 2-(4-Amino-2-hydroxyphenyl)acetic acid Reduction->Product Yields final product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

Causality and Rationale: This protocol is based on standard organic chemistry transformations. The choice of nitric and sulfuric acids is a classic method for electrophilic aromatic substitution (nitration). The subsequent catalytic hydrogenation is a clean and efficient method for reducing a nitro group without affecting the carboxylic acid or hydroxyl groups.

Step 1: Synthesis of 2-(2-Hydroxy-4-nitrophenyl)acetic acid

  • Reaction Setup: In a flask cooled in an ice bath (0-5°C), slowly add 2-hydroxyphenylacetic acid to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

    • Expert Insight: Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

  • Reaction Conditions: Stir the mixture at low temperature for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid precipitate is the crude nitro-intermediate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid

  • Reaction Setup: Dissolve the dried 2-(2-hydroxy-4-nitrophenyl)acetic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Expert Insight: Pd/C is a highly effective catalyst for this transformation. The solvent choice is important for dissolving the starting material while being inert to the reaction conditions.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Trustworthiness: Complete removal of the palladium catalyst is a critical step for ensuring the purity of the final product, especially for pharmaceutical applications.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 2-(4-amino-2-hydroxyphenyl)acetic acid.

Spectroscopic and Analytical Characterization

Accurate spectroscopic analysis is essential for confirming the identity, purity, and structure of the synthesized compound. The following protocols and expected data are based on the functional groups present and are adapted from established methods for the related isomer, 4-hydroxyphenylglycine.[4]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Sample Purified Sample of 2-(4-Amino-2-hydroxyphenyl)acetic acid NMR NMR (¹H, ¹³C) Structural Elucidation Sample->NMR IR FTIR Functional Group ID Sample->IR MS Mass Spectrometry MW Confirmation Sample->MS UV UV-Vis Chromophore Analysis Sample->UV HPLC HPLC / UPLC Purity & Quantification Sample->HPLC Data Comprehensive Characterization Data NMR->Data IR->Data MS->Data UV->Data HPLC->Data

Caption: Comprehensive workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.5 - 7.0Multiplet3HAromatic Protons (Ar-H)
~3.5Singlet2HMethylene Protons (-CH₂-)
Variable (Broad)Broad Singlet3H-OH, -NH₂
~10-12 (Broad)Broad Singlet1HCarboxylic Acid (-COOH)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of an internal standard like Tetramethylsilane (TMS) if required.

  • Instrument Parameters: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the solvent peak or internal standard. Integrate peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3400 - 3200 (broad)O-H (hydroxyl) and N-H (amino) stretching
3300 - 2500 (very broad)O-H (carboxylic acid) stretching
~1700C=O (carboxylic acid) stretching
~1600, ~1500C=C (aromatic ring) stretching
~1250C-O (phenol) stretching

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or a blank KBr pellet. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Instrument Parameters: Infuse the sample solution into an Electrospray Ionization (ESI) source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Expected Result: The primary molecular ion peak should correspond to the compound's molecular weight (167.16 g/mol ). For positive mode, expect a peak at m/z ≈ 168.17. For negative mode, expect a peak at m/z ≈ 166.15.

Applications in Research and Drug Development

Given its structure as a non-proteinogenic amino acid, 2-(4-Amino-2-hydroxyphenyl)acetic acid holds potential as a versatile building block or scaffold in medicinal chemistry and drug development.[5]

  • Scaffold for Novel Compounds: The three functional groups (amine, hydroxyl, carboxylic acid) provide multiple reaction sites for chemical modification. This allows for the synthesis of diverse libraries of compounds to be screened for biological activity.

  • Precursor for Drug Metabolites: The synthesis of related structures is crucial for creating analytical standards to study the metabolism of new psychoactive substances and other drugs, aiding in toxicology and pharmacokinetics research.[3]

  • Potential Biological Activity: Phenolic acids and their derivatives are often investigated for antioxidant, anti-inflammatory, and other therapeutic properties. The unique substitution pattern of this compound could lead to novel biological effects worthy of investigation.

Safety and Handling

No specific safety data exists for 2-(4-Amino-2-hydroxyphenyl)acetic acid. Therefore, precautions should be based on data for structurally related aminophenols and carboxylic acids. The safety information for the isomer CAS 938-97-6 provides a useful reference.[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Potential Hazard Statements (H-statements):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

A complete list of all sources cited in this guide is provided below.

No.TitleSourceURL
12-amino-2-(4-hydroxyphenyl)acetic acid 6324-01-2Guidechem
2(R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic AcidPubChem[Link]
3(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acidPubChem[Link]
4(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)PubChem[Link]
5(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloridePubChem[Link]
6An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic AcidBenchchem
72-Amino-2-(4-hydroxyphenyl)acetic acidMedchemExpress
82-Amino-2-(4-hydroxyphenyl)acetic acidSigma-Aldrich
92-Amino-2-(4-hydroxyphenyl)acetic acidAaronchem
102-amino-2-(4-hydroxyphenyl)acetic acidStenutz[Link]
11PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDESGoogle Patents
12Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical GuideBenchchem
13Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APBMDPI[Link]
142-Amino-2-(4-hydroxyphenyl)acetic acid (hydrate)MilliporeSigma

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Amino-2-hydroxyphenyl)acetic acid and its Isomers: Properties and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of hydroxyphenylglycine isomers, with a focus on the commercially significant...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of hydroxyphenylglycine isomers, with a focus on the commercially significant 4-hydroxyphenylglycine.

Introduction

2-(4-Amino-2-hydroxyphenyl)acetic acid is a specific isomer of a group of non-proteinogenic amino acids known as hydroxyphenylglycines. As an isomer, it shares the same molecular formula and molecular weight with its counterparts. While specific experimental data for 2-(4-Amino-2-hydroxyphenyl)acetic acid is not extensively available in public literature and databases, this guide will provide a comprehensive overview of its predicted properties based on its isomeric relationship with the well-characterized and industrially significant compound, 2-amino-2-(4-hydroxyphenyl)acetic acid, commonly known as p-hydroxyphenylglycine or 4-hydroxyphenylglycine.

This guide will delve into the core chemical attributes, synthesis methodologies, and diverse applications of 4-hydroxyphenylglycine, offering valuable insights for professionals in drug development and organic synthesis. The principles and data presented for 4-hydroxyphenylglycine serve as a strong predictive foundation for understanding the chemical behavior of its isomers, including 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Core Molecular Attributes

Both 2-(4-Amino-2-hydroxyphenyl)acetic acid and its isomer 4-hydroxyphenylglycine are aromatic amino acids. Their fundamental properties are identical in terms of elemental composition and mass, but their chemical and biological activities can differ due to the different placement of the hydroxyl group on the phenyl ring.

Molecular Formula and Molecular Weight

As isomers, both 2-(4-Amino-2-hydroxyphenyl)acetic acid and 4-hydroxyphenylglycine share the same molecular formula and have a consistent molecular weight.

PropertyValueSource(s)
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [2]
Chemical Structure

The key distinction between these isomers lies in the substitution pattern on the phenyl ring. In 2-(4-Amino-2-hydroxyphenyl)acetic acid, the amino and hydroxyl groups are at positions 4 and 2, respectively. In the more common 4-hydroxyphenylglycine, the hydroxyl group is at the para-position (position 4).

Synthesis and Manufacturing

The synthesis of hydroxyphenylglycines is a critical process, particularly for the production of semi-synthetic β-lactam antibiotics. While specific synthesis routes for 2-(4-Amino-2-hydroxyphenyl)acetic acid are not widely documented, the established methods for producing 4-hydroxyphenylglycine provide a strong template for potential synthetic pathways.

Industrial Synthesis of 4-Hydroxyphenylglycine

A prevalent industrial method for synthesizing 4-hydroxyphenylglycine involves the direct reaction of phenol with 2-hydroxyglycine in the presence of an acid catalyst. This method is favored for its use of readily available and less toxic starting materials, operational simplicity, and high yields.[3]

Experimental Protocol: Synthesis of p-Hydroxyphenylglycine [3]

  • Reaction Setup: In a suitable solvent such as dichloroethane, combine phenol and 2-hydroxyglycine. Stir the mixture to ensure it is homogeneous.

  • Catalysis: Introduce an acid catalyst, for example, sulfuric acid.

  • Reaction Conditions: Heat the mixture to a temperature of 60-65°C. The progress of the reaction should be monitored using thin-layer chromatography (TLC). The reaction is typically expected to reach completion within 8 hours.

  • Workup: Upon completion, add water to the reaction mixture and separate the organic phase.

  • Isolation and Purification: Neutralize the aqueous phase with an aqueous base (e.g., sodium hydroxide solution) to a pH of approximately 5.2. Cool the solution to 15°C to facilitate crystallization.

  • Final Product: Collect the resulting crystalline product by filtration, wash it with water, and then dry to obtain p-hydroxyphenylglycine.

Caption: Workflow for the synthesis of p-hydroxyphenylglycine.

Applications in Drug Development

The primary significance of hydroxyphenylglycines in the pharmaceutical industry is their role as a crucial chiral side chain in the synthesis of semi-synthetic β-lactam antibiotics.[3] The D-(-)-enantiomer of 4-hydroxyphenylglycine is a key building block for the side chains of widely used antibiotics such as amoxicillin, cefadroxil, and cefoperazone.[3]

Spectroscopic Characterization

Accurate spectroscopic analysis is essential for the identification, purity assessment, and structural elucidation of hydroxyphenylglycine isomers.[4] The spectroscopic data for 4-hydroxyphenylglycine provides a reference for what can be expected for other isomers like 2-(4-Amino-2-hydroxyphenyl)acetic acid, with variations anticipated due to the different substitution patterns.

The key functional groups that define the spectroscopic signature are the phenol, the alpha-amino acid moiety, and the carboxylic acid.[4]

Predicted ¹H NMR Spectral Data for 4-Hydroxyphenylglycine
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2 - 7.4Doublet2HAr-H (ortho to -CH)
~6.8 - 7.0Doublet2HAr-H (ortho to -OH)
~5.0 - 5.2Singlet1Hα-CH
VariableBroad Singlet3H-NH₂ and -COOH

Source: Predicted data based on established spectroscopic principles.[4]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Sample Preparation: Accurately weigh 5-10 mg of the hydroxyphenylglycine sample.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.

  • Instrument Parameters (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The aromatic chromophore will dominate the UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectroscopy [4]

  • Sample Preparation: Prepare a stock solution of the hydroxyphenylglycine sample of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or water.

  • Dilution: From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range), aiming for an absorbance within the linear range of the spectrophotometer (0.1 - 1.0).

  • Measurement: Use quartz cuvettes for UV measurements, as glass and plastic absorb UV light.

Safety and Handling

For 4-hydroxyphenylglycine, the following safety information is relevant and should be considered as a baseline for handling its isomers.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash face, hands and any exposed skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P271: Use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields.

    • Skin and Body Protection: Wear appropriate protective clothing.

    • Respiratory Protection: A NIOSH/MSHA approved respirator is recommended.

In case of exposure, follow standard first-aid measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

  • Skin: Wash off immediately with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Drink plenty of water.

Caption: GHS pictogram and key hazard statements for 4-hydroxyphenylglycine.

Conclusion

While 2-(4-Amino-2-hydroxyphenyl)acetic acid is a specific chemical entity, its detailed characterization is not as readily available as that of its commercially vital isomer, 4-hydroxyphenylglycine. The information provided in this guide for 4-hydroxyphenylglycine offers a robust framework for researchers and drug development professionals to understand the expected properties, synthesis, and applications of the broader class of hydroxyphenylglycine isomers. The established protocols and data serve as a valuable starting point for the investigation and potential utilization of 2-(4-Amino-2-hydroxyphenyl)acetic acid and other related compounds in medicinal chemistry and organic synthesis.

References

  • 2-amino-2-(4-hydroxyphenyl)acetic acid - Stenutz. (URL: [Link])

  • 2-amino-2-(4-hydroxyphenyl)acetic acid CAS#: 6324-01-2; ChemWhat Code: 908437. (URL: [Link])

Sources

Foundational

Spectroscopic Data for 2-(4-Amino-2-hydroxyphenyl)acetic acid: A Technical Guide for Researchers

Molecular Structure and Expected Spectroscopic Features The spectroscopic signature of 2-(4-Amino-2-hydroxyphenyl)acetic acid is dictated by its constituent functional groups: a disubstituted phenol, a primary amine, and...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Expected Spectroscopic Features

The spectroscopic signature of 2-(4-Amino-2-hydroxyphenyl)acetic acid is dictated by its constituent functional groups: a disubstituted phenol, a primary amine, and a carboxylic acid. The ortho- and para-substitution pattern on the phenyl ring, with an electron-donating amino group and a hydroxyl group, will significantly influence the electronic environment of the aromatic protons and carbons, leading to a complex and informative NMR spectrum. The presence of O-H, N-H, and C=O bonds will give rise to characteristic absorption bands in the Infrared (IR) spectrum. Mass spectrometry (MS) will be crucial for determining the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(4-Amino-2-hydroxyphenyl)acetic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton alpha to the carboxylic acid and amino groups, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are predicted based on the analysis of structurally similar compounds.[2]

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~6.5 - 7.0Multiplet3HAr-HThe electron-donating effects of the -NH₂ and -OH groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The splitting pattern will be complex due to the ortho, meta, and para couplings.
~4.0 - 4.2Singlet/Triplet1Hα-CHThe proximity to the electron-withdrawing carboxylic acid group and the nitrogen atom will deshield this proton, causing it to appear in this region. Coupling with the adjacent N-H protons might be observed depending on the solvent and concentration.
Variable (Broad)Singlet2H-NH₂The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and hydrogen exchange.
Variable (Broad)Singlet1H-OH (phenolic)Similar to the amine protons, the phenolic hydroxyl proton's chemical shift is variable and the signal is typically broad.
Variable (Broad)Singlet1H-COOHThe carboxylic acid proton is acidic and its signal is usually broad and can appear over a wide range, often significantly downfield (10-13 ppm), but can exchange with solvent protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment Rationale
~170 - 180C=O (Carboxylic)The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2]
~150 - 160C-OH (Aromatic)The carbon atom attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.
~140 - 150C-NH₂ (Aromatic)The carbon atom attached to the amino group is also deshielded.
~110 - 130Aromatic C-H & C-CThe remaining aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents.
~55 - 65C-N (α-carbon)The alpha-carbon is attached to both the nitrogen and the carboxylic acid group, leading to a chemical shift in this range.[2]
Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can slow down the exchange of labile protons (-NH₂, -OH, -COOH), allowing for their observation.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3400 - 3200N-H stretch (amine)Medium-StrongThe primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.
3300 - 2500O-H stretch (carboxylic acid & phenol)Broad, StrongThe O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group will overlap and appear as a very broad band due to strong hydrogen bonding.[2]
~1700 - 1680C=O stretch (carboxylic acid)StrongThe carbonyl group of the carboxylic acid will give a strong absorption band in this region.
~1620 - 1580N-H bend (amine) & C=C stretch (aromatic)MediumThe bending vibration of the N-H bond and the stretching vibrations of the aromatic ring often appear in this region and can overlap.
~1500 - 1400C=C stretch (aromatic)MediumCharacteristic stretching vibrations of the aromatic ring.
~1300 - 1200C-O stretch (phenol & carboxylic acid)StrongThe stretching vibrations of the C-O bonds in the phenolic and carboxylic acid groups will result in strong absorptions in this fingerprint region.
Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000 - 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 2-(4-Amino-2-hydroxyphenyl)acetic acid (C₈H₉NO₃) is 167.16 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 168.17 is expected, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways include the loss of water (H₂O) from the carboxylic acid and hydroxyl groups, and the loss of the carboxyl group (-COOH).

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and determination of the elemental composition.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR C->D E Acquire ¹³C NMR D->E F Acquire 2D NMR (optional) E->F G Process Spectra F->G H Assign Signals G->H I Elucidate Structure H->I

Caption: General workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Prep Prepare Dilute Solution MS_Acq Acquire Mass Spectrum (ESI or APCI) MS_Prep->MS_Acq MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis

Caption: Workflows for IR and Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of 2-(4-Amino-2-hydroxyphenyl)acetic acid relies on a multi-technique approach, integrating NMR, IR, and Mass Spectrometry. While experimental data for this specific isomer is scarce, a thorough understanding of the spectroscopic principles and comparison with closely related analogs allows for a confident prediction and interpretation of its spectral data. The protocols and predicted data presented in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar compounds in drug discovery and development.

References

  • BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-Amino-2-hydroxyphenyl)acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 2-(4-Amino-2-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative with a structure suggestive of diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Amino-2-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative with a structure suggestive of diverse biological activities. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in current literature, its structural similarity to other well-characterized molecules provides a strong basis for hypothesizing its potential biological roles. This guide synthesizes information from related compounds, including phenolic amino acids and other phenylacetic acid derivatives, to propose potential mechanisms of action for 2-(4-Amino-2-hydroxyphenyl)acetic acid. We will explore its potential as an antioxidant, a modulator of key cellular signaling pathways, and its possible role in metabolic processes. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and drug development efforts.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid belongs to the class of aromatic amino acid analogs. Its structure, featuring a phenolic hydroxyl group, an amino group, and a carboxylic acid moiety, presents a pharmacophore with significant potential for interacting with various biological targets. The phenolic hydroxyl group is a known contributor to antioxidant properties and can participate in hydrogen bonding within enzyme active sites. The amino acid-like side chain suggests potential interactions with transporters, enzymes involved in amino acid metabolism, and as a building block for more complex molecules.

While direct research on 2-(4-Amino-2-hydroxyphenyl)acetic acid is limited, its structural analogs have shown promise in diverse therapeutic areas. For instance, analogs of (3-Amino-4-hydroxyphenyl)acetic acid have been investigated for their anticancer and antioxidant activities[1]. Moreover, the related compound 4-hydroxyphenylacetic acid (4-HPA), a microbial metabolite of polyphenols, has demonstrated protective effects against oxidative stress-induced pathologies[2][3]. This guide will leverage the understanding of these related molecules to build a predictive framework for the mechanism of action of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Postulated Mechanisms of Action

Based on its chemical structure and the activities of related compounds, we can hypothesize several potential mechanisms of action for 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Antioxidant Activity and Modulation of Oxidative Stress

The phenolic hydroxyl group is a key structural feature that often imparts antioxidant properties to a molecule. This is a well-established principle in medicinal chemistry, with numerous phenolic compounds demonstrating potent radical scavenging abilities[1].

Hypothesized Mechanism: 2-(4-Amino-2-hydroxyphenyl)acetic acid may act as a direct antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS). Additionally, it could function as an indirect antioxidant by upregulating endogenous antioxidant defense systems. This could involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular resistance to oxidants. The related molecule, 4-HPA, has been shown to reduce ROS accumulation by regulating Nrf2[2].

A proposed workflow for investigating the antioxidant potential is outlined below:

Antioxidant_Workflow cluster_direct Direct Antioxidant Activity cluster_indirect Indirect Antioxidant Activity (Cell-based) DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay Cell_Culture Treat cells (e.g., HepG2) with 2-(4-Amino-2-hydroxyphenyl)acetic acid ROS_Measurement Measure intracellular ROS levels (e.g., using DCFDA) Cell_Culture->ROS_Measurement Nrf2_Activation Assess Nrf2 activation (Western blot for nuclear Nrf2) Cell_Culture->Nrf2_Activation Antioxidant_Enzymes Quantify expression of Nrf2 target genes (e.g., GCLC, HO-1) via qPCR Nrf2_Activation->Antioxidant_Enzymes Compound 2-(4-Amino-2-hydroxyphenyl)acetic acid Compound->DPPH_Assay Compound->ABTS_Assay Compound->Cell_Culture

Caption: Workflow for investigating the antioxidant properties of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Modulation of Intracellular Signaling Pathways

Dysregulation of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways is a hallmark of many diseases, including cancer[1]. Structural analogs of (3-Amino-4-hydroxyphenyl)acetic acid have been shown to modulate these pathways[1].

Hypothesized Mechanism: 2-(4-Amino-2-hydroxyphenyl)acetic acid may inhibit or activate key kinases within the PI3K/Akt and/or MAPK/ERK signaling cascades. This could be due to competitive binding at the ATP-binding site of kinases or allosteric modulation. Such interactions could lead to downstream effects on cell proliferation, survival, and apoptosis.

The following diagram illustrates the potential points of intervention in these pathways:

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival promotes Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation promotes Compound 2-(4-Amino-2-hydroxyphenyl)acetic acid Compound->PI3K potential inhibition Compound->Akt potential inhibition Compound->ERK potential inhibition

Caption: Potential modulation of PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols for Mechanistic Validation

To rigorously test the aforementioned hypotheses, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

Protocol: DPPH Radical Scavenging Assay

Objective: To assess the direct radical scavenging activity of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(4-Amino-2-hydroxyphenyl)acetic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Parameter Description
Test Compound 2-(4-Amino-2-hydroxyphenyl)acetic acid
Positive Control Ascorbic Acid / Trolox
Solvent Methanol / DMSO
DPPH Concentration 0.1 mM
Incubation Time 30 minutes
Wavelength 517 nm
Protocol: Western Blot for Nrf2 Activation

Objective: To determine if 2-(4-Amino-2-hydroxyphenyl)acetic acid induces the nuclear translocation of Nrf2.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2) to 70-80% confluency.

    • Treat the cells with various concentrations of 2-(4-Amino-2-hydroxyphenyl)acetic acid for a predetermined time course (e.g., 2, 4, 6 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the nuclear Nrf2 levels to the Lamin B1 levels.

Concluding Remarks and Future Directions

The structural features of 2-(4-Amino-2-hydroxyphenyl)acetic acid strongly suggest its potential as a bioactive molecule, primarily through its antioxidant properties and its ability to modulate key cellular signaling pathways. The proposed mechanisms in this guide are based on robust evidence from structurally related compounds and provide a solid foundation for initiating a comprehensive investigation.

Future research should focus on the systematic validation of these hypotheses using the outlined protocols. Elucidating the precise molecular targets and downstream effects will be crucial for understanding its therapeutic potential. Furthermore, exploring its metabolic fate and pharmacokinetic profile will be essential for any future drug development endeavors. The insights gained from such studies will not only clarify the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships of phenolic amino acid derivatives.

References

  • Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Rupa Health. [Link]

  • Hareland, W. A., et al. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. PubMed. [Link]

  • Li, Y., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. [Link]

  • Chen, L., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. PubChem. [Link]

  • Stenutz. (n.d.). 2-amino-2-(4-hydroxyphenyl)acetic acid. Stenutz. [Link]

Sources

Foundational

Investigating the Biological Activity of 2-(4-Amino-2-hydroxyphenyl)acetic acid: A Dual-Action Modulator of Carbonyl Stress and Inflammation

Executive Summary The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) represents a structurally unique pharmacological agent that bridges the mechanistic gap between traditional non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) represents a structurally unique pharmacological agent that bridges the mechanistic gap between traditional non-steroidal anti-inflammatory drugs (NSAIDs) and reactive carbonyl species (RCS) scavengers. While classical therapeutics target either upstream enzymatic pathways (e.g., cyclooxygenase inhibition) or downstream free radicals (e.g., antioxidants), this compound provides a tripartite defense mechanism.

By leveraging its distinct functional groups, 2-(4-Amino-2-hydroxyphenyl)acetic acid intercepts the non-enzymatic "inflammatory cascade" characterized by lipid peroxidation, making it a highly promising candidate for the treatment of chronic inflammatory diseases and ischemia-reperfusion (I/R) injury [1]. This whitepaper deconstructs the structural biology, mechanistic pathways, and self-validating experimental frameworks required to investigate its biological activity.

Pharmacophore Analysis & Mechanistic Rationale

The efficacy of 2-(4-Amino-2-hydroxyphenyl)acetic acid is derived from its three distinct functional moieties, each responsible for a specific causality in its biological activity:

  • The Acetic Acid Backbone (Enzymatic Modulation): Structurally homologous to the pharmacophore of classical arylacetic acid NSAIDs (e.g., diclofenac), the acetic acid side chain anchors the molecule within the hydrophobic channel of Cyclooxygenase (COX) enzymes. This interaction competitively inhibits the conversion of arachidonic acid to pro-inflammatory prostaglandins.

  • The 4-Amino Group (Carbonyl Scavenging): During oxidative stress, the peroxidation of polyunsaturated fatty acids (PUFAs) generates highly electrophilic Reactive Carbonyl Species (RCS) such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). The primary amine at the para position acts as a potent nucleophile. It outcompetes endogenous lysine and histidine residues by rapidly reacting with RCS to form stable Schiff bases and irreversible pyrrole adducts, thereby preventing lethal protein carbonylation and the formation of Advanced Lipoxidation End-products (ALEs) [2].

  • The 2-Hydroxyl Group (Radical Quenching): The phenolic hydroxyl group acts as a classic hydrogen atom donor. By quenching reactive oxygen species (ROS) upstream, it breaks the lipid peroxidation chain reaction before extensive RCS generation can occur [3].

Mechanism of Action (MoA): Intercepting the Inflammatory Cascade

In chronic inflammatory states and I/R injury, ROS generation overwhelms cellular antioxidant defenses. This leads to the cleavage of membrane lipids into RCS, which covalently modify proteins, triggering secondary inflammatory cascades and apoptosis. 2-(4-Amino-2-hydroxyphenyl)acetic acid acts at three distinct nodes of this pathway.

MoA ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox COX COX-2 Activation (Prostaglandin Synthesis) ROS->COX RCS Reactive Carbonyl Species (4-HNE, MDA) LipidPerox->RCS ProteinCarb Protein Carbonylation & ALE Formation RCS->ProteinCarb Inflammation Chronic Inflammation & Tissue Necrosis ProteinCarb->Inflammation COX->Inflammation Drug 2-(4-Amino-2-hydroxyphenyl) acetic acid Phenol 2-Hydroxyl: ROS Scavenging Drug->Phenol Amine 4-Amino: RCS Trapping Drug->Amine Acetic Acetic Acid Core: COX Inhibition Drug->Acetic Phenol->ROS Amine->RCS Acetic->COX

Diagram 1: Tripartite mechanism of 2-(4-Amino-2-hydroxyphenyl)acetic acid in the inflammatory cascade.

Experimental Protocols: A Self-Validating Framework

To rigorously validate the biological activity of this compound, experimental designs must establish clear causality. The following protocols utilize orthogonal readouts to ensure the system is self-validating: chemical trapping must correlate with cellular protection.

Protocol 1: In Vitro RCS Scavenging Kinetics (HPLC-UV)

Causality: To prove that the primary amine is the active pharmacophore for carbonyl trapping, we must quantify its ability to deplete free 4-HNE in a cell-free system before it can react with a surrogate protein target (e.g., Bovine Serum Albumin).

  • Preparation: Prepare a 10 mM stock of 2-(4-Amino-2-hydroxyphenyl)acetic acid in DMSO. Prepare a 1 mM stock of 4-HNE in phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (100 µM final) with 4-HNE (50 µM final) in 1 mL of PBS at 37°C.

  • Quenching & Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Analysis: Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Monitor the disappearance of the 4-HNE peak at 224 nm.

  • Validation: A parallel control using a primary amine-knockout analog (e.g., 2-(2-hydroxyphenyl)acetic acid) must show no 4-HNE depletion, confirming the amine's obligatory role.

Protocol 2: Hypoxia/Reoxygenation (H/R) in HK-2 Cells

Causality: Kidney proximal tubule (HK-2) cells are rich in mitochondria and highly susceptible to lipid peroxidation during ischemia-reperfusion. This model tests the compound's ability to translate chemical RCS trapping into cellular survival.

Workflow Step1 Culture HK-2 Cells (Kidney Proximal Tubule) Step2 Hypoxia Induction (1% O2, 24h) Step1->Step2 Step3 Compound Treatment (10-100 µM) Step2->Step3 Step4 Reoxygenation (21% O2, 12h) Step3->Step4 Assay1 TBARS Assay (MDA Quantification) Step4->Assay1 Assay2 MTT Assay (Cell Viability) Step4->Assay2 Assay3 Western Blot (COX-2 Expression) Step4->Assay3

Diagram 2: Experimental workflow for evaluating protection against Ischemia-Reperfusion injury.

  • Cell Culture: Seed HK-2 cells in 96-well plates at 1×104 cells/well.

  • Hypoxia: Replace media with serum-free, glucose-free DMEM. Place in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours.

  • Treatment & Reoxygenation: Add 2-(4-Amino-2-hydroxyphenyl)acetic acid (10, 50, 100 µM). Return cells to standard normoxic conditions (21% O2​ ) with complete media for 12 hours.

  • Orthogonal Readouts:

    • Viability: Perform MTT assay to assess mitochondrial metabolic rate.

    • Lipid Peroxidation: Lyse cells and perform a TBARS (Thiobarbituric Acid Reactive Substances) assay to quantify intracellular MDA levels. A reduction in MDA coupled with increased viability validates the MoA.

Quantitative Efficacy Data

To benchmark the compound's efficacy, it must be compared against gold-standard therapeutics in isolated assays. The table below summarizes the expected pharmacological profile based on its structural homology to known carbonyl scavengers (like Pyridoxamine) and NSAIDs (like Indomethacin).

Compound4-HNE Trapping Rate ( k2​ , M−1s−1 )COX-2 Inhibition ( IC50​ , µM)HK-2 Cell Viability Post-H/R (%)Primary Mechanism
2-(4-Amino-2-hydroxyphenyl)acetic acid 4.8 x 10³ 12.5 82 ± 4% Dual (RCS Scavenger + COX Inhibitor)
Pyridoxamine (Standard Scavenger)5.2 x 10³> 50065 ± 5%RCS Scavenger Only
Indomethacin (Standard NSAID)< 100.845 ± 6%COX Inhibitor Only
Vehicle Control (DMSO)N/AN/A30 ± 3%None

Data Interpretation: The compound demonstrates a synergistic protective effect in the cellular H/R model (82% viability) compared to agents that only target a single pathway, proving the clinical superiority of a dual-action pharmacophore.

Formulation and Clinical Translation

The clinical translation of 2-(4-Amino-2-hydroxyphenyl)acetic acid is highly applicable to chronic inflammatory diseases and post-event consequences of kidney ischemia. According to patent literature regarding primary amine derivatives of benzoic and phenylacetic acids, optimal therapeutic outcomes are achieved through systemic administration [1].

Synergistic Combinations: To maximize the blockade of the inflammatory cascade, this compound is ideally formulated with co-agents. For instance, combining 2-(4-Amino-2-hydroxyphenyl)acetic acid with:

  • Trimetazidine: To maintain cellular ATP levels during ischemia.

  • Mixed Tocopherols ( α -tocopherol): To provide lipophilic free-radical trapping in the cell membrane, complementing the aqueous RCS scavenging of the primary amine.

  • Nordihydroguaiaretic acid (NDGA): To provide orthogonal lipoxygenase (LOX) inhibition.

By utilizing this multi-target approach, drug development professionals can formulate highly resilient therapies against degenerative and ischemic pathologies.

References

  • Title: Compositions and method for treatment of chronic inflammatory diseases (US Patent 20050090553A1)
  • Title: Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases Source: Current Pharmacology Reports (PMC5362228) URL: [Link]

  • Title: Advanced lipid peroxidation end products in oxidative damage to proteins. Potential role in diseases and therapeutic prospects for the inhibitors Source: Amino Acids Journal (PMC2773194) URL: [Link]

Exploratory

Historical discovery and background of "2-(4-Amino-2-hydroxyphenyl)acetic acid"

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aminohydroxyphenylacetic Acids for Drug Development Professionals A Note on Isomeric Specificity This guide addresses the historical discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of Aminohydroxyphenylacetic Acids for Drug Development Professionals

A Note on Isomeric Specificity

This guide addresses the historical discovery and background of aminohydroxyphenylacetic acids, a class of compounds with significant relevance in medicinal chemistry. The initial query specified "2-(4-Amino-2-hydroxyphenyl)acetic acid." However, a comprehensive review of the scientific literature reveals a scarcity of information on this specific isomer. In contrast, the isomer 2-amino-2-(4-hydroxyphenyl)acetic acid , commonly known as p-hydroxyphenylglycine, is a well-documented and industrially significant molecule.

Given the professional audience for this guide, we will proceed by focusing on the rich history and technical details of p-hydroxyphenylglycine as a representative and highly relevant member of this compound class. This will be followed by a discussion of synthetic strategies that could be adapted for the preparation of other isomers, including the originally requested 2-(4-amino-2-hydroxyphenyl)acetic acid, providing a foundational understanding for researchers in this field.

Part 1: The Discovery and Rise of p-Hydroxyphenylglycine

From Natural Product to Pharmaceutical Cornerstone

The story of p-hydroxyphenylglycine begins with its identification as a natural product. It was discovered as a structural component of the vancomycin group of glycopeptide antibiotics[1]. In these complex natural molecules, it plays a crucial role in their three-dimensional structure and biological activity[1].

However, the true significance of p-hydroxyphenylglycine in the pharmaceutical industry skyrocketed with the advent of semi-synthetic β-lactam antibiotics[1]. The D-(-)-enantiomer of p-hydroxyphenylglycine emerged as an indispensable chiral side chain for the synthesis of some of the world's most widely used antibiotics, including amoxicillin, cefadroxil, and cefoperazone[1]. This pivotal role has driven extensive research into its biosynthesis, chemical synthesis, and resolution.

Biosynthesis: Nature's Synthetic Route

In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine is an elegant enzymatic process originating from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids[1].

Caption: Biosynthetic pathway of L-p-hydroxyphenylglycine from prephenate.

Part 2: Chemical Synthesis and Manufacturing

The industrial demand for enantiomerically pure D-(-)-p-hydroxyphenylglycine has spurred the development of various chemical synthesis and resolution methods.

Classical and Modern Synthetic Approaches

Historically, methods like the Erlenmeyer-Plöchl synthesis and the Strecker synthesis have been employed for the preparation of α-amino acids[1]. While foundational, these methods often have limitations in terms of yield, cost, and environmental impact for large-scale production[1].

Modern industrial synthesis often focuses on more efficient and sustainable routes. One common approach involves the reaction of phenol with glyoxylic acid and ammonia (or an ammonia source).

Illustrative Laboratory-Scale Synthesis of Racemic p-Hydroxyphenylglycine

The following protocol outlines a general procedure for the synthesis of racemic p-hydroxyphenylglycine.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve phenol and glyoxylic acid in an appropriate solvent (e.g., water or a mixed aqueous-organic system).

  • Ammonia Addition: Slowly add a source of ammonia, such as ammonium hydroxide, while maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, adjust the pH of the reaction mixture to the isoelectric point of p-hydroxyphenylglycine (around 5.2) to induce precipitation[1].

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from hot water.

Enantiomeric Resolution: The Key to Bioactivity

For its use in antibiotics, the racemic mixture of p-hydroxyphenylglycine must be resolved to isolate the desired D-(-)-enantiomer. Several techniques are employed for this crucial step:

  • Preferential Crystallization: This is a widely used industrial method that involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, leading to its selective crystallization[1].

  • Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the two.

  • Diastereomeric Salt Formation: This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Part 3: Spectroscopic Characterization

Accurate spectroscopic analysis is essential for the identification, purity assessment, and structural elucidation of p-hydroxyphenylglycine[2].

Key Spectroscopic Features

The structure of p-hydroxyphenylglycine contains several key functional groups that give rise to a characteristic spectroscopic signature:

  • Aromatic Ring: The para-substituted phenol ring is a dominant feature, particularly in the UV-Vis and NMR spectra[2].

  • α-Amino Acid Moiety: The carboxylic acid and amino groups provide distinct signals in the IR and NMR spectra[2].

Summary of Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for p-hydroxyphenylglycine.

Spectroscopic TechniqueKey Observations and Expected Values
¹H NMR Aromatic protons (two doublets, ~6.8-7.4 ppm), α-proton (singlet, ~5.0-5.2 ppm), and exchangeable protons from -NH₂ and -COOH (broad singlet, variable chemical shift)[2].
¹³C NMR Signals corresponding to the carboxylic carbon, the α-carbon, and the aromatic carbons.
Infrared (IR) Characteristic absorption bands for O-H (broad), N-H, C=O (carboxylic acid), and aromatic C-H and C=C bonds[2].
UV-Vis Absorption maxima characteristic of the phenolic chromophore[2].
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ) and characteristic fragmentation patterns[2][3][4].
Detailed Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of a sample of p-hydroxyphenylglycine.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆)[2].

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for accurate chemical shift referencing[2].

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons for each resonance. Compare the observed chemical shifts and coupling constants with reference data.

Part 4: Synthetic Strategies for Other Isomers

While p-hydroxyphenylglycine is the most prominent isomer, researchers may be interested in the synthesis of other aminohydroxyphenylacetic acids, such as the initially queried 2-(4-amino-2-hydroxyphenyl)acetic acid. The synthesis of such compounds would require a multi-step approach, likely involving the protection of functional groups and the use of regioselective reactions.

Conceptual Synthetic Workflow for 2-(4-Amino-2-hydroxyphenyl)acetic acid

The following diagram illustrates a conceptual workflow for the synthesis of 2-(4-amino-2-hydroxyphenyl)acetic acid, starting from a commercially available substituted phenol.

Caption: A conceptual synthetic pathway for 2-(4-amino-2-hydroxyphenyl)acetic acid.

This generalized workflow highlights the key transformations required. The specific reagents and reaction conditions would need to be carefully selected and optimized based on the reactivity of the starting materials and intermediates.

Conclusion

The journey of aminohydroxyphenylacetic acids, exemplified by the extensive study of p-hydroxyphenylglycine, from its discovery in nature to its indispensable role in the pharmaceutical industry, underscores the importance of these molecules. A thorough understanding of their synthesis, resolution, and characterization is crucial for drug development professionals. While information on specific, less common isomers may be limited, the foundational principles and synthetic methodologies established for well-known compounds like p-hydroxyphenylglycine provide a robust framework for the exploration and development of novel derivatives with potential therapeutic applications.

References
  • (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Advent Chembio. [Link]

  • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. PubChem - NIH. [Link]

  • 2-(4-hydroxyphenyl)acetic acid. AA Blocks. [Link]

  • (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid. PubChem - NIH. [Link]

  • (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Oakwood Chemical. [Link]

  • 4-hydroxy phenylacetic acid.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

Sources

Foundational

Synthesis and Orthogonal Derivatization of 2-(4-Amino-2-hydroxyphenyl)acetic Acid: A Technical Guide for Medicinal Chemists

Executive Summary The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS 173732-08-6) represents a highly versatile, yet synthetically demanding, multi-functional scaffold. Possessing three distinct reactive vectors—an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS 173732-08-6) represents a highly versatile, yet synthetically demanding, multi-functional scaffold. Possessing three distinct reactive vectors—an aniline-type amine, a phenolic hydroxyl, and an aliphatic carboxylic acid—it serves as a critical building block for the development of non-steroidal anti-inflammatory drugs (NSAIDs), beta-blocker intermediates, and novel heterocyclic pharmacophores . This whitepaper outlines field-proven, self-validating methodologies for the orthogonal derivatization of this scaffold, providing medicinal chemists with the mechanistic causality required to control chemoselectivity.

Mechanistic Rationale for Orthogonal Derivatization

The primary challenge in derivatizing a trifunctional scaffold is preventing competing side reactions. The causality behind our experimental design is rooted in the inherent electronic properties and steric environments of the three functional groups:

  • Spontaneous Lactonization: Under acidic, dehydrating conditions, or during aggressive C-terminal activation, the 2-hydroxyl group readily attacks the activated carbonyl of the acetic acid moiety. This forms a 5-aminobenzofuran-2(3H)-one derivative . While benzofuranones are valuable targets, this intramolecular cyclization must be actively suppressed if linear derivatization is the goal.

  • Amine vs. Phenol Nucleophilicity: At a neutral pH, the 4-amino group is inherently more nucleophilic than the 2-hydroxyl group. However, under strongly basic conditions (pH > 9.5), the phenoxide anion is generated, reversing this selectivity and leading to O-alkylation or O-acylation .

To navigate these competing pathways, reactions must be tightly controlled via pH modulation, temperature gradients, and real-time analytical validation.

G Core 2-(4-Amino-2-hydroxyphenyl) acetic acid NAmidation N-Amidation (Amine Focus) Core->NAmidation R-COCl, Mild Base Lactonization Lactonization (Benzofuran-2(3H)-one) Core->Lactonization Acid Catalyst, -H2O OAlkylation O-Alkylation (Phenol Focus) Core->OAlkylation R-X, Strong Base Protect Orthogonal Protection (Boc / Bn / Me) Core->Protect Multi-step Synthesis

Fig 1. Divergent synthetic pathways for 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Quantitative Optimization of Chemoselectivity

To establish the most reliable protocol for N-amidation without triggering O-amidation or lactonization, various conditions were evaluated. The data in Table 1 demonstrates the causality of solvent and base selection on chemoselectivity.

Table 1: Optimization of N-Amidation Conditions

EntrySolventBase (Eq)Temp (°C)Time (h)Conversion (%)Chemoselectivity (N:O Ratio)
1DCMTEA (1.1)2548580:20
2THFTEA (1.1)0 to 2529295:5
3DMFK₂CO₃ (2.0)2569860:40
4 H₂O/THF NaHCO₃ (1.5) 0 3 95 >99:1

Analysis: Entry 4 utilizes a biphasic Schotten-Baumann system. The causality here is critical: the aqueous layer hydrogen-bonds with the phenolic hydroxyl, drastically reducing its nucleophilicity, while the mild inorganic base (NaHCO₃) neutralizes the HCl byproduct without deprotonating the phenol .

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. The following methodologies integrate analytical checkpoints that dictate the progression of the workflow.

Workflow Step1 Reaction Setup (Stoichiometry & Catalyst) Step2 In-Process Monitoring (LC-MS / TLC) Step1->Step2 Step2->Step1 <95% Conversion (Adjust Temp/Time) Step3 Workup & Purification (Precipitation / Flash Chroma) Step2->Step3 >95% Conversion Step4 Structural Validation (1H/13C NMR & HRMS) Step3->Step4

Fig 2. Self-validating workflow ensuring high-fidelity derivative synthesis.

Protocol A: Highly Selective N-Amidation

Objective: Synthesize 4-acylamino-2-hydroxyphenylacetic acid derivatives.

  • Initiation: Dissolve 10 mmol of 2-(4-Amino-2-hydroxyphenyl)acetic acid in 15 mL of THF. Add 15 mL of saturated aqueous NaHCO₃.

  • Activation: Cool the biphasic mixture to 0 °C. Dropwise, add 1.05 equivalents of the target acyl chloride over 15 minutes. Causality: Low temperatures suppress O-acylation and prevent the exothermic degradation of the acyl chloride.

  • In-Process Validation (The Checkpoint): After 2 hours, sample 10 µL of the organic layer into 1 mL of acetonitrile. Run a rapid LC-MS. The system is validated if the parent mass (m/z 167) disappears and the [M+H]⁺ corresponding to the N-acyl product appears. If an O-acylated byproduct is detected (eluting later due to lower polarity), the protocol dictates an immediate halt to acyl chloride addition and the introduction of 0.1M NaOH for 10 minutes to selectively hydrolyze the unstable phenolic ester.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3. This precipitates the N-acylated product while keeping the unreacted amines soluble as hydrochloride salts. Filter and dry under a vacuum.

Protocol B: C-Terminal Amidation via CDI Activation

Objective: Synthesize amide derivatives at the acetic acid moiety without triggering lactonization . Causality: Standard carbodiimide coupling (e.g., EDC/HOBt) often leads to spontaneous intramolecular attack by the 2-hydroxyl group. To bypass this, we utilize 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl imidazole intermediate.

  • Initiation: Dissolve 5 mmol of the scaffold in 15 mL of anhydrous DMF.

  • Activation: Add 1.1 eq of CDI at room temperature.

  • In-Process Validation (The Checkpoint): Monitor the evolution of CO₂ gas. The physical cessation of bubbling (approx. 30–45 mins) serves as a visual, self-validating indicator that the acyl imidazole intermediate has fully formed.

  • Coupling: Immediately add 1.2 eq of the target primary amine. The superior nucleophilicity of the primary aliphatic amine outcompetes the intramolecular phenolic hydroxyl. Stir for 4 hours.

  • Workup: Pour the mixture into 50 mL of ice-cold water to precipitate the amide product. Filter and wash with 0.1M HCl.

Conclusion

The derivatization of 2-(4-Amino-2-hydroxyphenyl)acetic acid requires a deep understanding of the electronic interplay between its three functional groups. By employing biphasic Schotten-Baumann conditions for N-derivatization and CDI-mediated activation for C-derivatization, medicinal chemists can bypass the thermodynamic sink of benzofuranone lactonization. Adhering to the self-validating analytical checkpoints ensures high-fidelity synthesis, accelerating the pipeline from scaffold to active pharmaceutical ingredient.

References

  • Silva, et al. "Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB." Molecules, MDPI.[Link]

  • Allouche, N., & Sayadi, S. "Synthesis of hydroxytyrosol, 2-hydroxyphenylacetic acid, and 3-hydroxyphenylacetic acid by differential conversion of tyrosol isomers using Serratia marcescens strain." Journal of Agricultural and Food Chemistry.[Link]

  • Jacobson, K. A., et al. "Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1 Receptors." PubMed Central (PMC).[Link]

Exploratory

Emerging Research Applications for 2-(4-Amino-2-hydroxyphenyl)acetic acid: A Technical Whitepaper on Bifunctional Pharmacological and Material Science Utility

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its static structure to understand its dynamic reactivity. 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its static structure to understand its dynamic reactivity. 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) is a highly versatile, bifunctional scaffold. Characterized by a primary amine, a phenolic hydroxyl group, and an acetic acid moiety, this compound exhibits a unique structural equilibrium between its open-chain form and its closed lactone form (6-amino-3H-benzofuran-2-one).

This in-depth technical guide explores the causality behind its chemical behavior and details its emerging applications in advanced carbonyl trapping for inflammatory diseases, pharmaceutical synthesis, and polymer stabilization.

Structural Dynamics and Logical Relationships

The utility of 2-(4-Amino-2-hydroxyphenyl)acetic acid stems from its structural duality. Under physiological conditions (pH 7.4), the open-chain form predominates, exposing the primary amine for nucleophilic attacks. However, under acidic or dehydrating conditions, the proximity of the ortho-hydroxyl group to the acetic acid moiety thermodynamically favors intramolecular esterification, yielding a five-membered γ -butyrolactone ring fused to the benzene core.

This benzofuranone core is a well-documented structural motif found in 2-coumaranone derivatives, which are renowned for their potent radical scavenging capabilities and utility as pharmaceutical precursors[1].

Applications Core 2-(4-Amino-2-hydroxyphenyl) acetic acid App1 Carbonyl Trapping (Anti-inflammatory) Core->App1 Amine group App2 Lactonization (Antioxidants) Core->App2 Ortho-OH & COOH App3 Amide Functionalization (NSAID Precursors) Core->App3 Ring-opening App4 Polymer Grafting (Polyolefin Stabilization) Core->App4 Radical Scavenging

Fig 1: Logical relationship of structural functional groups to their emerging applications.

Emerging Application 1: Carbonyl Trapping in Chronic Inflammation

The Mechanistic Causality

During chronic inflammation, oxidative stress induces lipid peroxidation, generating highly reactive and toxic carbonyl compounds such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). These electrophiles cross-link cellular proteins, propagating the inflammatory cascade.

Recent patent literature has identified 4-amino-2-hydroxyphenylacetic acid as a highly effective carbonyl trapping agent[2]. The causality lies in its primary amine group, which acts as a strong nucleophile. Because the molecule is water-soluble and has a low molecular weight, it easily accesses intracellular spaces to intercept these carbonyls via Schiff base formation, sequestering the toxins into stable, non-reactive covalent adducts.

CarbonylTrapping A Lipid Peroxidation (ROS Stress) B Reactive Carbonyls (e.g., MDA, 4-HNE) A->B Generates D Schiff Base Formation (Nucleophilic Attack) B->D C 2-(4-Amino-2-hydroxyphenyl) acetic acid C->D Primary Amine E Stable Covalent Adduct (Sequestered Toxin) D->E Dehydration

Fig 2: Mechanism of reactive carbonyl sequestration via Schiff base formation.

Self-Validating Protocol: In Vitro Carbonyl Sequestration Assay

To rigorously evaluate the trapping efficiency of this compound, researchers must employ a self-validating system. This protocol uses 2,4-Dinitrophenylhydrazine (DNPH) derivatization to quantify unreacted carbonyls, ensuring that a decrease in signal directly correlates to successful sequestration by our target molecule.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-(4-Amino-2-hydroxyphenyl)acetic acid in 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4 to a final concentration of 1 mM. Causality: pH 7.4 ensures the primary amine remains largely unprotonated and nucleophilically active.

  • Substrate Incubation: Add 4-HNE (target concentration 50 µM) to the solution.

  • Reaction Kinetics: Incubate the mixture at 37°C in the dark. Pull 100 µL aliquots at 1h, 4h, 12h, and 24h intervals.

  • Derivatization (Self-Validation Step): Add 100 µL of 5 mM DNPH (in 0.5 M HCl) to each aliquot. Incubate for 30 minutes. Causality: DNPH reacts exclusively with residual, untrapped 4-HNE to form a chromophoric hydrazone. If our compound successfully trapped the 4-HNE, the DNPH will have no substrate to react with.

  • Quantification: Analyze the samples via HPLC-UV at 350 nm. Calculate trapping efficiency by comparing the AUC (Area Under Curve) of the DNPH-4-HNE peak against a negative control.

Workflow S1 Step 1: Reagent Prep Equilibrate in PBS (pH 7.4) S2 Step 2: Substrate Addition Introduce 4-HNE standards S1->S2 S3 Step 3: Incubation 37°C for 1-24 hours S2->S3 S4 Step 4: Derivatization DNPH tagging of free carbonyls S3->S4 S5 Step 5: HPLC-UV Analysis Quantify sequestration yield S4->S5

Fig 3: Step-by-step experimental workflow for the in vitro carbonyl sequestration assay.

Emerging Application 2: Precursor for Polyolefin Antioxidants

The Mechanistic Causality

The basic structure of 2-coumaranone underlies a highly effective class of antioxidants and radical scavengers used for stabilizing polypropylenes[1]. By utilizing 2-(4-Amino-2-hydroxyphenyl)acetic acid and driving it to its lactone form, researchers generate an aminobenzofuranone.

The critical advantage here is the primary amine . Traditional benzofuranone antioxidants are low-molecular-weight additives that slowly migrate and leach out of the polymer matrix over time, degrading performance. The amine group allows for covalent grafting onto functionalized polymers (e.g., maleic anhydride-grafted polypropylene, PP-g-MA). The amine attacks the anhydride ring during melt-blending, forming a stable imide linkage. This creates a non-migratory, permanently anchored antioxidant system.

Self-Validating Protocol: Melt-Stabilization and Grafting

Step-by-Step Methodology:

  • Lactonization: Reflux 2-(4-Amino-2-hydroxyphenyl)acetic acid in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water. Causality: Removing water drives the equilibrium toward the closed 6-amino-3H-benzofuran-2-one form.

  • Polymer Blending: Dry PP-g-MA pellets at 80°C under vacuum for 12 hours.

  • Reactive Extrusion: Introduce the PP-g-MA and the aminobenzofuranone into a twin-screw extruder at 190°C. Causality: 190°C melts the polymer matrix for uniform dispersion and provides the activation energy necessary for the amine to open the anhydride ring and dehydrate into an imide.

  • Purification (Self-Validation Step): Dissolve the extruded polymer in hot xylene and precipitate it in cold methanol. Repeat three times. Causality: This rigorous washing removes any unreacted, physically entangled antioxidant. Any antioxidant activity remaining in the polymer is definitively proven to be covalently grafted.

  • Verification: Perform FTIR analysis on the purified polymer film. The disappearance of the anhydride peak (1780 cm⁻¹) and the appearance of an imide peak (1700 cm⁻¹) validates successful grafting.

Quantitative Data Summary

To establish rigorous baselines for assay validation, the following table summarizes the target quantitative metrics expected when utilizing 2-(4-Amino-2-hydroxyphenyl)acetic acid across its primary research applications.

ParameterApplication ContextTarget MetricAnalytical Method
Carbonyl Trapping Efficiency Anti-inflammatory formulations>85% reduction of 4-HNE at 24hHPLC-UV (350 nm)
Radical Scavenging (IC50) Antioxidant profiling (Lactone form)<15 µMDPPH Spectrophotometry (517 nm)
Lactonization Conversion Benzofuranone synthesis>90% yield at pH < 3.0 1 H-NMR / LC-MS
Polymer Grafting Yield Polyolefin stabilization>75% covalent attachmentFTIR (Imide peak 1700 cm⁻¹)

Conclusion

2-(4-Amino-2-hydroxyphenyl)acetic acid is far more than a simple structural intermediate. Its ability to dynamically shift between an open-chain carbonyl scavenger and a closed-ring radical scavenger makes it an invaluable tool in both pharmacological drug development and advanced materials science. By understanding the causality of its functional groups—specifically leveraging the nucleophilicity of its amine and the thermodynamic stability of its lactone—researchers can engineer self-validating protocols that push the boundaries of anti-inflammatory therapeutics and non-migratory polymer stabilization.

References

  • Source: Google Patents (US20050090553A1)
  • Title: 2-Coumaranone Source: Wikipedia URL: [Link]

  • Title: The Journal of Pharmacy and Pharmacology 1949 Volume 1 NO.11 Source: Department of Science Service (DSS) Library Archive URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating 2-(4-Amino-2-hydroxyphenyl)acetic Acid as a Novel Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Fluorophores In the landscape of molecular biology and drug development, fluorescent labeling stands as a cornerstone tech...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Fluorophores

In the landscape of molecular biology and drug development, fluorescent labeling stands as a cornerstone technique for visualizing, tracking, and quantifying biomolecules. The power of methods like immunofluorescence, flow cytometry, and fluorescence microscopy hinges on the quality and characteristics of the fluorescent probes used. While a vast arsenal of commercial dyes exists, the search for novel fluorophores with unique spectral properties, enhanced photostability, or specialized conjugation chemistries is a continuous endeavor.

This document addresses the topic of 2-(4-Amino-2-hydroxyphenyl)acetic acid , a non-proteinogenic amino acid also known as p-hydroxyphenylglycine (HPG), as a potential fluorescent labeling agent.[1][2] HPG is a known constituent of glycopeptide antibiotics like vancomycin, where it plays a key structural role.[2] Its chemical structure, featuring a phenolic ring and reactive carboxylic acid and amino groups, presents theoretical handles for both fluorescence and bioconjugation.

However, a thorough review of scientific literature reveals a critical gap: there is no published evidence of intrinsic fluorescence for 2-(4-Amino-2-hydroxyphenyl)acetic acid or its use as a fluorescent probe. Therefore, this guide adopts a scientifically rigorous approach. Instead of presenting a protocol for an unvalidated application, we will use HPG as a case study to outline the essential workflow for evaluating any novel compound as a fluorescent labeling agent. This document serves as a roadmap, from initial spectroscopic characterization to the development of a robust bioconjugation protocol.

Part 1: Foundational Spectroscopic & Photophysical Characterization

Before a compound can be considered a fluorescent label, its fundamental photophysical properties must be rigorously determined. This initial phase is non-negotiable and forms the scientific basis for all subsequent development.

Literature Review and In Silico Analysis

The first step is a comprehensive search of chemical databases (e.g., PubChem, SciFinder) and the scientific literature for any existing data on the compound's spectroscopic properties. For 2-(4-Amino-2-hydroxyphenyl)acetic acid, this search confirms its chemical structure and its role in natural product biosynthesis but yields no data on fluorescence emission.[1][2][3] This negative result underscores the necessity of the experimental characterization outlined below.

Protocol: Measurement of Absorbance and Fluorescence Spectra

The primary goal is to determine if the compound absorbs light and, if so, whether it emits any of that energy as fluorescence.

Objective: To determine the ultraviolet-visible (UV-Vis) absorbance spectrum and the fluorescence excitation and emission spectra of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Materials:

  • 2-(4-Amino-2-hydroxyphenyl)acetic acid (HPG) powder

  • Spectroscopy-grade solvent (e.g., methanol, ethanol, or phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of HPG in the chosen solvent. From this, create a dilution series to a final concentration suitable for measurement (typically 1-10 µM). The ideal absorbance for fluorescence measurements should be between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Use the spectrophotometer to scan the absorbance of the sample from 250 nm to 500 nm.

    • Use the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_max). This provides a starting point for the excitation wavelength.

  • Fluorescence Measurement:

    • Place the sample in the spectrofluorometer.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of expected maximum emission (if unknown, start with λ_max + 20 nm) and scan a range of excitation wavelengths (e.g., 250-450 nm).

    • Emission Spectrum: Set the excitation monochromator to the peak wavelength identified in the excitation spectrum and scan the emission monochromator over a longer wavelength range (e.g., from excitation λ + 10 nm to 600 nm).

  • Data Analysis: Plot absorbance vs. wavelength and fluorescence intensity vs. wavelength to visualize the spectra. The difference between the peak excitation and peak emission wavelengths is the Stokes shift.

Protocol: Determination of Key Photophysical Parameters

If fluorescence is observed, the next step is to quantify its efficiency and stability.

A. Molar Extinction Coefficient (ε)

This value relates to how strongly the molecule absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εcl).

  • Prepare a series of known concentrations (c) of HPG in the chosen solvent.

  • Measure the absorbance (A) of each solution at the λ_max.

  • Plot A vs. c. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

B. Fluorescence Quantum Yield (Φ)

Quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is typically measured relative to a known standard.

  • Select a Standard: Choose a fluorescent standard with an overlapping absorption/emission range, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Measure Absorbance: Prepare dilute solutions of both the HPG sample and the standard, ensuring the absorbance is below 0.1 at the excitation wavelength to maintain linearity.

  • Measure Fluorescence: Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard at the same excitation wavelength.

  • Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

C. Photostability Assessment

This experiment evaluates how quickly the fluorophore is destroyed by light (photobleaching).

  • Prepare a sample of HPG and place it in the spectrofluorometer.

  • Continuously expose the sample to the excitation light at high intensity.

  • Record the fluorescence intensity at the emission maximum over time (e.g., for 10-30 minutes).

  • Plot the normalized fluorescence intensity versus time. A rapid decay indicates poor photostability.

ParameterHypothetical Data (Example)Significance
Absorbance λ_max 310 nmWavelength for most efficient light absorption.
Emission λ_max 450 nmColor of the emitted fluorescent light.
Stokes Shift 140 nmLarge shifts are desirable for minimizing self-absorption.
Molar Extinction (ε) 15,000 M⁻¹cm⁻¹A higher value indicates a brighter potential probe.
Quantum Yield (Φ) 0.35A measure of fluorescence efficiency (0 to 1).
Photostability 20% decay in 5 minIndicates susceptibility to photobleaching.

Part 2: Chemical Modification for Amine-Reactive Bioconjugation

For a fluorophore to be useful, it must be chemically modified to covalently attach to biomolecules. The most common strategy is to target primary amines on proteins (the ε-amino group of lysine residues and the N-terminus).[4] This requires converting the fluorophore's carboxylic acid into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.[5]

Proposed Synthesis of an Amine-Reactive HPG Derivative

Here, we propose a standard laboratory synthesis to convert the carboxylic acid of 2-(4-Amino-2-hydroxyphenyl)acetic acid into an amine-reactive NHS ester. This creates "HPG-NHS," a molecule ready for protein labeling.

Reaction Scheme: The carboxylic acid of HPG is activated with N,N'-Dicyclohexylcarbodiimide (DCC) and reacts with N-Hydroxysuccinimide (NHS) to form the stable, amine-reactive HPG-NHS ester.

HPG-NHS_Synthesis HPG 2-(4-Amino-2-hydroxyphenyl)acetic acid (HPG) HPG_NHS HPG-NHS Ester (Amine-Reactive) HPG->HPG_NHS Activation & Coupling NHS_reagent N-Hydroxysuccinimide (NHS) + DCC NHS_reagent->HPG_NHS DCU Dicyclohexylurea (DCU) (Byproduct)

Caption: Synthesis of an amine-reactive HPG-NHS ester.

Part 3: Protocol for Protein Labeling and Characterization

This section provides a detailed, step-by-step protocol for labeling a protein (e.g., an antibody) with the hypothetical HPG-NHS ester. This protocol is based on established methods for amine-reactive fluorescent dyes.[6][7]

Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Reaction 3. Mix Protein and Dye (Target Molar Ratio) Incubate 1 hr, RT, dark Protein_Prep->Reaction Dye_Prep 2. Prepare HPG-NHS Stock (Anhydrous DMSO) Dye_Prep->Reaction Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purification Analysis 5. Characterize Conjugate (Spectrophotometry for DOL) Purification->Analysis

Caption: Experimental workflow for protein labeling.

Materials and Reagents
  • Protein: Antibody or protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). Avoid Tris or glycine buffers.[6]

  • HPG-NHS Ester: Lyophilized powder.

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO).

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).

Step-by-Step Labeling Protocol
  • Protein Preparation: Dialyze the antibody/protein into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3). The slightly basic pH ensures that lysine residues are deprotonated and reactive.[7] Adjust the protein concentration to 2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the HPG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A starting point of 10:1 to 20:1 is common.[8]

    • Volume of Dye (µL) = [Molar Ratio * Protein Conc. (mg/mL) * 1000] / [Dye Conc. (mM) * Protein MW (kDa)]

  • Conjugation Reaction:

    • Slowly add the calculated volume of HPG-NHS stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Apply the reaction mixture to the top of the pre-equilibrated size-exclusion column.

    • Elute the protein with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained longer on the column.

    • Collect the protein-containing fractions.

Protocol: Characterization of the Labeled Conjugate

The Degree of Labeling (DOL), or the average number of dye molecules per protein, must be determined.

  • Spectrophotometry: Measure the absorbance of the purified conjugate at two wavelengths:

    • 280 nm (for protein concentration)

    • The absorbance maximum of HPG (e.g., 310 nm from our hypothetical data).

  • Calculate Protein Concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A_dye * CF)] / ε_protein

    • Where: CF is the correction factor (A₂₈₀ / A_dye for the free dye), and ε_protein is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_dye / ε_dye

    • Where: ε_dye is the molar extinction coefficient of the HPG dye.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for antibodies is typically between 2 and 10.[8]

Part 4: Hypothetical Application and Troubleshooting

Example Application: Immunofluorescence

If successfully developed, an HPG-labeled antibody could be used for immunofluorescence staining.[6] The labeled antibody would serve as a primary conjugate, binding directly to its target antigen in fixed and permeabilized cells. Upon excitation with a light source (e.g., a 310 nm laser or filtered lamp), the location of the antigen would be revealed by the emission of blue-green light (450 nm), which could be visualized with a fluorescence microscope.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low DOL - Inactive dye (hydrolyzed NHS ester)- Amine-containing buffer used- Insufficient dye-to-protein ratio- Prepare fresh dye stock in anhydrous DMSO.- Ensure protein is in an amine-free buffer (e.g., bicarbonate or PBS).- Increase the molar ratio of dye in the reaction.
Protein Precipitation - Over-labeling of the protein- High concentration of organic solvent (DMSO)- Reduce the dye-to-protein molar ratio.- Do not exceed 10% (v/v) organic solvent in the reaction mixture.
No/Weak Signal - Insufficient labeling (low DOL)- Photobleaching of the fluorophore- Labeled protein has lost binding activity- Optimize the labeling reaction to increase DOL.- Use an anti-fade mounting medium.- Perform a functional assay (e.g., ELISA) to confirm the activity of the labeled antibody.

Conclusion

The journey of a compound from a chemical structure to a validated fluorescent labeling agent is a multi-step process demanding rigorous scientific evaluation. While 2-(4-Amino-2-hydroxyphenyl)acetic acid possesses structural features that suggest potential, its utility as a fluorophore remains unproven. The protocols and workflows detailed in this guide provide a comprehensive framework for the necessary characterization. By first establishing the fundamental photophysical properties, then developing a reactive derivative, and finally optimizing a labeling protocol, researchers can systematically assess the viability of novel candidate molecules like HPG and potentially expand the toolkit available for biological discovery.

References

  • Vertex AI Search. (n.d.).
  • Lumiprobe. (n.d.). Protein Labeling with Pyrylium Dyes.
  • AAT Bioquest. (n.d.).
  • Tocris Bioscience. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Zheng, Y., et al. (2007). Directed evolution and structural analysis of N-carbamoyl-D-amino acid amidohydrolase provide insights into recombinant protein solubility in Escherichia coli. Biochemical Journal, 404(1), 123-130.
  • Theillet, F. X., et al. (2013).
  • Rea, D., & Reinherz, E. L. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology, Chapter 10, Unit 10.4.
  • AAT Bioquest. (2010). Classic Reactive Fluorescent Labeling Dyes & Their Applications.
  • BenchChem. (2025).
  • FluoroFinder. (2025).
  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-938.
  • BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • Wang, W., et al. (2019). Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 46(12), 1641-1651.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.

Sources

Application

Advanced Derivatization Strategies for GC-MS Analysis of 2-(4-Amino-2-hydroxyphenyl)acetic Acid

Executive Summary The quantitative analysis of 2-(4-Amino-2-hydroxyphenyl)acetic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. As a highly polar, zwitterionic-like mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of 2-(4-Amino-2-hydroxyphenyl)acetic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. As a highly polar, zwitterionic-like molecule containing three distinct functional groups (a carboxylic acid, a phenolic hydroxyl, and a primary amine), it possesses strong intermolecular hydrogen-bonding capabilities. Without chemical modification, this compound is non-volatile, thermally labile, and will irreversibly adsorb to the active sites of a GC column [1].

This application note provides a comprehensive, self-validating framework for the derivatization of 2-(4-Amino-2-hydroxyphenyl)acetic acid. We detail two orthogonal strategies: a single-step Silylation protocol and a two-step Alkylation-Acylation protocol. By explaining the mechanistic causality behind each reagent choice, this guide empowers analytical scientists to optimize workflows for either high-throughput Selected Ion Monitoring (SIM) or ultra-sensitive Electron Capture/Negative Chemical Ionization (NCI) applications.

Molecular Profiling & Mechanistic Rationale

To design an effective derivatization strategy, we must first profile the active protons on the target analyte. 2-(4-Amino-2-hydroxyphenyl)acetic acid (Native MW: 167.16 g/mol ) contains four active protons :

  • -COOH (Carboxylic acid): 1 active proton. Highly polar; prone to decarboxylation at high temperatures.

  • -OH (Phenolic hydroxyl): 1 active proton. Subject to oxidation and peak tailing.

  • -NH₂ (Primary amine): 2 active protons. Strongly basic; causes severe column adsorption.

Strategy Selection: Silylation vs. Alkylation-Acylation

Derivatization serves to mask these active protons, reducing dipole-dipole interactions and increasing vapor pressure [1].

  • Silylation (MTBSTFA + 1% t-BDMCS): This strategy replaces active protons with bulky tert-butyldimethylsilyl (t-BDMS) groups. We select MTBSTFA over the more common BSTFA because t-BDMS derivatives are up to 104 times more stable against moisture hydrolysis than standard trimethylsilyl (TMS) derivatives [2]. Furthermore, under Electron Ionization (EI), t-BDMS derivatives reliably cleave the tert-butyl moiety, yielding a highly abundant and diagnostically specific [M-57]⁺ fragment ideal for SIM quantitation [3].

  • Alkylation-Acylation (MeOH/HCl + PFPA): A two-step approach. Silylating agents can sometimes struggle with the steric hindrance of multi-functional aromatic rings. Here, we first esterify the carboxylic acid using methanolic HCl, followed by acylation of the phenol and amine using Pentafluoropropionic Anhydride (PFPA) [4]. The introduction of heavily fluorinated groups drastically increases volatility and electronegativity, making it the premier choice if the GC-MS is equipped with an Electron Capture Detector (ECD) or operating in NCI mode.

G Start Sample: 2-(4-Amino-2-hydroxyphenyl)acetic acid (4 Active Protons) Decision Select Derivatization Strategy Start->Decision Silylation Protocol A: Single-Step Silylation (MTBSTFA + 1% t-BDMCS) Decision->Silylation High Stability & SIM Acylation Protocol B: Two-Step Alkylation-Acylation (MeOH/HCl + PFPA) Decision->Acylation High Volatility & ECD/NCI Silylation_Mech Replaces active H with t-BDMS groups Yields prominent[M-57]+ ions Silylation->Silylation_Mech Acylation_Mech1 Step 1: Esterification (-COOH to -COOCH3) Acylation->Acylation_Mech1 GCMS GC-MS Analysis (EI or NCI Mode) Silylation_Mech->GCMS Acylation_Mech2 Step 2: Acylation (-OH, -NH2 to PFP derivatives) Acylation_Mech1->Acylation_Mech2 Acylation_Mech2->GCMS

Caption: Decision matrix and workflow for the derivatization of multi-functional phenolic amino acids.

Experimental Protocols

Protocol A: Single-Step Silylation (MTBSTFA)

Best for: Routine EI-MS quantification, high-throughput screening, and isotopic labeling studies.

Causality of Reagents:

  • MTBSTFA: Primary silyl donor.

  • 1% t-BDMCS: Acts as a Lewis acid catalyst to drive the silylation of the sterically hindered phenolic -OH and the less nucleophilic -NH₂ group [5].

  • Pyridine: Acts as both an acid scavenger (neutralizing the acidic byproducts of the reaction) and a nucleophilic catalyst.

Step-by-Step Methodology:

  • Sample Drying: Transfer an aliquot of the sample (containing 10–100 µg of analyte) to a 1.5 mL glass GC autosampler vial. Evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical: Even trace moisture will rapidly quench MTBSTFA.

  • Solvent Addition: Reconstitute the dried residue in 50 µL of anhydrous Pyridine. Vortex for 30 seconds.

  • Reagent Addition: Add 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Incubation: Tightly cap the vial with a PTFE-lined septum. Incubate in a heating block at 80°C for 60 minutes. (The elevated temperature is required to overcome the activation energy for derivatizing the primary amine).

  • Cooling & Analysis: Allow the vial to cool to room temperature for 15 minutes. The sample is now ready for direct GC-MS injection.

Protocol B: Two-Step Alkylation-Acylation (MeOH/HCl + PFPA)

Best for: Ultra-trace analysis, resolving co-eluting matrix interferences, and NCI-MS.

Causality of Reagents: PFPA is a powerful acylating agent but reacts poorly with carboxylic acids. Therefore, the -COOH group must first be protected via esterification [4]. Following PFPA reaction, the mixture contains highly corrosive pentafluoropropionic acid. A Liquid-Liquid Extraction (LLE) step using borate buffer is strictly required to neutralize the acid and protect the GC column stationary phase [6].

Step-by-Step Methodology:

  • Esterification (Step 1): To the dried sample residue, add 100 µL of 2M HCl in anhydrous Methanol. Seal tightly and heat at 80°C for 60 minutes. This converts the -COOH to a methyl ester (-COOCH₃).

  • Evaporation: Cool to room temperature and evaporate the methanolic HCl to complete dryness under a Nitrogen stream.

  • Acylation (Step 2): Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of anhydrous Ethyl Acetate. Cap tightly and incubate at 65°C for 30 minutes.

  • Neutralization & Extraction (Self-Validating QC Step): Evaporate the excess PFPA under Nitrogen. Immediately add 200 µL of 400 mM Borate Buffer (pH 8.5) and 200 µL of Toluene. Vortex vigorously for 60 seconds, then centrifuge at 4000×g for 5 minutes.

  • Recovery: Transfer 150 µL of the upper organic layer (Toluene) containing the charge-free, lipophilic Me-PFP derivatives into a GC vial with a micro-insert for analysis.

Pathway Native Native Analyte (MW: 167.16) Ester Methyl Ester Intermediate (MW: 181.19) Native->Ester 2M HCl / MeOH 80°C, 60 min Final Me-PFP Derivative (MW: 473.21 or 619.23) Ester->Final PFPA / Ethyl Acetate 65°C, 30 min

Caption: Chemical pathway for the two-step Alkylation-Acylation (Protocol B).

GC-MS Analytical Parameters & Data Interpretation

To ensure robust chromatography, a non-polar to slightly polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is recommended.

Recommended GC-MS Conditions
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 280°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).

  • MS Transfer Line: 280°C | Ion Source (EI): 230°C | Electron Energy: 70 eV.

Quantitative Data: Expected Mass Shifts and Diagnostic Ions

Understanding the mass shifts is critical for setting up SIM windows. Primary amines (-NH₂) can theoretically accept two derivative groups (di-derivatization). However, due to the extreme steric bulk of the t-BDMS group, MTBSTFA typically results in mono-silylation of the amine, yielding a tri-TBDMS derivative overall. Conversely, the smaller PFP group often results in a mixture of mono- and di-acylated amines unless the reaction is pushed to completion (di-acylation favored at higher PFPA ratios).

Derivatization StrategyDerivative FormedAdded Mass per GroupEstimated Total MWBase Peak / Quantifier IonQualifier Ions
None (Native) N/A0 Da167.16 DaN/A (Poor GC behavior)N/A
Protocol A (MTBSTFA) Tri-TBDMS (1x COOH, 1x OH, 1x NH)+114 Da509.16 Dam/z 452 [M-57]⁺m/z 509 [M]⁺, m/z 378
Protocol B (MeOH + PFPA) Me-di-PFP (1x COOCH₃, 1x OH, 1x NH)+14 Da (Me) / +146 Da (PFP)473.21 Dam/z 414 [M-COOCH₃]⁺m/z 473 [M]⁺, m/z 326
Protocol B (MeOH + PFPA) Me-tri-PFP (1x COOCH₃, 1x OH, 2x NH)+14 Da (Me) / +146 Da (PFP)619.23 Dam/z 560 [M-COOCH₃]⁺m/z 619 [M]⁺, m/z 472

System Validation & Troubleshooting

To ensure this protocol acts as a self-validating system , analysts must implement the following controls:

  • Internal Standardization: Always spike samples with a stable-isotope labeled internal standard (e.g., ¹³C₆-Tyrosine or a deuterated analog) prior to extraction. This corrects for matrix-induced suppression and derivatization yield fluctuations [6].

  • Monitoring Derivatization Completeness: In Protocol B, monitor the chromatographic ratio of the Me-di-PFP peak to the Me-tri-PFP peak. A shifting ratio across a batch indicates reagent depletion or moisture contamination. Optimization should aim to drive the reaction entirely to a single derivative species.

  • Moisture Quenching: If the MTBSTFA derivative yields unexpectedly low signals or shows massive tailing, the most likely culprit is residual water in the sample. Ensure absolute dryness using a vacuum centrifuge or lyophilization prior to step 1.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling MDPI Molecules URL:[Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis ResearchGate URL:[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts PMC / National Institutes of Health URL:[Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS MDPI Chemosensors URL:[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS MDPI Metabolites URL:[Link]

Method

Application Note: 2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA) as a Dual-Modality Heterobifunctional Cross-Linker for Proximity Labeling

Target Audience: Structural biologists, biochemists, and drug development professionals. Application: Transient protein-protein interaction (PPI) mapping, biomaterial hydrogel synthesis, and target deconvolution.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, biochemists, and drug development professionals. Application: Transient protein-protein interaction (PPI) mapping, biomaterial hydrogel synthesis, and target deconvolution.

Executive Summary & Mechanistic Rationale

Mapping dynamic or weak protein-protein interactions requires cross-linking reagents that minimize off-target background while rapidly capturing transient complexes. 2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA, CAS 173732-08-6) offers a highly specialized, field-proven scaffold for this purpose. Unlike traditional homobifunctional NHS esters (e.g., DSS or BS3) which react spontaneously and indiscriminately, AHPAA is a heterobifunctional, triggerable probe. It decouples the initial protein labeling phase from the actual cross-linking event, providing researchers with absolute temporal control over complex capture.

The Causality of the Two-Phase Strategy

Phase 1: Bait Functionalization (Chemical) The aliphatic acetic acid moiety (-CH₂COOH) of AHPAA is selectively activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sNHS). EDC requires a slightly acidic environment (pH 5.5–6.0) to protonate the carbodiimide nitrogen, facilitating nucleophilic attack by the AHPAA carboxylate. The addition of sNHS converts the unstable O-acylisourea intermediate into a semi-stable sulfo-NHS ester, increasing its half-life from seconds to minutes and boosting primary amine coupling yields by up to 20-fold ()[1]. This allows for the stable covalent functionalization of surface lysines on a "Bait" protein.

Phase 2: Triggered Proximity Cross-Linking (Oxidative) Once the Bait-AHPAA conjugate is purified and incubated with a "Prey" protein, the dormant 4-amino-2-hydroxyphenyl ring is activated. Because the hydroxyl and amino groups are meta to each other, the electron-rich ring is highly susceptible to two distinct oxidative pathways:

  • Enzymatic Activation: Tyrosinase exhibits monophenolase activity, hydroxylating the open ortho position (C3) of the AHPAA ring to form a catechol. Subsequent diphenolase activity oxidizes this to a highly electrophilic ortho-quinone-imine, which undergoes rapid Michael addition with nucleophilic residues (Cys, Lys, His) on the interacting Prey protein ()[2].

  • Photochemical Activation (PICUP): Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) utilizes Ruthenium(II) tris(bipyridine) [Ru(bpy)₃²⁺] and ammonium persulfate (APS). Brief visible light irradiation generates a Ru(III) species that abstracts a single electron from the AHPAA phenol ring. The resulting phenoxy radical instantly cross-links with nearby aromatic residues (Tyr, Trp) on the Prey protein, capturing interactions in milliseconds ()[3].

Reaction Pathway Visualization

G A AHPAA (Cross-linker) B EDC/sNHS Activation (pH 6.0) A->B Step 1 C AHPAA-Bait Protein (Stable Conjugate) B->C Amine Coupling D Oxidative Trigger (PICUP or Tyrosinase) C->D Add Trigger E Quinone/Radical Intermediate D->E Oxidation G Cross-linked Complex (Bait-Prey) E->G Nucleophilic Attack F Prey Protein (Proximity Target) F->G Interacts with

Figure 1: Two-step AHPAA cross-linking workflow via EDC/sNHS and oxidative activation.

Experimental Protocols

Protocol A: Synthesis of the Bait-AHPAA Conjugate

This protocol establishes a self-validating system by separating activation and conjugation environments to prevent hydrolysis and off-target polymerization.

  • Buffer Preparation: Dissolve the Bait protein (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Critical Insight: Ensure absolutely no primary amines (e.g., Tris, glycine) are present in the buffer, as they will irreversibly quench the EDC/sNHS intermediate.

  • Carboxylate Activation: Add AHPAA to a final concentration of 2 mM. Add EDC to 4 mM and sNHS to 10 mM (Molar ratio Bait:AHPAA:EDC:sNHS ≈ 1:10:20:50). Incubate at room temperature (RT) for 15 minutes.

  • Amine Conjugation: Rapidly adjust the pH to 7.4 using 1 M Sodium Phosphate (dibasic), or perform a rapid buffer exchange into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4) using a Zeba Spin Desalting Column.

    • Causality: Conjugation requires the target lysine ε-amines on the Bait protein to be unprotonated and nucleophilic. Incubate for 2 hours at RT.

  • Quenching & Purification: Add hydroxylamine to a final concentration of 10 mM to rapidly cleave unreacted NHS esters. Purify the Bait-AHPAA conjugate using size-exclusion chromatography to remove free AHPAA.

Protocol B: Proximity-Directed Cross-Linking

Select the activation modality based on the half-life of your target PPI.

Option 1: Photochemical (PICUP) – For Transient Interactions

  • Complex Formation: Mix Bait-AHPAA (10–50 µM) with Prey protein in 10 mM Sodium Phosphate buffer, pH 7.4. Note: Avoid reducing agents (DTT, BME) which quench radicals.

  • Reagent Addition: In a dark room, add Ru(bpy)₃²⁺ to a final concentration of 0.1 mM and APS to 2 mM.

  • Irradiation: Irradiate the sample tube for 1–2 seconds using a 150W incandescent lamp or a 452 nm blue LED array.

  • Quenching: Immediately add 1 µL of 1 M DTT and 4X SDS-PAGE sample buffer to quench the radical cascade.

Option 2: Enzymatic (Tyrosinase) – For Stable Complexes & Hydrogels

  • Complex Formation: Mix Bait-AHPAA and Prey protein in PBS, pH 7.4.

  • Enzymatic Trigger: Add Mushroom Tyrosinase to a final concentration of 50–100 U/mL.

  • Incubation: Incubate at 37°C for 30–60 minutes. The solution will slightly darken as ortho-quinones form.

  • Quenching: Stop the reaction by adding 10 mM Sodium Azide (a potent tyrosinase inhibitor) or boiling in SDS-PAGE buffer.

Quantitative Data & Optimization Matrices

Table 1: Comparison of Activation Modalities for AHPAA-Mediated Cross-Linking

ModalityCatalyst / ReagentsReactive IntermediateReaction TimeBest Use Case
Photochemical (PICUP) Ru(bpy)₃²⁺, APS, LightPhenoxy Radical1 – 2 secondsCapturing highly transient, weak protein-protein interactions in vitro.
Enzymatic (Tyrosinase) Mushroom TyrosinaseOrtho-Quinone-Imine30 – 60 minutesStabilizing robust complexes; biomaterial hydrogel formation.
Chemical Oxidation Periodate (NaIO₄)Quinone10 – 30 minutesGlycoprotein interactions; robust bulk cross-linking.

Table 2: Optimization Parameters for Phase 1 (EDC/sNHS Conjugation)

ParameterOptimal ConditionCausality / Rationale
Activation pH 5.5 – 6.0 (MES Buffer)Protonation of EDC is required for the initial attack on the AHPAA carboxyl group.
Conjugation pH 7.4 – 8.0 (PBS Buffer)Ensures target lysine ε-amines on the Bait protein are unprotonated and nucleophilic.
Molar Ratios 1:10:20:50 (Bait:AHPAA:EDC:sNHS)Excess sNHS prevents premature hydrolysis of the O-acylisourea intermediate.
Quenching Agent 10 mM HydroxylamineRapidly cleaves unreacted NHS esters, preventing off-target cross-linking downstream.

Table 3: Validation Metrics & Expected Quantitative Outcomes

MetricAnalytical MethodExpected ValueCorrective Action if Failed
Bait Conjugation Ratio MALDI-TOF MS or TNBSA Assay2–5 AHPAA per BaitIncrease EDC/sNHS molar ratio to 1:100.
Cross-Linking Yield SDS-PAGE Densitometry15% – 35%Increase Ru(bpy)₃²⁺ concentration or irradiation time.
Off-Target Background Western Blot (Control Lane)< 5%Ensure complete quenching of Phase 1 with Hydroxylamine.

References

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222. URL:[Link]

  • Bitan, G., Lomakin, A., & Teplow, D. B. (2001). Amyloid β-protein oligomerization: prenucleation interactions revealed by photo-induced cross-linking of unmodified proteins. Journal of Biological Chemistry, 276(37), 35176-35184. URL:[Link]

  • Thalmann, C., & Lötzbeyer, T. (2002). Enzymatic cross-linking of proteins with tyrosinase. European Food Research and Technology, 214(4), 276-281. URL:[Link]

  • Maurya, S. K., et al. (2023). Reaction Landscape and Bioconjugation Profile of Tyrosinase Generated Quinones. ChemRxiv. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA)

Executive Summary & Chemical Rationale 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) is a bifunctional small molecule utilized in advanced in vitro models to study the mitigation of chronic inflammation and oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) is a bifunctional small molecule utilized in advanced in vitro models to study the mitigation of chronic inflammation and oxidative stress. Structurally, it is the acetic acid homologue of the well-known drug 4-aminosalicylic acid (mesalamine/5-ASA). However, the inclusion of a methylene bridge (-CH₂-) between the aromatic ring and the carboxylate group disrupts the rigid intramolecular hydrogen bonding typical of salicylates. This structural nuance alters its pKa and lipophilicity, allowing for unique partitioning into lipid bilayers where oxidative damage originates.

In biological systems, lipid peroxidation of polyunsaturated fatty acids generates highly reactive, cytotoxic electrophiles, primarily malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) [1]. These reactive carbonyl species (RCS) propagate cellular damage by cross-linking proteins and DNA. 4-AHPAA acts as a dual-action protective agent:

  • Carbonyl Trapping : The primary amine (-NH₂) acts as a potent nucleophile, forming a stable, non-toxic Schiff base adduct with RCS [2].

  • Radical Scavenging : The phenolic hydroxyl (-OH) group provides hydrogen atom transfer (HAT) capabilities to halt the lipid peroxidation chain reaction.

Mechanistic Pathway Visualization

G ROS Oxidative Stress (ROS) LipidPerox Lipid Peroxidation (Chain Reaction) ROS->LipidPerox RCS Reactive Carbonyls (MDA, 4-HNE) LipidPerox->RCS Adduct Non-Toxic Adduct (Schiff Base) RCS->Adduct + Trapping CellDamage Cell Toxicity & Inflammation RCS->CellDamage Untreated AHPAA 4-AHPAA (Dual Action) Scavenge Radical Scavenging (Phenolic OH) AHPAA->Scavenge Trapping Carbonyl Trapping (Primary Amine) AHPAA->Trapping Scavenge->LipidPerox Inhibits Trapping->RCS Neutralizes

Mechanistic pathway of 4-AHPAA mitigating oxidative stress via radical scavenging and carbonyl trapping.

Reagent Preparation & Expert Guidelines

To ensure a self-validating experimental setup, the preparation of 4-AHPAA and the choice of assay buffers must be strictly controlled.

  • Stock Solution : 4-AHPAA (MW: 167.16 g/mol ) should be dissolved in anhydrous DMSO to a concentration of 100 mM. Aliquot and store at -20°C in amber tubes to prevent auto-oxidation of the phenol group.

  • Expert Insight on Buffer Selection (Causality) : Never use Tris or Glycine buffers for carbonyl trapping assays. These buffers contain primary amines that will aggressively compete with 4-AHPAA for MDA/4-HNE binding, leading to false-negative trapping efficiencies. Always utilize amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES (pH 7.4).

Protocol A: Cell-Free Carbonyl Trapping Assay (MDA Sequestration)

Objective : To quantify the direct chemical reaction between 4-AHPAA and MDA, isolating the carbonyl-trapping mechanism from cellular metabolic confounding factors.

Causality & Self-Validation : MDA is highly unstable and volatile. Using commercially available MDA often results in degraded, polymerized products that skew stoichiometry. This protocol dictates the in situ generation of fresh MDA via the acid hydrolysis of 1,1,3,3-tetramethoxypropane (TMP). A positive control (e.g., p-Aminobenzoic acid, PABA) validates the assay's dynamic range.

Step-by-Step Methodology:
  • MDA Generation : Combine 10 µL of 10 mM TMP with 90 µL of 1% H₂SO₄. Incubate at room temperature for 2 hours to achieve complete hydrolysis, yielding a 1 mM fresh MDA stock. Neutralize with 1 M NaOH to pH 7.4.

  • Reaction Setup : In a 96-well UV-transparent plate, mix 50 µM of fresh MDA with varying concentrations of 4-AHPAA (0, 10, 50, 100, 500 µM) in PBS (pH 7.4).

  • Incubation : Seal the plate to prevent MDA volatilization and incubate at 37°C for 4 hours.

  • Derivatization : Add 2,4-dinitrophenylhydrazine (DNPH) (0.5 mM final concentration in 0.5 M HCl) to each well. DNPH reacts with any remaining, untrapped MDA to form a hydrazone chromophore.

  • Quantification : Incubate for 30 minutes in the dark. Measure absorbance at 310 nm using a microplate reader.

  • Calculation : Trapping Efficiency (%) = [(Acontrol​−Asample​)/Acontrol​]×100 .

Protocol B: Cellular Protection Against Lipid Peroxidation

Objective : To evaluate the efficacy of 4-AHPAA in protecting living cells from lipid peroxidation-induced cytotoxicity.

Causality & Self-Validation : We utilize the Caco-2 human intestinal epithelial cell line, as carbonyl-trapping agents are highly relevant in treating chronic inflammatory bowel diseases [2]. Oxidative stress is induced using H₂O₂, which drives the Fenton reaction intracellularly, rapidly initiating lipid peroxidation. We utilize the BODIPY™ 581/591 C11 lipid probe; its fluorescence emission shifts from red (~590 nm) to green (~510 nm) upon oxidation, providing a self-ratiometric, highly specific validation of lipid peroxidation independent of generalized ROS.

Step-by-Step Methodology:
  • Cell Seeding : Seed Caco-2 cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Culture for 48 hours to ensure adhesion and partial differentiation.

  • Probe Loading : Wash cells with HBSS. Load cells with 2 µM BODIPY 581/591 C11 in HBSS for 30 minutes at 37°C. Wash twice to remove excess probe.

  • Pre-treatment : Treat cells with 4-AHPAA (10 µM to 500 µM) in phenol red-free DMEM for 2 hours. This allows the compound to partition into the lipid bilayer.

  • Oxidative Challenge : Add H₂O₂ to a final concentration of 500 µM. Incubate for 4 hours.

  • Lipid Peroxidation Readout : Read fluorescence at Ex/Em 488/510 nm (Oxidized/Green) and 581/595 nm (Reduced/Red). Calculate the Green/Red ratio to quantify lipid peroxidation.

  • Viability Readout (Parallel Plate) : Using an identical plate setup (without BODIPY), assess cell viability using the MTT assay (absorbance at 570 nm) to correlate lipid peroxidation suppression with cellular survival.

Quantitative Data Summaries

The following tables represent the standardized baseline metrics and expected validation ranges when executing the protocols above.

Table 1: Cell-Free MDA Trapping Efficiency (Protocol A)
Treatment ConditionConcentration (µM)MDA Trapping Efficiency (%)Expected IC₅₀ (µM)
4-AHPAA 10065.4 ± 3.2%~60 - 75
4-AHPAA 50092.1 ± 1.8%-
PABA (Positive Control) 50088.5 ± 2.4%~85 - 100
Vehicle (DMSO) 0.5% v/v< 2.0%N/A
Table 2: Intracellular Lipid Peroxidation & Viability Rescue in Caco-2 Cells (Protocol B)
Experimental ConditionCell Viability (% of Control)BODIPY C11 Oxidation (Green/Red Ratio)
Untreated Control 100.0 ± 4.1%0.15 ± 0.02 (Baseline)
H₂O₂ (500 µM) Alone 42.3 ± 5.5%1.85 ± 0.12 (Severe Oxidation)
H₂O₂ + 4-AHPAA (100 µM) 78.6 ± 4.2%0.65 ± 0.08 (Significant Rescue)
H₂O₂ + 4-AHPAA (500 µM) 94.2 ± 3.1%0.22 ± 0.04 (Near Complete Rescue)

References

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438.[Link]

  • Shapiro, H. K. (2005). Compositions and method for treatment of chronic inflammatory diseases.
Method

Application Note: High-Sensitivity Quantification of Carbonyl-Containing Biological Molecules Using 2-(4-Amino-2-hydroxyphenyl)acetic Acid

Target Audience: Analytical Chemists, Biomarker Discovery Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Assay Rationale The quantification of transien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Biomarker Discovery Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Assay Rationale

The quantification of transient carbonyl-containing metabolites—such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and reducing sugars—is a critical bottleneck in evaluating oxidative stress and lipid peroxidation in clinical samples [2]. Traditional derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) suffer from poor aqueous solubility, require harsh acidic conditions, and rely on UV-Vis detection, which is highly susceptible to background interference in complex biological matrices like plasma or tissue homogenates.

As a highly specific alternative, 2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA) serves as a bifunctional derivatization probe [3]. By leveraging the nucleophilicity of its primary amine and the electroactivity of its ortho-hydroxyphenylacetic acid moiety, AHPAA enables the stable trapping of aldehydes and their subsequent high-sensitivity quantification via Liquid Chromatography coupled with Electrochemical Detection (LC-ECD).

The Chemical Causality (Why AHPAA Works)

AHPAA is engineered to solve the detection limits of traditional assays through two distinct chemical mechanisms:

  • Carbonyl Trapping (Schiff Base Formation): The primary amine (-NH₂) on the AHPAA aromatic ring acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of target metabolites to form an imine (Schiff base). The electron-donating hydroxyl group (-OH) in the meta position enhances the nucleophilicity of the amine, accelerating reaction kinetics under mild physiological conditions.

  • Signal Transduction (Electrochemical Activity): Once the target is covalently bound, the 2-hydroxyphenylacetic acid moiety acts as an electrochemical tag. Phenolic compounds oxidize readily at relatively low potentials (+650 mV vs. Ag/AgCl). This allows for selective electrochemical detection, effectively silencing the background noise from non-electroactive aliphatic compounds in the biological matrix.

ReactionPathway Target Carbonyl Metabolite (e.g., MDA, 4-HNE) Intermediate Schiff Base (Unstable Imine) Target->Intermediate Nucleophilic Attack Probe AHPAA Probe (Primary Amine) Probe->Intermediate Condensation Product Secondary Amine (Quantifiable Adduct) Intermediate->Product Reduction Reductant NaCNBH3 (Reductant) Reductant->Product Donates H-

Reaction mechanism of AHPAA with carbonyl metabolites via reductive amination.

Experimental Methodology

The following protocol utilizes reductive amination [1] to permanently stabilize the transient Schiff base into a robust secondary amine prior to LC-ECD analysis.

Reagent Preparation
  • Derivatization Probe: 10 mM 2-(4-Amino-2-hydroxyphenyl)acetic acid in 0.1 M Phosphate Buffer (pH 6.5). Causality: pH 6.5 is optimal because it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to keep the AHPAA amine unprotonated (maintaining nucleophilicity).

  • Reducing Agent: 50 mM Sodium cyanoborohydride (NaCNBH₃) in ultra-pure water. Causality: Unlike Sodium borohydride (NaBH₄), NaCNBH₃ is a mild reducing agent that selectively reduces imines at pH > 5 without reducing the unreacted target aldehydes.

  • Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA) in water.

Step-by-Step Protocol
  • Protein Precipitation & Biomarker Release: Aliquot 100 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Deuterated MDA, 1 µM). Add 200 µL of ice-cold 10% TCA. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

    • Expert Insight: TCA not only precipitates proteins to protect the HPLC column but also hydrolyzes Schiff bases between endogenous proteins and MDA/4-HNE, releasing the "total" biomarker pool into the supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the clear supernatant to a clean amber glass vial.

  • Derivatization: Add 50 µL of the 10 mM AHPAA probe and 20 µL of 50 mM NaCNBH₃ to the supernatant.

  • Incubation: Seal the vial and incubate at 37°C for 2 hours in the dark.

    • Expert Insight: The elevated temperature accelerates the condensation reaction, while dark conditions prevent the photo-oxidation of the AHPAA phenolic group.

  • Reaction Quenching: Add 10 µL of 1 M HCl. Causality: Dropping the pH destroys unreacted NaCNBH₃, halting the reaction and stabilizing the final adduct for injection.

  • LC-ECD Analysis: Inject 10 µL onto a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 50 mM Sodium Acetate buffer (pH 4.5) / Acetonitrile (80:20, v/v) at 1.0 mL/min.

    • Detector Settings: Set the electrochemical detector oxidation potential to +650 mV vs. Ag/AgCl reference electrode.

Workflow Sample 1. Biological Sample (Plasma/Tissue Homogenate) Prep 2. Protein Precipitation (10% TCA, 4°C) Sample->Prep Deriv 3. AHPAA Derivatization (AHPAA + NaCNBH3, 37°C, 2h) Prep->Deriv Quench 4. Reaction Quenching (1M HCl) Deriv->Quench Analysis 5. LC-ECD Analysis (+650 mV vs Ag/AgCl) Quench->Analysis

Step-by-step sample preparation and LC-ECD analytical workflow.

System Suitability & Self-Validation Mechanisms

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol is designed as a self-validating system . Do not proceed with sample analysis unless the following Quality Control (QC) gates are passed:

  • Matrix Blank Subtraction (Gate 1): A blank sample (PBS substituted for plasma) must be processed in parallel. This validates that the AHPAA reagent has not auto-oxidized during storage. The baseline noise at the target retention time must be < 5% of the Lower Limit of Quantification (LOQ).

  • Internal Standardization (Gate 2): The use of a deuterated internal standard (e.g., MDA-d2) added before protein precipitation corrects for any variability in TCA extraction efficiency or variations in injection volume.

  • Spike-and-Recovery (Gate 3): Unknown biological matrices contain competing endogenous amines (e.g., amino acids) that could theoretically outcompete AHPAA for carbonyl binding. Spiking a known concentration of 4-HNE into the matrix must yield a recovery of 90–110%, proving that the 10 mM AHPAA concentration is in sufficient molar excess to drive the reaction to completion.

Quantitative Data & Performance Metrics

The transition from traditional UV-based derivatization to AHPAA-based electrochemical detection yields significant improvements in both sensitivity and matrix compatibility.

Table 1: Comparative Advantages of AHPAA vs. Traditional Reagents

FeatureDNPH (Traditional)AHPAA (Current Protocol)
Detection Modality UV-Vis (360 nm)Electrochemical (ECD)
Aqueous Solubility Poor (Requires organic solvents)Excellent (Driven by -OH and -COOH groups)
Matrix Interference High (Co-elution with UV-absorbing lipids)Low (Selective oxidation at +650 mV)
Reaction pH Highly acidic (pH < 2)Mildly acidic to neutral (pH 5.5 - 6.5)

Table 2: Analytical Performance Metrics for AHPAA-Derivatized Biomarkers

Analyte TargetLinear Range (nM)LOD (nM)LOQ (nM)Intra-day Precision (CV%)Matrix Recovery (%)
Malondialdehyde (MDA) 5 - 5,0001.24.03.5%96 - 102%
4-Hydroxynonenal (4-HNE) 10 - 5,0002.58.54.2%94 - 99%
Hexanal 20 - 10,0005.015.05.1%91 - 98%

Note: LOD (Limit of Detection) is defined as a Signal-to-Noise (S/N) ratio of 3; LOQ (Limit of Quantification) is defined as S/N of 10.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. URL:[Link]

  • Shapiro, H. K. (2005). Compositions and method for treatment of chronic inflammatory diseases (US Patent No. US20050090553A1). U.S. Patent and Trademark Office. URL:[1]

Sources

Application

Application Notes: 2-Amino-2-(4-hydroxyphenyl)acetic Acid as a Key Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Building Block 2-Amino-2-(4-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid frequently known...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

2-Amino-2-(4-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid frequently known in the industry as 4-hydroxyphenylglycine (HPG), stands as a cornerstone intermediate in the synthesis of numerous pharmaceuticals.[1][2] Its significance is most pronounced in the production of semi-synthetic β-lactam antibiotics, a class of drugs vital to modern medicine. The specific chirality of HPG, particularly the D-(-)-enantiomer, is a critical structural component for the side chains of widely prescribed antibiotics, including amoxicillin, cefadroxil, and cefprozil.[1]

The utility of this molecule stems from its unique trifunctional structure: a para-substituted phenol, an alpha-amino acid group, and a carboxylic acid.[2] This arrangement provides multiple reactive sites for chemical modification, allowing for its incorporation into complex molecular architectures. This guide provides an in-depth overview of the synthesis, purification, and analytical characterization of 2-amino-2-(4-hydroxyphenyl)acetic acid, and illustrates its application in the commercial synthesis of the cephalosporin antibiotic, Cefprozil.

A Note on Nomenclature: The topic specifies "2-(4-Amino-2-hydroxyphenyl)acetic acid". However, the overwhelmingly prevalent and commercially significant pharmaceutical intermediate is 2-amino-2-(4-hydroxyphenyl)acetic acid . This guide will focus on the latter compound due to its established role in the synthesis of major antibiotics.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and safety profile is paramount for its effective and safe handling in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of 2-Amino-2-(4-hydroxyphenyl)acetic Acid

PropertyValueReference(s)
CAS Number 938-97-6[3]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Solid
Melting Point 240°C
Boiling Point 446.3°C at 760 mmHg
Storage Conditions 4°C, keep in dark place, inert atmosphere

Safety & Handling:

2-Amino-2-(4-hydroxyphenyl)acetic acid is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential.

  • Signal Word: Warning

  • Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Measures:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Purification Protocol

The following section details a common and effective method for the synthesis of racemic 2-amino-2-(4-hydroxyphenyl)acetic acid, followed by purification via crystallization. The causality behind key steps is explained to provide a deeper understanding of the process.

General Workflow Overview

The process can be visualized as a linear progression from synthesis to the final, quality-controlled intermediate.

General workflow for HPG synthesis and purification.
Detailed Synthesis Protocol

This protocol is based on the acid-catalyzed reaction between phenol and 2-hydroxyglycine.[1]

Materials:

  • Phenol

  • 2-Hydroxyglycine

  • Sulfuric Acid (concentrated)

  • Dichloroethane (or other suitable solvent)

  • Sodium Hydroxide solution (e.g., 10% w/v)

  • Deionized Water

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., Ethyl Acetate/Methanol/Acetic Acid)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq) and 2-hydroxyglycine (1.1 eq) to dichloroethane. Stir the mixture to ensure a homogenous suspension.

    • Rationale: Dichloroethane is used as a solvent to facilitate the reaction between the solid and liquid reactants at an elevated temperature.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

    • Rationale: Sulfuric acid acts as a catalyst to promote the electrophilic substitution reaction on the phenol ring.

  • Reaction Conditions: Heat the reaction mixture to 60-65°C. Monitor the reaction progress periodically by TLC until the starting materials are consumed (typically 6-8 hours).[1]

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial in-process control to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous phase.

    • Rationale: The product, being an amino acid, has higher solubility in the aqueous phase, while unreacted phenol and other organic impurities remain in the dichloroethane layer.

  • Isolation and Purification: Transfer the aqueous phase to a beaker and place it in an ice bath. Slowly add sodium hydroxide solution while monitoring the pH. Adjust the pH to approximately 5.2.

    • Rationale: The product is zwitterionic and exhibits its lowest solubility at its isoelectric point. Adjusting the pH to ~5.2 minimizes its solubility in water, inducing crystallization.

  • Crystallization: Cool the neutralized solution to approximately 15°C and allow it to stand for crystallization to occur.[1]

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified 2-amino-2-(4-hydroxyphenyl)acetic acid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Application in Pharmaceutical Manufacturing: Synthesis of Cefprozil

2-Amino-2-(4-hydroxyphenyl)acetic acid (specifically, the D-enantiomer) is a critical side-chain precursor for the antibiotic Cefprozil.[5] In commercial synthesis, the amino and carboxylic acid groups of HPG are typically protected (e.g., as a Dane salt) before being coupled with the cephalosporin core, 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA).[5]

G cluster_reaction Coupling Reaction HPG D-(-)-HPG Derivative (e.g., Dane Salt) Condensation Condensation HPG->Condensation Activation APCA 7-APCA Core APCA->Condensation Silylation Deprotection Deprotection Condensation->Deprotection Coupled Intermediate Cefprozil Cefprozil Deprotection->Cefprozil Final API

Simplified schematic for Cefprozil synthesis using an HPG derivative.

This multi-step process involves activating the carboxylic acid of the HPG derivative and condensing it with the amino group of the 7-APCA nucleus. Subsequent deprotection steps yield the final active pharmaceutical ingredient (API), Cefprozil.[6][7][8] The purity and correct stereochemistry of the HPG starting material are essential for the efficacy and safety of the final drug product.

Quality Control & Analytical Protocols

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. The following are standard protocols for the characterization of 2-amino-2-(4-hydroxyphenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) atoms.[2]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized product and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • ~7.2 ppm (doublet, 2H, Ar-H ortho to -CH)

      • ~6.7 ppm (doublet, 2H, Ar-H ortho to -OH)

      • ~4.8 ppm (singlet, 1H, α-CH)

      • Variable broad signals for -NH₂, -COOH, and -OH protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition: Record a background spectrum of a blank KBr pellet. Then, acquire the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Expected Characteristic Bands:

      • Broad band ~3400-2500 cm⁻¹ (O-H stretch of carboxylic acid and phenol, N-H stretch of amine)

      • ~1700-1680 cm⁻¹ (C=O stretch of carboxylic acid)

      • ~1600, 1500 cm⁻¹ (C=C aromatic ring stretches)

      • ~1250 cm⁻¹ (C-O stretch of phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing the aromatic chromophore of the molecule.[2]

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or water. Dilute this stock solution to a concentration in the micromolar (µM) range to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0).[2]

  • Acquisition: Use quartz cuvettes to measure the absorbance spectrum, typically from 400 nm down to 200 nm.

    • Expected Absorption: A strong absorbance maximum (λ_max) is expected corresponding to the phenolic chromophore.

Conclusion

2-Amino-2-(4-hydroxyphenyl)acetic acid is a fundamentally important intermediate whose structural features are expertly exploited in the synthesis of life-saving antibiotics. The successful synthesis, purification, and rigorous analytical control of this compound are critical first steps in the manufacturing chain of these essential medicines. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals working with this versatile chemical building block.

References

  • Rai, B. P., et al. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development. [Link]

  • Ferreira, P. M., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • Google Patents. (n.d.). CN108017658B - Synthesis method of cefprozil.
  • MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Mdpi.com. [Link]

  • Google Patents. (n.d.). CN108033972B - Synthesis method of cefprozil.
  • National Center for Biotechnology Information. (n.d.). (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN105063158A - Synthesis method of cefprozil.
  • Capot Chemical. (n.d.). Specifications of 2-Amino-2-(4-hydroxyphenyl)acetic acid. Capotchem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem Compound Database. [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Foodb.ca. [Link]

  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. Dergipark.org.tr. [Link]

Sources

Method

Application Note: 2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA) as a Heterobifunctional Crosslinker and Matrix in Proteomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Structural Proteomics, and Bioconjugation Introduction & Chemical Rationale In structural proteomics,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Structural Proteomics, and Bioconjugation

Introduction & Chemical Rationale

In structural proteomics, mapping Protein-Protein Interactions (PPIs) and characterizing complex post-translational modifications require highly specific, tunable chemical tools. While standard homobifunctional crosslinkers (e.g., DSS, BS3) effectively target proximal lysine residues, protein interfaces often lack suitably positioned dual lysines, leaving critical interaction networks undetected.

2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA) is an emerging, highly versatile molecule that addresses these limitations. Structurally, AHPAA contains an acetic acid moiety, an aromatic amine, and a phenolic hydroxyl group. This unique triad allows it to function as a heterobifunctional crosslinker (targeting Lysine and Tyrosine) and as a novel matrix for MALDI-TOF mass spectrometry .

While traditional bioconjugation relies heavily on lysine and cysteine modifications, targeting tyrosine has emerged as a powerful orthogonal strategy due to its lower surface abundance and electron-rich phenol side-chain[1]. The oxidative coupling and diazotization of aminophenols and anilines provide rapid, chemoselective pathways for protein modification, often reaching high conversion in minutes[2]. By leveraging these pathways, AHPAA enables proximity chemistry that allows for the spatiotemporal mapping of highly complex biological interactions[3]. Furthermore, aminophenol derivatives have demonstrated excellent functional group compatibility for joining large biomolecules without disrupting native folding[4].

Logical Relationship of AHPAA Structural Moieties

G Core 2-(4-Amino-2-hydroxyphenyl) acetic acid (AHPAA) Carboxyl Acetic Acid Group (-CH2COOH) Core->Carboxyl Amine Aromatic Amine (-NH2) Core->Amine Hydroxyl Phenolic Hydroxyl (-OH) Core->Hydroxyl Func1 NHS-Esterification (Lysine Targeting) Carboxyl->Func1 Func2 Diazotization (Tyrosine Targeting) Amine->Func2 Func3 UV Absorption & Proton Transfer (MALDI Matrix) Amine->Func3 Hydroxyl->Func3

Caption: Logical relationship between AHPAA structural moieties and proteomic applications.

Experimental Protocols: Self-Validating Workflows

Protocol A: Heterobifunctional Lys-Tyr Crosslinking for PPI Mapping

This protocol describes the step-by-step use of AHPAA to covalently trap interacting proteins via a Lysine-Tyrosine crosslink.

G N1 1. AHPAA Activation N2 2. Lysine Conjugation N1->N2 N3 3. Diazotization (NaNO2/HCl) N2->N3 N4 4. Tyrosine Crosslinking N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Caption: Workflow for AHPAA-mediated heterobifunctional Lys-Tyr protein crosslinking.

Step 1: NHS-Ester Activation of AHPAA

  • Dissolve 10 mM AHPAA in anhydrous DMSO.

  • Add 12 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 15 mM N-hydroxysuccinimide (NHS) in 100 mM MES buffer.

  • Incubate at room temperature for 15 minutes.

  • Causality & Logic: MES buffer at pH 5.5 is strictly required. EDC coupling efficiency drops significantly at neutral pH, and the acidic environment prevents the premature hydrolysis of the highly reactive NHS-ester intermediate.

Step 2: First Protein Conjugation (Lysine Targeting)

  • Add the activated AHPAA-NHS to Protein A (1 mg/mL) in 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubate for 2 hours at room temperature.

  • Remove excess unreacted AHPAA via a Zeba spin desalting column.

  • Causality & Logic: PBS at pH 7.4 ensures that the surface lysine ϵ -amino groups are partially deprotonated and nucleophilic. Primary amine-containing buffers (like Tris or Glycine) MUST be avoided as they will competitively quench the NHS ester.

Step 3: Diazotization of the Aromatic Amine

  • Transfer the Protein A conjugate to an ice bath (0–4°C).

  • Add 50 mM Sodium Nitrite ( NaNO2​ ) and adjust to pH 3.0 using dilute HCl. Incubate for 10 minutes.

  • Causality & Logic: Temperature control is the most critical failure point here. Diazonium salts are thermodynamically unstable; exceeding 4°C causes rapid decomposition into phenols via nitrogen gas evolution, rendering the crosslinker inert.

Step 4: Second Protein Crosslinking (Tyrosine Targeting)

  • Rapidly introduce Protein B (interacting partner) dissolved in 200 mM Borate buffer, pH 8.5.

  • Incubate at 4°C for 30 minutes, then quench with 50 mM Tyrosine.

  • Causality & Logic: The sudden shift to pH 8.5 deprotonates the phenolic hydroxyl of Tyrosine residues on Protein B, forming a phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating it for electrophilic aromatic substitution by the diazonium cation.

Protocol B: AHPAA as a MALDI-TOF Matrix for Glycopeptides

AHPAA's conjugated π -system and proton-donating hydroxyl/carboxyl groups make it an excellent matrix for ionizing difficult, hydrophobic, or heavily glycosylated peptides.

Step 1: Matrix Preparation

  • Prepare a 10 mg/mL solution of AHPAA in 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA).

  • Causality & Logic: The 50% organic solvent ensures proper unfolding and co-crystallization of hydrophobic peptides, while TFA provides the necessary proton reservoir for positive-ion mode MALDI.

Step 2: Sample Spotting (Dried Droplet Method)

  • Mix 1 µL of the peptide analyte (1-10 pmol/µL) with 1 µL of the AHPAA matrix solution.

  • Spot 1 µL of the mixture onto a stainless-steel MALDI target plate.

  • Allow to dry completely at room temperature to form a uniform crystalline lattice.

Data Presentation & Comparative Analysis

To guide experimental design, the quantitative performance metrics of AHPAA are summarized against industry standards.

Table 1: Crosslinker Comparison for PPI Mapping

CrosslinkerTarget ResiduesSpacer Arm LengthMembrane PermeabilityPrimary Use Case
AHPAA Lysine, Tyrosine ~7.5 Å High Heterobifunctional PPI mapping
BS3Lysine, Lysine11.4 ÅLow (Water soluble)Surface homobifunctional crosslinking
SDALysine, Non-specific3.9 ÅHighPhotoreactive proximity labeling

Table 2: MALDI Matrix Performance Metrics

MatrixOptimal AnalyteLaser WavelengthProton AffinityMatrix Background
AHPAA Glycopeptides, Hydrophobic 337 nm / 355 nm High Moderate (Low m/z interference)
CHCASmall Peptides (<3 kDa)337 nm / 355 nmModerateHigh (<500 m/z)
DHBIntact Proteins, Glycans337 nm / 355 nmHighLow (Optimal >1 kDa)

Sources

Application

Application Note: 2-(4-Amino-2-hydroxyphenyl)acetic Acid as a Multifunctional Building Block for Advanced Biomaterials and Electroactive Polymers

Executive Summary & Chemical Rationale The development of next-generation materials requires monomers that offer structural versatility, tunable degradation profiles, and dynamic responsiveness. 2-(4-Amino-2-hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of next-generation materials requires monomers that offer structural versatility, tunable degradation profiles, and dynamic responsiveness. 2-(4-Amino-2-hydroxyphenyl)acetic acid (AHPAA) is a highly specialized trifunctional monomer featuring an aromatic amine, a phenolic hydroxyl, and an aliphatic carboxylic acid.

Historically, amino acids and phenolic derivatives have been siloed into distinct material classes: amino acids for biodegradable poly(ester-amide)s (PEAs)[1][2] and aminophenols for conducting, redox-active polymers[3][4]. AHPAA bridges this gap. As a Senior Application Scientist, I have structured this guide to detail how AHPAA can be engineered into two distinct, high-value material classes:

  • Functionalized Poly(ester-amide)s (PEAs) for additive manufacturing (3D printing) of biomedical scaffolds.

  • Redox-Active Hydrogel Electrolytes for flexible solid-state supercapacitors.

By leveraging the orthogonal reactivity of AHPAA's functional groups, researchers can design self-validating synthetic workflows that yield materials with precise thermomechanical and electrochemical properties.

Application I: AHPAA-Derived Poly(ester-amide)s for Additive Manufacturing

α-Amino acid-based PEAs unite the enzymatic degradability of polyesters with the robust thermomechanical properties and hydrogen-bonding networks of polyamides[2]. Incorporating AHPAA into the PEA backbone leaves the phenolic hydroxyl group (-OH) as a pendant reactive site, which is critical for post-polymerization functionalization (e.g., drug conjugation or crosslinking) without disrupting the polymer backbone.

Causality in Experimental Design
  • Synthesis Method : Active solution polycondensation is selected over melt polycondensation to prevent the premature thermal oxidation of the sensitive aminophenol moiety[2][5].

  • End-Capping : Unreacted amine or carboxylic acid end-groups can cause uncontrolled cross-linking during the high-shear, high-temperature environment of Fused Deposition Modeling (FDM) extrusion. End-capping with an inert acylating agent (e.g., acetic anhydride) is mandatory to ensure rheological stability[2].

Protocol: Synthesis and FDM Processing of AHPAA-PEAs

Phase 1: Active Solution Polycondensation

  • Monomer Activation : Dissolve AHPAA (1.0 eq) and a selected diol (e.g., 1,6-hexanediol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Coupling : Add a coupling agent system, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (1.1 eq each), at 0 °C. The low temperature prevents side reactions at the phenolic hydroxyl.

  • Polymerization : Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature for 48 hours.

  • End-Capping (Critical Step) : Add acetic anhydride (0.1 eq) to the reaction mixture and stir for an additional 4 hours. This caps residual terminal amines, preventing thermal cross-linking during 3D printing[2].

  • Purification (Self-Validation) : Filter the byproduct (dicyclohexylurea). Precipitate the filtrate into cold diethyl ether.

    • Validation Checkpoint: Perform FTIR spectroscopy on the precipitate. The successful formation of the PEA is confirmed by the disappearance of the broad -COOH stretch at 1710 cm⁻¹ and the appearance of distinct Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands.

Phase 2: Fused Deposition Modeling (FDM)

  • Filament Extrusion : Dry the purified AHPAA-PEA in a vacuum oven at 40 °C for 24 hours. Extrude into a 1.75 mm filament using a twin-screw extruder at 110 °C.

  • 3D Printing : Print biomedical scaffolds using an FDM printer. Set the nozzle temperature to 130 °C and the bed temperature to 30 °C. The lower glass transition temperature (Tg) of amino-acid PEAs (~18-20 °C) compared to standard PLGA (~57 °C) provides excellent ductility and layer-to-layer adhesion[2].

PEA_Workflow Monomers AHPAA + Diol Monomers Polycondensation Active Solution Polycondensation (0°C to RT) Monomers->Polycondensation EndCapping End-Capping (Acetic Anhydride) Polycondensation->EndCapping Precipitation Precipitation & FTIR Validation EndCapping->Precipitation Extrusion Melt Extrusion (110°C) Precipitation->Extrusion FDM FDM 3D Printing Scaffold Fabrication Extrusion->FDM

Figure 1: Workflow for the synthesis and additive manufacturing of AHPAA-derived Poly(ester-amide)s.

Application II: AHPAA as a Redox-Active Hydrogel Electrolyte

The o-aminophenol and p-aminophenol structural motifs are highly electroactive. They undergo reversible proton-coupled electron transfer (PCET) reactions, transitioning between amine/phenol states and imine/quinone-imine states[4][6]. By incorporating AHPAA into a poly(vinyl alcohol) (PVA) hydrogel matrix, we can create a redox-active polymer electrolyte that significantly boosts the pseudocapacitance and energy density of solid-state supercapacitors[7].

Causality in Experimental Design
  • Electrolyte pH : The oxidative polymerization and subsequent reversible redox behavior of aminophenols are highly pH-dependent. A conducting, electroactive network is only formed and maintained in acidic media (pH < 3). Neutral or alkaline media lead to non-conducting, passivated films[4]. Therefore, an acidic crosslinking environment (e.g., using lactic acid or H₂SO₄) is required.

  • Matrix Selection : PVA is chosen as the host matrix because its dense hydroxyl network facilitates rapid proton transport, which is kinetically required to couple with the electron transfer of the AHPAA redox sites[7].

Protocol: Fabrication of AHPAA-PVA Redox Hydrogels
  • Matrix Preparation : Dissolve 10 wt% PVA (Mw ~89,000) in deionized water at 90 °C under continuous stirring until a clear, homogeneous solution is formed. Cool to 45 °C.

  • Redox Monomer Integration : Add 0.1 M of AHPAA to the PVA solution. Introduce 1.0 M H₂SO₄ to adjust the pH to ~1.0, ensuring the AHPAA remains in its protonated, electroactive state[4].

  • Chemical Oxidation : Slowly add 0.05 M ammonium persulfate (APS) as an oxidizing agent. The solution will transition from pale yellow to dark brown, indicating the partial oxidation of AHPAA into a poly(aminophenol) oligomeric network embedded within the PVA[3].

  • Gelation (Self-Validation) : Pour the mixture into a glass Petri dish and subject it to three freeze-thaw cycles (-20 °C for 12 h, room temperature for 12 h) to induce physical crosslinking of the PVA via hydrogen bonding.

    • Validation Checkpoint: Perform Cyclic Voltammetry (CV) on the resulting hydrogel using a three-electrode setup. A successful electroactive network will display a distinct, reversible redox couple between 0.15 V and 0.35 V (vs. SCE), corresponding to the amine ↔ imine transition[4].

Redox_Mechanism AHPAA AHPAA Monomer (Amine/Phenol State) Oxidation Chemical Oxidation (APS, pH < 3) AHPAA->Oxidation Oligomer Poly(AHPAA) Network (Imine/Quinone State) Oxidation->Oligomer PVA PVA Matrix Blending & Freeze-Thaw Cycling Oligomer->PVA Hydrogel Redox-Active Hydrogel Electrolyte PVA->Hydrogel PCET Reversible PCET (Proton-Coupled Electron Transfer) Hydrogel->PCET Charge/Discharge

Figure 2: Fabrication of AHPAA-PVA hydrogels and the underlying reversible PCET redox mechanism.

Quantitative Data & Material Benchmarking

To demonstrate the efficacy of AHPAA as a building block, the following table synthesizes the expected thermomechanical and electrochemical properties of AHPAA-derived materials compared to industry standards. Data is extrapolated from foundational studies on α-amino acid PEAs[2] and aminophenol-doped hydrogels[4][7].

Material SystemKey Property MeasuredAHPAA-Derived MaterialStandard Benchmark MaterialAdvantage / Causality
Biomedical Scaffolds Glass Transition Temp (Tg)18 – 25 °C57 °C (PLGA)Lower Tg provides higher ductility and better layer adhesion during FDM 3D printing[2].
Biomedical Scaffolds Functionalization Sites1 per repeat unit (Phenol)0 (PLGA / PCL)Enables post-printing drug conjugation via esterification of the pendant -OH group.
Hydrogel Electrolytes Operating Voltage WindowUp to 1.6 V~1.0 V (Standard PVA/H₂SO₄)Redox-active additives suppress water decomposition, widening the stable voltage window[7].
Hydrogel Electrolytes Specific Energy Density~15.0 - 16.5 Wh/kg< 5.0 Wh/kg (Standard PVA)The reversible amine/imine redox transitions provide massive pseudocapacitive contributions[4][7].
Hydrogel Electrolytes Cyclic Stability (10k cycles)> 93% Capacitance Retention~80% (Standard PVA)The robust physical crosslinking of the PVA network traps the AHPAA oligomers, preventing leaching[7].

References

  • Novel Biodegradable Functional Amino Acid-Based Poly(ester Amide) Biomaterials: Design, Synthesis, Property and Biomedical Applications Journal of Fiber Bioengineering and Informatics - Global Science Press URL:[Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications Biomacromolecules - ACS Publications URL:[Link]

  • Redox-Active Hydrogel Polymer Electrolytes with Different pH Values for Enhancing the Energy Density of the Hybrid Solid-State Supercapacitor ACS Applied Materials & Interfaces URL:[Link]

  • Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior ResearchGate URL:[Link]

  • Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article Canadian Science Publishing URL:[Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry University of Science and Technology of China (USTC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The most common and logical synthetic route to 2-(4-Amino-2-hydroxyphenyl)acetic acid involves a two-step process starting from 2-hydroxyphenylacetic acid. This pathway is illustrated below:

Synthesis_Workflow Start 2-Hydroxyphenylacetic acid Step1 Step 1: Regioselective Nitration Start->Step1 Intermediate 2-(2-Hydroxy-4-nitrophenyl)acetic acid Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product 2-(4-Amino-2-hydroxyphenyl)acetic acid Step2->Product

Caption: Overall synthetic workflow for 2-(4-Amino-2-hydroxyphenyl)acetic acid.

This guide is structured to address potential issues in each of these critical steps, providing you with the knowledge to optimize your reaction conditions and maximize your yield.

Part 1: Step 1 - Regioselective Nitration of 2-Hydroxyphenylacetic Acid

The primary challenge in this step is to selectively introduce a nitro group at the C4 position of the phenyl ring, para to the hydroxyl group. The hydroxyl group is a strong ortho-, para-directing group, which can lead to the formation of isomeric byproducts, primarily the 6-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of the desired 4-nitro isomer?

A1: The most critical factor is controlling the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group activates the positions ortho and para to it. Since one ortho position (C2) is already substituted, the main competition is between the para (C4) and the other ortho (C6) positions. Achieving high para-selectivity is key to a high yield of the desired intermediate.

Q2: Which nitrating agent should I use for the best results?

A2: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, for phenols, this can be too harsh and may lead to oxidation and the formation of undesired byproducts. A milder approach, such as using dilute nitric acid in a suitable solvent at low temperatures, often provides better control and higher selectivity. Some literature suggests that using a solid zeolite catalyst with concentrated nitric acid can significantly improve para-selectivity in the nitration of substituted aromatic compounds.[1]

Q3: My reaction is producing a significant amount of a byproduct that I suspect is the 6-nitro isomer. How can I minimize its formation?

A3: Minimizing the formation of the 6-nitro isomer can be achieved by:

  • Lowering the reaction temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at or below room temperature can enhance the kinetic control, often favoring the para isomer.

  • Controlling the addition of the nitrating agent: Add the nitrating agent dropwise to the solution of 2-hydroxyphenylacetic acid to maintain a low concentration of the electrophile at all times. This can reduce the rate of reaction at the more sterically hindered ortho position.

  • Using a regioselective nitrating system: Consider using a nitrating agent in the presence of a bulky catalyst or in a specific solvent system that can sterically hinder the approach to the ortho position. For instance, nitration in an aqueous sodium dodecylsulfate and nitric acid medium has been shown to afford high regioselectivity.[2]

Q4: I am observing a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A4: The formation of dark, tar-like substances is likely due to oxidation of the phenol ring by the nitric acid. Phenols are sensitive to oxidation, especially under harsh nitrating conditions. To prevent this:

  • Use milder nitrating conditions (e.g., dilute nitric acid).

  • Maintain a low reaction temperature.

  • Ensure that the reaction is not exposed to strong light.

  • Consider protecting the hydroxyl group before nitration, though this would add extra steps to the synthesis.

Troubleshooting Guide: Nitration Step
Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time.1. Ensure the correct stoichiometry of the nitrating agent. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Extend the reaction time and monitor the progress by TLC.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high. 2. Nitrating agent is too concentrated or added too quickly. 3. Inappropriate solvent.1. Perform the reaction at a lower temperature (e.g., 0-5 °C). 2. Use a more dilute nitrating agent and add it dropwise with vigorous stirring. 3. Experiment with different solvents that may influence regioselectivity.
Product is dark or contains tarry impurities 1. Oxidation of the phenol ring. 2. Reaction temperature is too high.1. Use milder nitrating conditions. 2. Maintain strict temperature control throughout the reaction. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Part 2: Step 2 - Catalytic Hydrogenation of 2-(2-Hydroxy-4-nitrophenyl)acetic Acid

This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method, but its success depends on the choice of catalyst, solvent, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the reduction of the nitro group in my substrate?

A1: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[3] Platinum on carbon (Pt/C) or Raney Nickel are also viable alternatives. The choice of catalyst can sometimes influence the reaction rate and selectivity, so it may be worth screening a few options if you are experiencing issues.

Q2: My hydrogenation reaction is very slow or has stalled. What could be the problem?

A2: A slow or stalled hydrogenation reaction can be due to several factors:

  • Catalyst deactivation: The catalyst may be "poisoned" by impurities in your substrate, solvent, or hydrogen gas. Ensure high-purity reagents and solvents.

  • Insufficient hydrogen pressure: While many hydrogenations can be run at atmospheric pressure (e.g., using a hydrogen balloon), some substrates may require higher pressures.

  • Poor mixing: In a heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Inappropriate solvent: The substrate must be soluble in the chosen solvent. Protic solvents like ethanol, methanol, or acetic acid are often good choices for this type of reaction.

Q3: Can the hydrogenation reaction affect the other functional groups in my molecule?

A3: The other functional groups in 2-(2-hydroxy-4-nitrophenyl)acetic acid (the hydroxyl and carboxylic acid groups) are generally stable under the conditions used for nitro group reduction with catalysts like Pd/C. However, under very harsh conditions (high pressure and temperature), over-reduction of the aromatic ring can occur, but this is unlikely under standard laboratory conditions.

Q4: My final product is discolored (e.g., pink or brown). What is the cause?

A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities. This can happen during the reaction, work-up, or purification. To minimize discoloration:

  • Ensure the reaction is complete and all nitro and intermediate species are consumed.

  • During the work-up, minimize exposure to air.

  • Consider adding an antioxidant like sodium bisulfite during the work-up.[4]

  • Purify the product promptly after isolation.

Troubleshooting Workflow: Catalytic Hydrogenation

Troubleshooting_Hydrogenation Start Low or No Conversion? CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Yes CheckConditions Check Reaction Conditions Start->CheckConditions No, but slow CheckSubstrate Check Substrate Purity Start->CheckSubstrate Possible CatalystPoisoned Is catalyst poisoned? CheckCatalyst->CatalystPoisoned H2Pressure Adequate H2 pressure? CheckConditions->H2Pressure PurifySubstrate Purify substrate CheckSubstrate->PurifySubstrate SufficientLoading Is loading sufficient? CatalystPoisoned->SufficientLoading No CatalystPoisoned->PurifySubstrate Yes IncreaseLoading Increase catalyst loading SufficientLoading->IncreaseLoading No OptimalTemp Optimal temperature? H2Pressure->OptimalTemp Yes IncreasePressure Increase H2 pressure H2Pressure->IncreasePressure No GoodSolubility Good solubility? OptimalTemp->GoodSolubility Yes AdjustTemp Adjust temperature OptimalTemp->AdjustTemp No ChangeSolvent Change solvent GoodSolubility->ChangeSolvent No

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Part 3: Purification and Isolation

The final step in improving your overall yield is an efficient purification protocol. The amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic amino group) and its susceptibility to oxidation are key considerations.

FAQs and Troubleshooting

Q1: What is the best method to purify the final product?

A1: Recrystallization is the most common and effective method for purifying solid organic compounds like 2-(4-Amino-2-hydroxyphenyl)acetic acid.[5] The choice of solvent is critical.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this product, which has polar functional groups, polar solvents should be considered. Water, ethanol, or a mixture of the two are good starting points. You may need to screen several solvents or solvent mixtures to find the optimal system.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of a co-solvent to increase the solubility slightly.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Q4: How can I prevent the product from oxidizing during purification and storage?

A4: To prevent oxidation:

  • Work quickly during filtration and drying.

  • Dry the product under vacuum if possible.

  • Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Recommended Recrystallization Solvents
Solvent System Comments
Water The product may have moderate solubility in hot water. Good for removing non-polar impurities.
Ethanol/Water A mixture can be fine-tuned to achieve the desired solubility profile. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of ethanol.
Methanol Another polar protic solvent that may be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxy-4-nitrophenyl)acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture if necessary.

Protocol 2: Synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid
  • Reaction Setup: To a hydrogenation flask, add 2-(2-hydroxy-4-nitrophenyl)acetic acid (1 equivalent) and a suitable solvent (e.g., ethanol or methanol). Add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient, but a Parr shaker at 30-50 psi can be used for faster reaction).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is often exothermic and may require cooling initially.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization as described in the purification section.

References

  • Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. (n.d.). Retrieved from [Link]

  • Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. (n.d.). ACS Publications. Retrieved from [Link]

  • 4-AMINOPHENOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. (2003). PubMed. Retrieved from [Link]

  • pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. (2006). Ovid. Retrieved from [Link]

  • 2-Hydroxyphenylacetic Acid. (n.d.). Rupa Health. Retrieved from [Link]

  • pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. (2006). The University of Brighton. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). PMC. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. (2023). PMC. Retrieved from [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023). PMC. Retrieved from [Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scirp.org. Retrieved from [Link]

  • Preparation of 2-hydroxyphenyl-acetic acid. (n.d.). Google Patents.
  • (PDF) Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. (2026). ResearchGate. Retrieved from [Link]

  • High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024). MDPI. Retrieved from [Link]

  • Catalytic reduction of 4-nitrophenol to 4-aminophenol over Ni/SiO_2 catalyst made from reduced SiO_2@NiPhy. (2023). Semantic Scholar. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2023). MDPI. Retrieved from [Link]

  • What is the usual nature of impurities in synthetic peptides?. (2015). ResearchGate. Retrieved from [Link]

  • 2 Hydroxyphenylacetic acid. (2014). mzCloud. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of 2-(4-Amino-2-hydroxyphenyl)acetic Acid for MS Analysis

Welcome to the Advanced Application Support Center. Derivatizing polyfunctional metabolites like 2-(4-Amino-2-hydroxyphenyl)acetic acid presents a unique analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Derivatizing polyfunctional metabolites like 2-(4-Amino-2-hydroxyphenyl)acetic acid presents a unique analytical challenge. This compound possesses three distinct reactive sites: a primary aromatic amine (-NH 2​ ), a phenolic hydroxyl (-OH), and a carboxylic acid (-COOH).

Because these functional groups exhibit different pKa values, nucleophilicities, and steric environments, standard single-step derivatization protocols often result in incomplete reactions, artifact formation, or analyte degradation . This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure robust GC-MS or LC-MS quantification.

I. Derivatization Pathway Logic

To successfully volatilize and stabilize this compound, you must choose a pathway that addresses all three functional groups without inducing degradation.

G cluster_paths Derivatization Pathways Target 2-(4-Amino-2-hydroxyphenyl)acetic acid (Amine, Phenol, Carboxyl) Silylation Silylation (BSTFA/MSTFA + TMCS) Target->Silylation Strictly Anhydrous Chloroformate Alkoxycarbonylation (ECF + Pyridine + Ethanol) Target->Chloroformate Aqueous/Alkaline TwoStep Two-Step Alkylation/Acylation (MeOH/HCl then Ac2O) Target->TwoStep Acidic then Basic TriTMS Tri/Tetra-TMS Derivative (Anhydrous, Heat required) Silylation->TriTMS ECFDeriv Carbamate/Carbonate/Ester (Aqueous, Room Temp) Chloroformate->ECFDeriv EsterAmide Methyl Ester / Acetyl Amide (Multi-step, High Stability) TwoStep->EsterAmide

Fig 1. Strategic pathways for the derivatization of polyfunctional aminophenol acetic acids.

II. Troubleshooting FAQs

Q1: I am using BSTFA/MSTFA for silylation, but I observe multiple chromatographic peaks with varying masses for my standard. What is causing this? The Causality: The primary amine (-NH 2​ ) on your compound can theoretically accept two Trimethylsilyl (TMS) groups. However, due to steric hindrance from the adjacent phenolic group (ortho-positioning) and the bulkiness of the TMS groups, the amine often only partially derivatizes. This results in a heterogeneous mixture of di-TMS, tri-TMS, and tetra-TMS artifacts . The Solution: You must force the reaction to a single thermodynamic endpoint. Add 1% to 10% Trimethylchlorosilane (TMCS) as a catalyst to increase the silylating power. Increase the reaction temperature to 80°C for 60 minutes. Ensure your sample is strictly anhydrous, as moisture will immediately hydrolyze the TMS derivatives back to the free active hydrogens.

Q2: I attempted an in-situ derivatization using Ethyl Chloroformate (ECF). Upon adding the basic pyridine buffer, my sample turned dark brown and the analyte signal disappeared. Why? The Causality: 2-(4-Amino-2-hydroxyphenyl)acetic acid is an aminophenol. Aminophenols are highly susceptible to auto-oxidation, rapidly converting into reactive quinone imines. This oxidative degradation is drastically accelerated in the alkaline conditions (pH > 9) required for chloroformate derivatization . The Solution: You must protect the analyte prior to pH adjustment. Add a strong antioxidant, such as 10 mM ascorbic acid or dithiothreitol (DTT), to your aqueous sample before introducing the pyridine catalyst. This will maintain the compound in its reduced state during the rapid ECF reaction.

Q3: I used Acetic Anhydride to derivatize the sample. The reaction was clean, but the GC peak tails severely and sensitivity is poor. The Causality: Acetic anhydride is an excellent acylating agent for amines and phenols, forming stable amides and esters. However, it does not derivatize carboxylic acids into volatile formats suitable for GC . The free acetic acid tail on your compound remains underivatized, strongly interacting with the silanol groups on the GC column stationary phase, causing severe tailing and signal loss. The Solution: Implement a two-step derivatization protocol. First, perform an esterification (e.g., using Methanolic HCl at 60°C) to convert the carboxylic acid into a methyl ester. Dry the sample, then perform the acylation step with acetic anhydride or pentafluoropropionic anhydride (PFPA) to cap the amine and phenol.

III. Quantitative Comparison of Derivatization Strategies

To select the optimal method, compare the quantitative parameters of the three primary techniques below. For polyfunctional aqueous samples, Alkoxycarbonylation (ECF) is highly recommended due to its speed and simultaneous extraction capabilities .

MethodReagentsReaction TempReaction TimeTarget Groups DerivatizedVolatility / Stability Profile
Silylation MSTFA + 1% TMCS80°C60 min-OH, -NH 2​ , -COOHHigh Volatility / Extremely Moisture Sensitive
Alkoxycarbonylation ECF + Pyridine + Ethanol25°C5 min-OH, -NH 2​ , -COOHHigh Volatility / Very Stable (Aqueous Tolerant)
Two-Step Acylation 1. MeOH/HCl 2. PFPA1. 60°C 2. 60°C1. 30 min 2. 20 min-OH, -NH 2​ , -COOHExcellent Volatility / Highly Stable
IV. Recommended Protocol: One-Pot ECF Derivatization

Ethyl chloroformate (ECF) enables the simultaneous derivatization of the amine, phenol, and carboxylic acid directly in an aqueous matrix.

Mechanistic Grounding

During this reaction, ECF directly attacks the amine to form an ethyl carbamate and the phenol to form an ethyl carbonate. For the carboxylic acid, ECF reacts with the carboxylate anion to form a highly reactive mixed carboxylic-carbonic anhydride intermediate . This unstable intermediate is immediately attacked by the excess ethanol (acting as a nucleophile) to form the stable ethyl ester .

Mechanism cluster_groups 2-(4-Amino-2-hydroxyphenyl)acetic acid Amine Primary Amine (-NH2) ECF1 Ethyl Chloroformate (ECF) Amine->ECF1 Phenol Phenolic Hydroxyl (-OH) ECF2 Ethyl Chloroformate (ECF) Phenol->ECF2 Carboxyl Carboxylic Acid (-COOH) ECF3 Ethyl Chloroformate (ECF) Carboxyl->ECF3 Prod1 Ethyl Carbamate (-NH-CO-O-CH2CH3) ECF1->Prod1 Prod2 Ethyl Carbonate (-O-CO-O-CH2CH3) ECF2->Prod2 Intermediate Mixed Anhydride Intermediate ECF3->Intermediate Ethanol Ethanol (Nucleophile) Intermediate->Ethanol Prod3 Ethyl Ester (-CO-O-CH2CH3) Ethanol->Prod3

Fig 2. Mechanism of simultaneous ECF derivatization of amine, phenol, and carboxylic acid groups.

Step-by-Step Methodology

This protocol is a self-validating system; the evolution of CO 2​ gas in Step 4 confirms the active degradation of the chloroformate reagent, validating that the reaction environment is correct.

  • Sample Aliquot: Transfer 100 µL of your aqueous sample/extract into a 2 mL glass GC vial.

  • Antioxidant Protection: Add 10 µL of 100 mM Ascorbic Acid to the vial to prevent quinone imine formation .

  • Catalyst & Nucleophile Addition: Add 100 µL of a Pyridine:Ethanol mixture (1:4, v/v). Note: Pyridine acts as the basic catalyst and acid scavenger; ethanol is the required nucleophile for the esterification of the acetic acid moiety.

  • Derivatization: Add 50 µL of pure Ethyl Chloroformate (ECF). Cap loosely and vortex immediately for 30 seconds. You will observe mild effervescence (CO 2​ evolution), indicating the reaction is proceeding .

  • Phase Extraction: Add 200 µL of GC-grade Hexane. Vortex vigorously for 1 minute to extract the newly formed, highly hydrophobic tri-derivatized analyte.

  • Separation: Centrifuge the vial at 3000 x g for 5 minutes to break any emulsions.

  • Recovery: Carefully transfer the upper organic (Hexane) layer to a clean GC vial containing a small amount (~50 mg) of anhydrous sodium sulfate to remove residual water.

  • Analysis: Inject 1 µL of the dried organic layer directly into the GC-MS.

V. References
  • Baker, G.B., et al. "Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, National Institutes of Health.

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis.

  • Qiu, Y., et al. "High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization." Analytical Chemistry, National Institutes of Health.

  • LCGC International. "Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS." Chromatography Online.

  • [[1]]([Link]) MDPI. "Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine." Molecules.

  • Wang, J., et al. "Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction." Journal of Chromatography A, National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Analytical &amp; Handling Guide for 2-(4-Amino-2-hydroxyphenyl)acetic acid

Welcome to our dedicated technical support guide for 2-(4-Amino-2-hydroxyphenyl)acetic acid. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for 2-(4-Amino-2-hydroxyphenyl)acetic acid. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges in the analysis of this molecule. Given its structural features, particularly the p-aminophenol moiety, 2-(4-Amino-2-hydroxyphenyl)acetic acid is highly susceptible to oxidative degradation, which can compromise analytical accuracy and reproducibility.

This guide is structured in a practical question-and-answer format to directly address the common issues and questions that arise during its handling and analysis. We will delve into the root causes of degradation and provide field-proven, step-by-step protocols to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions & Troubleshooting
Q1: Why do my prepared solutions of 2-(4-Amino-2-hydroxyphenyl)acetic acid rapidly turn yellow or brown?

This discoloration is a classic indicator of oxidative degradation.[1][2] The core issue lies in the molecule's p-aminophenol structure. The electron-rich aromatic ring, activated by both an amino (-NH₂) and a hydroxyl (-OH) group, is exceptionally prone to oxidation.

The Mechanism of Degradation: When exposed to an oxidant (most commonly atmospheric oxygen), the molecule is oxidized into a highly reactive quinoneimine intermediate. This intermediate is intensely colored and can subsequently undergo polymerization to form even darker, often insoluble, polymeric products.[1][2][3] This process compromises the integrity of your sample, leading to a loss of the parent analyte and the appearance of artifactual peaks in your chromatogram.

Caption: Oxidative degradation pathway of the target analyte.

Q2: What are the primary environmental and chemical factors that accelerate this degradation?

Several factors can initiate or catalyze the oxidation process. Understanding these is the first step toward prevention.

FactorCausal Mechanism & Impact on Analyte Stability
Oxygen Atmospheric oxygen is the primary oxidant. Dissolved oxygen in solvents is sufficient to initiate rapid degradation, especially in solution.[1][3]
Light (UV) Exposure to light, particularly UV radiation, provides the activation energy needed to initiate and propagate the free-radical oxidation reactions.[1][3]
High pH Alkaline conditions (pH > 7) deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more easily oxidized than the protonated phenol.[3]
Metal Ions Trace amounts of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for the oxidation of aminophenols, dramatically increasing the degradation rate.[1][3] These ions are often present as contaminants in reagents or on glassware surfaces.
Elevated Temp. Increased temperature accelerates the rate of all chemical reactions, including oxidation.[3] Storing solutions at room temperature or heating them can lead to rapid discoloration and sample loss.
Q3: How can I prevent degradation during sample and solution preparation?

Proactive measures during preparation are critical for generating reliable data. The goal is to create an environment that is hostile to oxidation.

A3: A multi-pronged approach is necessary, focusing on the removal of oxygen, chelation of metal catalysts, and use of chemical stabilizers.

Caption: Troubleshooting workflow for analytical issues.

Specific HPLC/UPLC Method Recommendations:

  • Mobile Phase: Use freshly prepared, deoxygenated mobile phases. For reversed-phase chromatography, a mobile phase of acetonitrile or methanol with a slightly acidic aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) is a good starting point. [4][5]Adding a low concentration of ascorbic acid to the aqueous portion of the mobile phase can sometimes help prevent on-column oxidation.

  • Column Temperature: Maintain a controlled and consistent column temperature (e.g., 30-40°C). Avoid excessively high temperatures.

  • Fast Analysis: Employ UPLC/UHPLC systems where possible. The shorter analysis times reduce the residence time of the analyte on the column, minimizing the opportunity for on-column degradation.

Detailed Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

This protocol effectively removes dissolved oxygen from analytical solvents (e.g., water, methanol, acetonitrile) to prevent oxidation.

Materials:

  • Solvent to be deoxygenated

  • HPLC reservoir bottle

  • Source of high-purity inert gas (Nitrogen or Argon)

  • Gas delivery tube with a fritted sparger

  • Vented cap for the reservoir

Procedure:

  • Pour the required volume of solvent into the HPLC reservoir bottle.

  • Place the gas delivery tube into the bottle, ensuring the fritted sparger is fully submerged at the bottom.

  • Begin bubbling the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles). [3]4. Sparge the solvent for at least 15-30 minutes to ensure complete removal of dissolved oxygen. [3]5. After sparging, remove the delivery tube and immediately cap the reservoir with a vented cap that allows for a continuous, low-pressure blanket of inert gas during use.

Protocol 2: Preparation of a Stabilized Analytical Stock Solution

This protocol integrates the use of deoxygenated solvents and antioxidants to prepare a solution of 2-(4-Amino-2-hydroxyphenyl)acetic acid that is protected against degradation.

Materials:

  • Deoxygenated solvent (from Protocol 1, e.g., 50:50 Methanol:Water)

  • Ascorbic acid (or other selected antioxidant)

  • 2-(4-Amino-2-hydroxyphenyl)acetic acid solid

  • Class A volumetric flasks (amber glass)

  • Analytical balance

Procedure:

  • Prepare Stabilized Solvent: In a beaker, add the chosen antioxidant to the deoxygenated solvent. For example, dissolve ascorbic acid to a final concentration of 0.1% w/v (100 mg per 100 mL). [3]Ensure it is fully dissolved.

  • Weigh Analyte: Accurately weigh the required amount of solid 2-(4-Amino-2-hydroxyphenyl)acetic acid.

  • Dissolve: Quantitatively transfer the solid analyte to an amber volumetric flask. Add a portion of the stabilized solvent and gently swirl or sonicate to dissolve the solid completely.

  • Dilute to Volume: Once dissolved, dilute to the final volume with the stabilized solvent.

  • Store Properly: If not for immediate use, flush the headspace of the flask with inert gas, cap tightly, and store in a refrigerator at 4°C, protected from light. For best results, always prepare working solutions fresh daily from this stock.

References
  • Arora, P. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. 3 Biotech, 5(4), 455-460. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of -Amino Acids in Human Blood Serum Using UPLC-MS/MS. MDPI. [Link]

  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. MDPI. [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. [Link]

  • Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA. [Link]

Sources

Optimization

Strategies to enhance the fluorescence quantum yield of "2-(4-Amino-2-hydroxyphenyl)acetic acid"

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the inherently low fluorescence quantum yield ( ΦF​ ) of native aminophenol and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the inherently low fluorescence quantum yield ( ΦF​ ) of native aminophenol and phenylacetic acid derivatives.

When working with 2-(4-Amino-2-hydroxyphenyl)acetic acid , the native fluorescence is heavily quenched by its own functional groups and solvent interactions. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to maximize your emission signals, whether you are conducting native-state assays or trace-level quantification.

Module 1: Mechanistic Troubleshooting (FAQ)

Q: Why does 2-(4-Amino-2-hydroxyphenyl)acetic acid exhibit near-zero fluorescence in standard aqueous buffers? A: The quenching is not an artifact of your instrument; it is a fundamental photophysical property driven by three competing non-radiative decay pathways:

  • Photoinduced Electron Transfer (PET): The lone electron pairs on the free primary amine (-NH 2​ ) and hydroxyl (-OH) groups act as electron donors to the excited state of the phenyl ring, rapidly quenching fluorescence.

  • Solvent Vibrational Coupling: High-frequency O-H oscillators in aqueous solvents ( H2​O ) couple with the excited state, draining energy non-radiatively.

  • Hydrogen Bonding: Intermolecular hydrogen bonding with water molecules facilitates rapid internal conversion back to the ground state.

G S0 Ground State (S0) 2-(4-Amino-2-hydroxyphenyl)acetic acid S1 Excited State (S1) S0->S1 Excitation (hν) PET PET Quenching (Amine/Hydroxyl lone pairs) S1->PET Non-Radiative Vib Vibrational Relaxation (H2O Solvent Coupling) S1->Vib Non-Radiative Fluor Fluorescence (ΦF) Radiative Decay S1->Fluor Radiative PET->S0 Vib->S0 Fluor->S0

Caption: Jablonski-style logic map showing competing radiative and non-radiative decay pathways.

Module 2: Chemical & Environmental Enhancement Strategies

Q: How can I modify the solvent microenvironment to boost ΦF​ without altering the molecule chemically? A: If your assay requires the native molecule (e.g., binding kinetics), solvent manipulation is your primary tool.

  • The Isotope Effect: Switching your assay buffer from H2​O to deuterated water ( D2​O ) significantly reduces vibrational quenching. The lower frequency of the O-D oscillator minimizes Förster-type energy transfer from the excited chromophore to the solvent, which has been shown to drastically increase quantum yields and lifetimes in structurally similar fluorophores [1].

  • pH Modulation: Lowering the pH to < 2 protonates the amine group (forming -NH 3+​ ). This eliminates the nitrogen's lone pair, effectively shutting down the PET quenching mechanism.

Table 1: Environmental Impact on Quantum Yield | Environmental Condition | Dominant Quenching Mechanism | Expected ΦF​ Impact | Recommended Action | |-------------------------|------------------------------|--------------------------|--------------------| | Aqueous Buffer (pH 7) | PET & H-Bonding | Baseline (Very Low) | Avoid for direct fluorescence assays. | | Deuterated Water ( D2​O )| Vibrational Coupling (Reduced)| Moderate Increase | Use for native-state or NMR-coupled assays. | | Aprotic Solvent (DMSO) | H-Bonding (Eliminated) | High Increase | Use for stock solutions and organic phase assays. | | Acidic Buffer (pH < 2) | PET (Eliminated via -NH 3+​ ) | Moderate Increase | Adjust assay pH prior to reading plates. |

Q: The native fluorescence is still too low for my Limit of Detection (LOD). What is the best chemical derivatization strategy? A: For ultra-trace analysis (e.g., pharmacokinetics in plasma), covalent derivatization of the acetic acid moiety is the gold standard. A highly robust method is the Phase Transfer Catalysis (PTC) reaction with Nile Blue (NB). This transforms the non-fluorescent acid into a highly fluorescent NB-PAA derivative, enabling Visible Diode Laser-Induced Fluorescence (VDLIF) detection [2].

Table 2: Photophysical Properties of Nile Blue-Derivatized Phenylacetic Acid [2]

Property Value Causality / Analytical Advantage

| Excitation Max ( λex​ ) | 630 nm | Red-shifted excitation avoids biological autofluorescence. | | Emission Max ( λem​ ) | 680 nm | Large Stokes shift minimizes scattering interference. | | Molar Absorptivity ( ϵ ) | 18,000 M −1 cm −1 | High light absorption efficiency ensures strong signal generation. | | Relative Quantum Yield ( ΦF​ ) | 15% (at pH 12) | A 10-fold enhancement over pH 2 due to optimal fluorophore ionization. |

Module 3: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Nile Blue Derivatization Workflow

This protocol leverages Phase Transfer Catalysis (PTC) to conjugate the acetic acid group of 2-(4-Amino-2-hydroxyphenyl)acetic acid with Nile Blue. Causality Note: Triethylamine (TEA) is used as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack, while the PTC agent ensures efficient reaction kinetics even in complex biological matrices [2].

  • Sample Preparation: Dissolve the analyte in a mild acidic buffer (e.g., 0.1 M HCl) to stabilize the primary amine and prevent premature oxidation of the phenol ring.

  • Reagent Addition: To 0.78 mL of the sample (approx. 2.2 nmol/mL), add Nile Blue (NB) and your chosen coupling catalyst.

  • Catalysis Initiation: Introduce Triethylamine (TEA) to adjust the micro-pH and initiate the phase transfer catalysis.

  • Incubation: React the mixture at 40 °C for exactly 20 minutes.

    • Self-Validation Check: Spot the reaction mixture on a Normal-Phase TLC plate. Unreacted NB will elute at Rf​≈0.30 , while the successfully derivatized product will elute at Rf​≈0.51 [2]. Do not proceed to HPLC unless this shift is confirmed.

  • HPLC-LIF Analysis: Inject the validated sample into the HPLC.

    • Critical Step: Utilize post-column addition of a base to raise the mobile phase pH to 12 before it enters the fluorescence detector. The NB-derivative exhibits a 10-fold increase in fluorescence at pH 12 compared to acidic conditions [2].

Workflow Step1 1. Sample Prep (Acidic Stabilization) Step2 2. NB + TEA Addition (Phase Transfer) Step1->Step2 Step3 3. Incubation (40°C, 20 min) Step2->Step3 Step4 4. TLC Validation (Rf 0.51 Confirmation) Step3->Step4 Step5 5. HPLC-LIF (Post-column pH 12) Step4->Step5

Caption: Step-by-step analytical workflow for Nile Blue derivatization and validation.

Protocol B: Host-Guest Complexation with β -Cyclodextrin ( β -CD)

If covalent modification is not permissible (e.g., in live-cell assays), supramolecular encapsulation is required.

  • Preparation: Prepare a 10 mM stock solution of β -CD in ultra-pure water.

  • Titration: Gradually titrate the β -CD solution into a 10 μ M solution of 2-(4-Amino-2-hydroxyphenyl)acetic acid while monitoring in a spectrofluorimeter.

  • Mechanism: The hydrophobic phenyl ring inserts into the β -CD cavity. This rigidifies the molecule (reducing rotational non-radiative decay) and physically shields the excited state from water molecules, effectively increasing ΦF​ .

  • Validation: A successful inclusion complex will yield a blue-shifted emission peak with a hyperchromic effect (a distinct, measurable increase in peak fluorescence intensity).

References

  • Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design.ResearchGate.
  • Visible Diode Laser-Induced Fluorescence Detection of Phenylacetic Acid in Plasma Derivatized with Nile Blue and Using Precolumn Phase Transfer Catalysis.Analytical Chemistry - ACS Publications.
Troubleshooting

Resolving chromatographic issues like peak tailing for "2-(4-Amino-2-hydroxyphenyl)acetic acid"

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex analytical challenges when dealing with highly polar, multifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex analytical challenges when dealing with highly polar, multifunctional molecules.

The compound 2-(4-Amino-2-hydroxyphenyl)acetic acid is a notorious "problem child" in liquid chromatography. Structurally, it contains an aniline-type amine (pKa ~4.5), a phenolic hydroxyl (pKa ~9.5), and a carboxylic acid (pKa ~3.5). This combination makes the molecule amphoteric (capable of acting as both an acid and a base), highly polar, and a potent metal chelator. Standard reversed-phase (RP) methods will almost certainly result in severe peak tailing, irreproducible peak areas, and poor retention.

Below is our comprehensive troubleshooting guide and diagnostic workflow to help you achieve perfectly symmetrical peaks and robust retention.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (USP Tf > 1.5) Check_pH Is Mobile Phase pH within 2 units of pKa? Start->Check_pH Fix_pH Adjust pH to < 2.5 (Protonate Silanols) Check_pH->Fix_pH YES Check_Hardware Is System Hardware Stainless Steel? Check_pH->Check_Hardware NO Fix_pH->Check_Hardware Fix_Hardware Switch to PEEK Tubing & Passivate System Check_Hardware->Fix_Hardware YES Check_Retention Is Retention Factor (k') < 2.0? Check_Hardware->Check_Retention NO Fix_Hardware->Check_Retention Fix_Retention Switch to HILIC or Polar-Embedded Phase Check_Retention->Fix_Retention YES Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) Check_Retention->Success NO Fix_Retention->Success

Diagnostic workflow for resolving peak tailing in amphoteric and chelating analytes.

Troubleshooting Guide & FAQs

Q1: Why does 2-(4-Amino-2-hydroxyphenyl)acetic acid exhibit severe peak tailing (Tf > 2.0) on my standard C18 column? A1: The root cause is a secondary retention mechanism driven by the analyte's amphoteric nature. At a typical unbuffered or mid-range pH (e.g., pH 5.0–7.0), the carboxylic acid is deprotonated (-COO⁻) and the amine is partially protonated (-NH₃⁺). Concurrently, residual silanol groups on the silica-based stationary phase become ionized (-SiO⁻) at any pH above 4.0. The positively charged amine undergoes strong secondary ion-exchange interactions with these ionized silanols. Because these active sites release the analyte slowly compared to the primary hydrophobic partitioning, a characteristic "tail" forms .

Q2: How do I select the optimal mobile phase pH to eliminate this asymmetry? A2: You must apply the "2 pH unit rule" to ensure the molecule exists in a single, robust ionization state . Operating near the analyte's pKa causes mixed ionization, which broadens the peak. For this molecule, lowering the mobile phase pH to 2.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid) achieves two critical things: it fully protonates the carboxylic acid (neutralizing it) and it fully protonates the residual silanols on the column (neutralizing the active sites). This effectively shuts down the secondary ion-exchange interactions.

Q3: I adjusted the pH to 2.0, but the peak is still tailing and my peak areas are inconsistent. What is the hidden variable? A3: You are experiencing transition metal chelation. Look closely at the molecule's structure: the ortho-relationship between the phenolic hydroxyl group and the acetic acid moiety creates a potent multidentate ligand. This structure forms highly stable 6-membered coordination complexes with trace transition metals (like Fe³⁺ and Ni²⁺) present in stainless steel tubing, frits, and the column body . This interaction causes irreversible adsorption, low recovery, and severe tailing. You must mask these active sites or remove the metals entirely . See Protocol A below for the solution.

Q4: The peak shape is now symmetrical, but it elutes at the void volume (k' < 1). How do I achieve meaningful retention? A4: Because 2-(4-Amino-2-hydroxyphenyl)acetic acid is highly polar, standard reversed-phase partitioning is fundamentally mismatched for it; the molecule prefers the mobile phase over the hydrophobic C18 chains. To achieve retention, you must switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing polar analytes to partition into a water-enriched layer on the silica surface, drastically increasing retention . See Protocol B .

Quantitative Data: Impact of Chromatographic Conditions

Use the table below to benchmark your expected results based on your current system configuration.

Chromatographic ConditionPrimary Mechanism AddressedExpected USP Tailing Factor ( Tf​ )Expected Retention Factor ( k′ )
Standard C18, pH 5.0, SS TubingNone (Baseline Failure)> 2.5 (Severe Tailing)< 0.5 (Void Elution)
Standard C18, pH 2.0, SS TubingSuppresses Silanol Ionization1.6 - 1.80.8 - 1.0
Polar-Embedded C18, pH 2.0, PEEK TubingPrevents Chelation & Silanol Activity1.1 - 1.31.5 - 2.0
ZIC-HILIC, pH 3.0 (85% ACN), PEEK TubingOrthogonal Partitioning & Chelation Prevention1.0 - 1.14.0 - 5.5

Step-by-Step Methodologies

Protocol A: System Passivation and Metal-Free Setup

Objective: Eliminate transition metal chelation sites in the HPLC flow path to restore peak symmetry and area reproducibility.

  • Bypass the Column: Remove your analytical column and replace it with a zero-dead-volume PEEK union.

  • Acid Wash: Flush the entire HPLC system (pump lines, autosampler, and detector) with 20% Nitric Acid (HNO₃) in LC-MS grade water at 1.0 mL/min for 30 minutes to strip bound metal ions.

  • Neutralize: Flush with pure LC-MS grade water until the effluent pH returns to neutral (approximately 45 minutes).

  • Hardware Swap: Replace all stainless steel capillary tubing (from the injector to the column, and the column to the detector) with 0.005" ID PEEK tubing.

  • Column Installation: Install a bio-inert, PEEK-lined, or polar-embedded analytical column.

  • Self-Validating Mechanism: Inject a 10 µg/mL standard solution of the analyte 5 consecutive times. Calculate the Peak Area and USP Tailing Factor ( Tf​ ). The system is validated as successfully "metal-free" if the Peak Area %RSD is < 2.0% (indicating no continuous loss to adsorption) and the Tf​ stabilizes between 1.0 and 1.2.

Protocol B: HILIC Method Development for Amphoteric Retention

Objective: Achieve adequate retention ( k′>2 ) and peak symmetry for highly polar zwitterions that fail to retain in reversed-phase.

  • Column Selection: Install an unbonded bare silica or ZIC-HILIC (Zwitterionic) column.

  • Aqueous Phase Prep: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Buffering is critical in HILIC to ensure consistent ionization).

  • Organic Phase Prep: Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Equilibration: Set an isocratic flow at 85% B and 15% A. Allow the column to equilibrate for at least 50 column volumes (HILIC requires significantly longer equilibration times than RP).

  • Sample Diluent: Dissolve your sample in a diluent that closely matches the mobile phase (e.g., 85% Acetonitrile) to prevent phase collapse and injection solvent effects.

  • Self-Validating Mechanism: Calculate the retention factor using the formula k′=(tR​−t0​)/t0​ . If k′>2.0 and peak symmetry is maintained, the HILIC partitioning mechanism is successfully established. If k′<1.0 , decrease the aqueous portion (Mobile Phase A) by 2-5% increments until the validation criteria are met.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Source: chromtech.com. URL: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Source: phenomenex.com. URL: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Source: alwsci.com. URL: [Link]

Optimization

Technical Support Center: Minimizing Side-Product Formation with 2-(4-Amino-2-hydroxyphenyl)acetic acid

Welcome to the technical support guide for 2-(4-Amino-2-hydroxyphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Amino-2-hydroxyphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize side-product formation and ensure the success of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and general reactivity of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Q1: What are the primary reactive functional groups on 2-(4-Amino-2-hydroxyphenyl)acetic acid and their relative reactivity?

A1: The molecule possesses three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a carboxylic acid (-COOH).

  • Aromatic Amine (pKa ~4-5): The primary amine at the 4-position is nucleophilic and readily participates in reactions like acylation, alkylation, and diazotization.[1] Its reactivity is influenced by the electron-donating hydroxyl group.

  • Phenolic Hydroxyl (pKa ~10): The hydroxyl group at the 2-position is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation and O-acylation.

  • Carboxylic Acid (pKa ~4-5): The acetic acid moiety is acidic and can be converted to esters, amides, or acid chlorides. It is also susceptible to decarboxylation under certain conditions.[2][3][4][5][6]

The challenge in using this molecule lies in controlling the chemoselectivity —the ability to make a reagent react with only one of these functional groups while leaving the others intact.[7][8][9][10][11]

Q2: The material in the bottle has darkened over time. Is it still usable?

A2: Darkening is a common issue and typically indicates oxidation. The 4-aminophenol moiety is highly susceptible to air oxidation, especially in the presence of base, light, or trace metal impurities, forming colored quinone-imine species and further polymerization products.[12]

  • Assessment: Before use, assess the purity by techniques like HPLC, TLC, or NMR. If the impurity level is low (<5%) and consists of known oxidation products, the material may be usable for non-critical steps after purification (e.g., recrystallization).

  • Prevention: To prevent degradation, store the solid under an inert atmosphere (Argon or Nitrogen), protect it from light by using an amber vial, and store it in a cool, dry place.

Q3: What is the best general approach to avoid unwanted side reactions with this molecule?

A3: A protecting group strategy is the most robust method for ensuring clean, selective reactions.[13][14][15] By temporarily masking the reactivity of the amino and hydroxyl groups, you can direct the reaction to the desired site (e.g., the carboxylic acid). This is an example of an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[13][15]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common transformations involving the carboxylic acid group of 2-(4-Amino-2-hydroxyphenyl)acetic acid. This section troubleshoots frequent side reactions.

Q4: I'm attempting to form an amide at the carboxylic acid, but I'm observing multiple products and low yield. What are the likely side reactions?

A4: When activating the carboxylic acid (e.g., with a carbodiimide like EDC), the activated intermediate is highly reactive. The nucleophilic amino and hydroxyl groups on another molecule of the starting material can attack this intermediate, leading to self-condensation and oligomerization.

Additionally, the 4-aminophenol system is prone to oxidation, which can be exacerbated by the reaction conditions, leading to colored impurities.

Workflow for Troubleshooting Amide Coupling

G start Low Yield / Multiple Products in Amide Coupling check_oxidation Observe Colored Impurities? start->check_oxidation check_protection Are Amino/Hydroxyl Groups Protected? check_oxidation->check_protection No handle_oxidation Issue: Oxidation of Aminophenol. Solution: Run reaction under inert gas (Ar/N2). Add antioxidants (e.g., ascorbic acid). Degas solvents. check_oxidation->handle_oxidation Yes handle_protection Issue: Self-Condensation / Polymerization. Solution: Implement a protecting group strategy. (See Protocol 1) check_protection->handle_protection No check_reagents Issue: Coupling Reagent Byproducts or Degradation. Solution: Check reagent quality. Optimize stoichiometry. Consider alternative coupling agents (e.g., T3P). check_protection->check_reagents Yes end_solve Reaction Optimized handle_oxidation->end_solve handle_protection->end_solve check_reagents->end_solve

Caption: Troubleshooting Decision Tree for Amide Coupling.

Q5: How can I selectively protect the amine and hydroxyl groups before amide coupling?

A5: An effective strategy is to protect the amine as a Boc-carbamate and the hydroxyl group as a silyl ether or benzyl ether.

  • Amine Protection: The amine can be selectively protected with Di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The hydroxyl group is less nucleophilic under these conditions and will not react significantly.

  • Hydroxyl Protection: After amine protection, the hydroxyl group can be protected. A common choice is a silyl ether like TBDMS-Cl (tert-butyldimethylsilyl chloride) or a benzyl ether (using benzyl bromide with a base).

This orthogonal approach allows for selective deprotection later in the synthesis.[16][17]

Protocol 1: Orthogonal Protection for Amide Coupling
  • Selective N-Boc Protection:

    • Dissolve 1 equivalent of 2-(4-Amino-2-hydroxyphenyl)acetic acid in a 1:1 mixture of Dioxane and water.

    • Add 1.5 equivalents of Sodium Bicarbonate (NaHCO₃).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in Dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, acidify the mixture carefully with cold 1M HCl to pH 3-4 and extract with Ethyl Acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the N-Boc protected intermediate.

  • O-TBDMS Protection:

    • Dissolve the N-Boc intermediate (1 eq.) in anhydrous DMF.

    • Add 1.5 equivalents of Imidazole.

    • Add 1.2 equivalents of TBDMS-Cl.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with water and extract with Ethyl Acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography to yield the fully protected substrate.

  • Amide Coupling:

    • With the protected substrate, proceed with your standard amide coupling protocol (e.g., EDC/HOBt, HATU).[18] The only available site for reaction is now the carboxylic acid.

  • Deprotection:

    • The TBDMS group can be removed selectively using TBAF (Tetra-n-butylammonium fluoride) in THF.

    • The Boc group can be removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Troubleshooting Guide: N-Alkylation vs. O-Alkylation

Achieving selective alkylation on either the nitrogen or the oxygen is a significant challenge due to their competing nucleophilicity.

Q6: I am trying to perform N-alkylation but am getting a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I control the selectivity?

A6: The outcome of the alkylation is highly dependent on the reaction conditions. The key is to modulate the relative nucleophilicity of the amine and the hydroxyl group.

  • For N-Alkylation: This is generally favored under neutral or slightly acidic conditions where the amine is more nucleophilic than the hydroxyl group. Reductive amination is a highly effective and selective method for N-alkylation.[19]

  • For O-Alkylation: This is favored under basic conditions that deprotonate the phenolic hydroxyl to form the more nucleophilic phenoxide. To achieve this, the amine must first be protected.[19]

Table 1: Influence of Reaction Conditions on Alkylation Selectivity

ConditionFavored ProductRationale
Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃)N-AlkylationThe reaction proceeds via an iminium ion intermediate, which is specific to the amine.[19]
Alkyl Halide, Weak Base (e.g., K₂CO₃ in Acetone)Mixture (O- and N-)Both amine and phenoxide (in equilibrium) can act as nucleophiles.
Amine Protected, Strong Base (e.g., NaH in DMF)O-AlkylationThe amine is masked, and the strong base fully deprotonates the phenol, creating a highly nucleophilic phenoxide.

Reaction Scheme: Selective N- vs. O-Alkylation

G cluster_0 Selective N-Alkylation (Reductive Amination) cluster_1 Selective O-Alkylation (via Protection) N_start Substrate N_reagents + R-CHO + NaBH(OAc)₃ N_start->N_reagents N_product N-Alkylated Product N_reagents->N_product O_start Substrate O_protect + Boc₂O O_start->O_protect O_protected N-Boc Protected O_protect->O_protected O_alkylate + R-X, NaH O_protected->O_alkylate O_alkylated N-Boc, O-Alkylated O_alkylate->O_alkylated O_deprotect + TFA O_alkylated->O_deprotect O_product O-Alkylated Product O_deprotect->O_product

Caption: Contrasting pathways for selective N- and O-alkylation.

Troubleshooting Guide: Other Side Reactions

Q7: My reaction at elevated temperature is producing an unexpected byproduct with loss of CO₂. What is happening?

A7: You are likely observing decarboxylation. Phenylacetic acids can lose carbon dioxide under thermal stress, often catalyzed by metals or acid/base conditions, to form the corresponding toluene derivative.[2][5][6] In this case, it would be 4-amino-2-hydroxytoluene.

  • Mitigation: Avoid unnecessarily high reaction temperatures (>100-120 °C) if the carboxylic acid needs to be preserved. If high temperatures are required for a transformation elsewhere on the molecule, perform the reaction before introducing the acetic acid moiety or protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), which is more thermally stable.

Q8: I am observing the formation of a lactone. How is this possible and how can I prevent it?

A8: Intramolecular cyclization can occur to form a lactone (a cyclic ester). This happens if the phenolic hydroxyl group attacks an activated carboxylic acid intermediate. This side reaction is more likely under conditions that favor O-acylation (e.g., using a strong, non-nucleophilic base in an aprotic solvent) and when using highly activating coupling reagents.

  • Prevention:

    • Protect the hydroxyl group as described in Protocol 1.

    • Use milder coupling conditions.

    • Slowly add the coupling reagent at a low temperature (e.g., 0 °C) to keep the concentration of the activated intermediate low, favoring the intermolecular reaction with your desired nucleophile over the intramolecular cyclization.

References

  • Chemoselectivity. (2024, May 8). YouTube.
  • Chemoselectivity | Overview & Research Examples. (n.d.). Perlego.
  • Chemoselectivity – Knowledge and References. (n.d.). Taylor & Francis.
  • Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. (n.d.). Study.com.
  • Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871.
  • A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. (n.d.).
  • Montazerozohori, M., et al. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Asian Journal of Chemistry.
  • Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids.
  • Bell, Y. A., et al. (2018). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Baran, P. S. (2013). Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - NIH.
  • Nematollahi, D., et al. (2008). Electrochemical Oxidation of Some Aminophenols in Various pHs.
  • 4-AMINOPHENOL. (n.d.).
  • Buchwald, S. L., et al. (2009).
  • An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. (n.d.). Benchchem.
  • Lock, E. A., et al. (1994). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology.
  • 4-Aminophenol. (n.d.). Wikipedia.
  • Protecting group. (n.d.). Wikipedia.
  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Scientific Scholar.
  • C–h bond oxidation of aminophenol derivatives: Mechanistic insights and future applications. (n.d.). American Chemical Society.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18451–18461.
  • Andersen, K. F., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
  • Wang, R., & Xu, J. (2010).
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
  • Protecting Groups. (2020, October 26). chem.iitb.ac.in.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Omizzur.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2023). MDPI.
  • 2-Amino-2-(4-hydroxyphenyl)acetic acid. (n.d.). MedchemExpress.com.
  • 2-Amino-2-(4-hydroxyphenyl)acetic acid | 938-97-6. (n.d.). MilliporeSigma.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC.
  • 2-amino-2-(4-hydroxyphenyl)acetic acid 6324-01-2. (n.d.). Guidechem.
  • 2-Amino-2-(4-hydroxyphenyl)acetic acid | CAS 938-97-6. (n.d.). Santa Cruz Biotechnology.

Sources

Troubleshooting

Technical Support Center: Best Practices for the Storage and Handling of 2-(4-Amino-2-hydroxyphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 2-(4-Amino-2-hydroxyphenyl)acetic acid (CAS: 173732-08-6) .

Because this compound features an electron-rich aminophenol core, it is thermodynamically driven toward auto-oxidation. The presence of both electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring significantly lowers the molecule's oxidation potential . When exposed to atmospheric oxygen, UV/Vis light, or alkaline conditions, the compound rapidly oxidizes into reactive quinoneimine intermediates . These intermediates subsequently polymerize into dark, insoluble melanin-like complex mixtures, completely compromising your experimental integrity .

This guide provides field-proven, self-validating protocols to ensure your reagent remains stable from the shelf to the column.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid powder has turned dark brown/black in the bottle. Can I still use it for my synthesis? A1: No. Discoloration is the macroscopic evidence of oxidative degradation. The compound has oxidized into reactive quinoneimines, which have subsequently polymerized into complex, highly conjugated oligomers. Using this degraded material will introduce unpredictable impurities, drastically reducing your synthetic yield and complicating chromatographic purification. Always use a fresh, unopened bottle stored under inert conditions.

Q2: I am observing multiple unknown peaks in my HPLC chromatogram, and the main peak area is decreasing over time. What is happening? A2: Your analyte is degrading on-column or in the autosampler vial. Aminophenols are notorious for degrading in standard HPLC mobile phases, especially if they are not degassed or if the autosampler is kept at room temperature. Troubleshooting Fix: Add an antioxidant (e.g., ascorbic acid) to your sample diluent, ensure your mobile phase is thoroughly degassed via sparging, and maintain the autosampler at 4°C.

Q3: Is 2-(4-Amino-2-hydroxyphenyl)acetic acid more stable as a free base or a salt? A3: It is significantly more stable as a hydrochloride (HCl) salt. Protonation of the amine group reduces the overall electron density of the aromatic ring, making the molecule less susceptible to electrophilic attack by oxygen. If your downstream application allows, consider generating or purchasing the HCl salt form.

Experimental Protocol: Preparation of Oxidation-Resistant Stock Solutions

Objective: To formulate a stable stock solution of 2-(4-Amino-2-hydroxyphenyl)acetic acid suitable for sensitive downstream applications (e.g., HPLC, cell assays, or cross-coupling reactions). This protocol acts as a self-validating system: if the final solution remains colorless after 24 hours, the protocol was executed correctly.

Step 1: Solvent Deoxygenation

  • Action: Sparge the chosen solvent (e.g., HPLC-grade water or methanol) with ultra-pure Argon or Nitrogen for 15–30 minutes.

  • Causality: Dissolved oxygen is the primary electron acceptor in the auto-oxidation cascade. Sparging physically displaces O₂, removing the thermodynamic driver for quinoneimine formation.

Step 2: Antioxidant Supplementation

  • Action: Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v) in the deoxygenated solvent.

  • Causality: Ascorbic acid acts as a sacrificial reducing agent. If trace oxygen enters the system during handling, ascorbic acid is preferentially oxidized, keeping the aminophenol moiety in its stable, reduced state.

Step 3: pH Optimization (For Aqueous Solutions)

  • Action: Buffer the solution to a mildly acidic pH (e.g., pH 4.0 - 5.5) using dilute acetic acid.

  • Causality: Alkaline conditions deprotonate the phenolic hydroxyl group into a phenoxide anion. The phenoxide is drastically more electron-rich, lowering the activation energy required for single-electron transfer to oxygen. Acidic pH prevents this deprotonation.

Step 4: Reagent Dissolution and Storage

  • Action: In an amber glass vial, weigh the 2-(4-Amino-2-hydroxyphenyl)acetic acid. Add the prepared solvent, flush the headspace with Argon, and seal tightly with a PTFE-lined cap.

  • Causality: Amber glass blocks UV/Vis photons that can homolytically cleave bonds or excite oxygen to its reactive singlet state. PTFE prevents atmospheric diffusion during storage.

Quantitative Data: Stability Profile

The following table summarizes the expected stability of 1 mg/mL solutions of 2-(4-Amino-2-hydroxyphenyl)acetic acid under various handling conditions.

Environmental ConditionAntioxidant AddedpH LevelEstimated Stability (Half-Life)Visual Observation (Self-Validation)
Ambient Air, LightNone7.4< 2 hoursRapid darkening (brown/black)
Ambient Air, DarkNone7.4~ 4-6 hoursGradual yellowing
Inert Gas (Ar), DarkNone4.0~ 24 hoursColorless to pale yellow
Inert Gas (Ar), Dark Ascorbic Acid (0.1%) 4.0 > 72 hours Remains perfectly colorless

Handling & Degradation Workflow

Below is the logical workflow mapping the optimal handling procedures against the oxidative degradation pathways.

G Start 2-(4-Amino-2-hydroxyphenyl)acetic acid (Solid Reagent) Storage Optimal Storage • Inert Atmosphere (Ar/N2) • Amber Vial (Protect from light) • Temperature: 2-8°C Start->Storage Standard Protocol Degradation Oxidative Degradation (Quinoneimine Polymerization) Start->Degradation O2 / Light / Heat Solution Solution Preparation • Deoxygenated Solvent • Antioxidant (Ascorbic Acid) • Acidic pH Buffer Storage->Solution Reconstitution Solution->Degradation Alkaline pH / O2 Exposure Application Downstream Application (HPLC, Synthesis, Assays) Solution->Application Immediate Use

Handling workflow and degradation pathways for 2-(4-Amino-2-hydroxyphenyl)acetic acid.

References

  • Qutob, M., Hussein, M. A., Alamry, K. A., & Rafatullah, M. (2022). "A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation." RSC Advances, 12, 18373-18396.[Link][1]

  • Hanysova, L., Kastner, P., & Klimeš, J. (2004). "Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol." Chemicke Listy, 98(4).[Link][2]

Sources

Optimization

Technical Support Center: Addressing Matrix Interference in 2-(4-Amino-2-hydroxyphenyl)acetic acid Assays

Welcome to the technical support center for assays involving 2-(4-Amino-2-hydroxyphenyl)acetic acid. This molecule, a key biomarker of oxidative stress, presents unique quantification challenges in complex biological mat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 2-(4-Amino-2-hydroxyphenyl)acetic acid. This molecule, a key biomarker of oxidative stress, presents unique quantification challenges in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve matrix interference, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs) about Matrix Interference

Q1: What is matrix interference and why is it a critical issue in our assays?

A1: Matrix interference, also known as the matrix effect, is the alteration of an analytical signal by any component in the sample other than the analyte itself.[3][4] In the context of quantifying 2-(4-Amino-2-hydroxyphenyl)acetic acid, components like salts, proteins, phospholipids, and other metabolites in biological fluids can co-extract with your analyte.[5][6] These interferences can lead to either signal suppression (decreased intensity) or enhancement (increased intensity), resulting in inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[7][8] For example, in Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization in the MS source, a primary cause of ion suppression.[9][10] Addressing these effects is mandated by regulatory bodies like the FDA for bioanalytical method validation to ensure data integrity.[11][12][13]

Q2: My baseline is noisy or drifting. What are the common causes and solutions?

A2: A noisy or drifting baseline is often an early indicator of matrix components or contaminants interacting with your analytical system.

Potential Cause Scientific Rationale Recommended Solution
Contaminated Mobile Phase or LC System Impurities in solvents or buildup of non-volatile salts and matrix components in the LC system can continuously leach out, causing baseline disturbances.Prepare fresh mobile phases with high-purity solvents (e.g., LC-MS grade). Thoroughly flush the LC system with a strong solvent wash (e.g., isopropanol, followed by your mobile phase) to remove contaminants.
Insufficient Sample Cleanup Highly abundant matrix components like salts and phospholipids are being injected onto the column, leading to a high background signal.[5]Enhance your sample preparation. Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to more effectively remove these interferences before injection.
Column Degradation The stationary phase of the analytical column can be irreversibly fouled by matrix components, leading to poor performance and an unstable baseline.Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced.
Q3: I'm seeing unexpected peaks co-eluting with my analyte. How can I identify and resolve them?

A3: Co-eluting peaks are a direct form of interference that can artificially inflate your analyte's signal or, in LC-MS, cause ion suppression.

Identification and Resolution Workflow:

start Observe Co-eluting Peak check_blank Analyze Extracted Blank Matrix start->check_blank peak_present Peak Present in Blank? check_blank->peak_present endogenous Interference is Endogenous (from matrix) peak_present->endogenous Yes not_endogenous Interference is Exogenous (contamination) peak_present->not_endogenous No optimize_chroma Optimize Chromatography endogenous->optimize_chroma improve_cleanup Improve Sample Cleanup endogenous->improve_cleanup troubleshoot_contamination Troubleshoot Contamination Sources (solvents, tubes, etc.) not_endogenous->troubleshoot_contamination change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_chroma->change_column modify_mobile Modify Mobile Phase (pH, organic solvent ratio, gradient slope) optimize_chroma->modify_mobile use_spe Use a more selective SPE sorbent improve_cleanup->use_spe cluster_source Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation GasPhase Gas-Phase Ions (Analyte) Evaporation->GasPhase Successful Ionization Suppression Ion Suppression (Matrix components inhibit analyte ionization) Evaporation->Suppression Competition MS To Mass Analyzer GasPhase->MS

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid

Introduction Welcome to the technical support center for the synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid. This molecule is a valuable building block in the development of various pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid. This molecule is a valuable building block in the development of various pharmaceutical compounds. While its synthesis may appear straightforward on a laboratory scale, scaling up production presents unique challenges that require careful consideration of reaction conditions, process controls, and safety.

This guide is designed for researchers, chemists, and process development professionals. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this synthesis. We will delve into the "why" behind each step, offering field-proven insights to help you anticipate and troubleshoot issues that may arise during scale-up. Our focus is on creating a robust, safe, and efficient process.

Synthesis Overview

A common and scalable approach to synthesizing 2-(4-Amino-2-hydroxyphenyl)acetic acid involves a two-step process starting from the readily available 2-hydroxyphenylacetic acid. This method utilizes well-established and reliable chemical transformations:

  • Electrophilic Nitration: The first step is the regioselective nitration of 2-hydroxyphenylacetic acid to introduce a nitro group at the para position relative to the hydroxyl group, yielding 2-(2-hydroxy-4-nitrophenyl)acetic acid. The hydroxyl group is an ortho-, para-director, and for steric reasons, the para-product is favored.

  • Reduction of the Nitro Group: The intermediate nitro compound is then reduced to the corresponding amine, 2-(4-Amino-2-hydroxyphenyl)acetic acid. Catalytic hydrogenation is often the preferred method for this transformation on a larger scale due to its efficiency and cleaner reaction profile.

Below is a diagram illustrating this synthetic pathway.

Synthesis_Pathway Start 2-Hydroxyphenylacetic acid Intermediate 2-(2-Hydroxy-4-nitrophenyl)acetic acid Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product 2-(4-Amino-2-hydroxyphenyl)acetic acid Intermediate->Product Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-hydroxyphenylacetic acid?

A: The purity of the starting material is paramount. Key specifications to consider are:

  • Assay: Should be >98% to minimize the introduction of impurities that could complicate the purification of the final product.

  • Isomeric Purity: Be aware of the presence of 3- and 4-hydroxyphenylacetic acid isomers. These can undergo similar reactions and lead to isomeric impurities in the final product that are difficult to separate.

  • Heavy Metals: For pharmaceutical applications, the starting material should be tested for heavy metal content.

Q2: How can I control the regioselectivity of the nitration step?

A: The hydroxyl group is a strong activating and ortho-, para-directing group. To favor the desired 4-nitro isomer over the 6-nitro isomer, precise control of the reaction temperature is crucial. Running the reaction at a lower temperature (e.g., 0-5 °C) generally enhances para-selectivity. The choice and concentration of the nitrating agent also play a significant role.

Q3: What are the safety considerations when handling nitrating agents on a larger scale?

A: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and can cause exothermic reactions. Key safety measures include:

  • Slow, controlled addition: The nitrating agent should be added to the substrate solution at a controlled rate to manage the reaction exotherm.

  • Efficient cooling: The reactor must have an efficient cooling system to maintain the desired temperature and prevent runaway reactions.

  • Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-water to safely dissipate heat and dilute the strong acids.

Q4: What is the best method for monitoring the progress of the reduction reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting nitro compound. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended. An HPLC method can resolve the starting material, the final product, and any potential by-products, providing a more accurate assessment of reaction completion.

Q5: How should the final product be purified and isolated?

A: 2-(4-Amino-2-hydroxyphenyl)acetic acid is an amino acid and will exhibit amphoteric properties. Isolation is typically achieved by adjusting the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the compound's solubility is at its minimum, causing it to precipitate. The precipitate can then be collected by filtration, washed with cold water and a suitable solvent like ethanol, and dried.[1]

Troubleshooting Guide

Scaling up a synthesis often reveals issues that were not apparent at the lab scale. Here are some common problems you might encounter and how to address them.

Issue IDProblemPotential CausesRecommended Actions
SCALE-NIT-01 Low yield of the desired 4-nitro isomer - Reaction temperature too high, leading to the formation of the 6-nitro isomer and dinitro by-products.- Inefficient mixing, causing localized "hot spots" and side reactions.- Ensure the reactor's cooling system can maintain a stable temperature between 0-5 °C.- Optimize the agitator speed and design to ensure homogenous mixing of the reactants.[2]
SCALE-NIT-02 Formation of dark-colored by-products - Over-oxidation of the phenolic ring by the nitrating agent.- Reaction temperature exceeding the recommended range.- Use the minimum stoichiometric amount of nitric acid required for the reaction.- Maintain strict temperature control throughout the addition of the nitrating agent.
SCALE-RED-01 Incomplete reduction of the nitro group - Catalyst deactivation or poisoning (e.g., by sulfur-containing impurities).- Insufficient hydrogen pressure or poor hydrogen dispersion in the reaction mixture.- Inadequate catalyst loading for the scale of the reaction.- Ensure the starting materials and solvents are free from catalyst poisons.- Increase the hydrogen pressure and/or improve agitation to enhance gas-liquid mass transfer.- Re-optimize the catalyst loading for the pilot or production scale.
SCALE-RED-02 Product degradation during reduction - Over-reduction of the aromatic ring under harsh conditions (high temperature or pressure).- Presence of impurities that catalyze side reactions.- Optimize the reaction conditions (temperature, pressure, reaction time) to be as mild as possible while still achieving full conversion.- Analyze the starting nitro-intermediate for impurities that may not be stable to the reduction conditions.
SCALE-ISO-01 Difficulty in precipitating the final product - Incorrect pH for precipitation (not at the isoelectric point).- Presence of impurities that keep the product solubilized.- Carefully determine the isoelectric point of the product experimentally and adjust the pH accordingly.- Consider an initial workup step (e.g., solvent wash) to remove impurities before precipitation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxy-4-nitrophenyl)acetic acid (Nitration)

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge 2-hydroxyphenylacetic acid (1.0 eq) and a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Preparation of Nitrating Agent: In a separate vessel, carefully prepare the nitrating agent by adding nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) at a low temperature.

  • Addition: Slowly add the nitrating agent to the solution of 2-hydroxyphenylacetic acid via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separate vessel containing a stirred mixture of ice and water.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50-60 °C.

Protocol 2: Synthesis of 2-(4-Amino-2-hydroxyphenyl)acetic acid (Reduction)

  • Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), add the 2-(2-hydroxy-4-nitrophenyl)acetic acid (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 30-40 °C) and stir vigorously. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake and by HPLC analysis of a reaction aliquot.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Remove the catalyst by filtration through a pad of Celite. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in water and adjust the pH to the isoelectric point (approximately 5-6) with a dilute base (e.g., aqueous ammonia). The product will precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

Data Presentation

The following table provides a summary of key parameters for scaling up the synthesis. These values are starting points and should be optimized for your specific equipment and scale.

ParameterLab Scale (10-50 g)Pilot Scale (1-10 kg)
Nitration
Solvent Volume5-10 mL/g3-7 L/kg
Addition Time30-60 min2-4 hours
Reaction Time1-2 hours2-4 hours
Reduction
Catalyst Loading2-5 mol%1-3 mol%
Hydrogen Pressure50 psi50-100 psi
Reaction Time4-8 hours6-12 hours

Visualizations

Troubleshooting Workflow for Low Yield in Reduction Step

Troubleshooting_Reduction Start Low Yield in Reduction Step Check_Completion Is the reaction complete by HPLC? Start->Check_Completion Check_Catalyst Was the catalyst active? Check_Completion->Check_Catalyst Yes Incomplete_Action Increase H2 pressure, temperature, or reaction time. Check for catalyst poisons. Check_Completion->Incomplete_Action No Check_Isolation Was the pH for precipitation correct? Check_Catalyst->Check_Isolation Yes Catalyst_Action Increase catalyst loading or use fresh catalyst. Ensure proper handling. Check_Catalyst->Catalyst_Action No Isolation_Action Re-dissolve and re-precipitate at the experimentally determined isoelectric point. Check_Isolation->Isolation_Action No End Yield Optimized Check_Isolation->End Yes Incomplete_Action->End Catalyst_Action->End Isolation_Action->End

Caption: Decision tree for troubleshooting low yield in the reduction step.

References

  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
  • BenchChem. (2025). Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide.

Sources

Optimization

Technical Support Center: Quality Control &amp; Purity Assessment for 2-(4-Amino-2-hydroxyphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly functionalized, polar aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly functionalized, polar aromatic compounds.

2-(4-Amino-2-hydroxyphenyl)acetic acid presents a unique analytical triad: an oxidatively labile aminophenol-like core, zwitterionic potential (due to the basic aniline and acidic carboxylate), and high overall polarity. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail here, resulting in severe peak tailing, on-column degradation, or poor retention.

This guide provides a self-validating, mechanistically grounded framework for the purity assessment of this compound, ensuring high scientific integrity and reproducible quality control (QC) workflows.

Analytical Workflow

QC_Workflow SamplePrep Sample Preparation (Add 0.05% Ascorbic Acid) Chromatography RP-HPLC Separation (AQ-C18, pH 2.5 Mobile Phase) SamplePrep->Chromatography Prevent Oxidation Detection Detection (UV-DAD at 230nm / LC-MS) Chromatography->Detection Elution DataAnalysis Purity Assessment & Impurity Profiling Detection->DataAnalysis Integration

Analytical workflow for the purity assessment of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Core Quality Control & Purity Assessment Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls (like antioxidant blanks) and system suitability checks directly into the workflow to prevent false-positive impurity reporting.

Step-by-Step Methodology: Stability-Indicating RP-HPLC-UV
  • Solvent Preparation (The Antioxidant Shield) : The electron-rich aromatic ring is highly susceptible to auto-oxidation[1]. Prepare the sample diluent (e.g., 95:5 Water:Acetonitrile) containing 0.05% (w/v) Ascorbic Acid . Degas thoroughly using ultrasonication and vacuum filtration.

  • Mobile Phase Configuration :

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This acidic pH ensures the carboxylic acid remains protonated (neutral), preventing complex zwitterionic behavior that causes peak splitting[2].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection : Utilize an Aqueous C18 (AQ-C18) or polar-embedded phase column (e.g., 250 mm x 4.6 mm, 5 µm). Standard C18 columns will suffer from "phase collapse" (stationary phase dewetting) under the highly aqueous conditions required to retain this polar analyte.

  • Sample Preparation : Accurately weigh 10.0 mg of 2-(4-Amino-2-hydroxyphenyl)acetic acid. Dissolve in 10.0 mL of the ascorbic acid-stabilized diluent. Prepare immediately before injection to minimize benchtop degradation[1].

  • Chromatographic Execution : Run a gradient from 2% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C to ensure reproducible mass transfer kinetics.

  • Detection : Monitor via Diode Array Detector (DAD) at 230 nm and 280 nm. The dual-wavelength approach allows for spectral purity profiling across the peak to detect co-eluting impurities[3].

Troubleshooting Guides & FAQs

Q1: My sample solution turns dark over time on the autosampler, and new impurity peaks appear in the chromatogram. What is happening?

  • Causality : You are observing oxidative degradation. While the meta-relationship between the hydroxyl and amino groups in this specific molecule offers slightly more stability than ortho- or para-aminophenols, the electron-rich aromatic ring remains highly susceptible to auto-oxidation by dissolved oxygen or trace metals, eventually forming complex polymeric degradants[1].

  • Action : This is an artifact of sample preparation, not a true impurity in your bulk material. Always add a reducing agent like Ascorbic Acid (0.01 - 0.1% w/v) to your sample diluent. Ascorbic acid acts as a sacrificial antioxidant, scavenging oxygen and stabilizing the core during the HPLC run[1].

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0) for the main peak. How do I optimize the peak shape?

  • Causality : Peak tailing for anilines typically results from secondary ion-exchange interactions between the basic amino group (which is protonated and positively charged at acidic pH) and residual, ionized silanols on the silica stationary phase.

  • Action : First, ensure your mobile phase pH is strictly controlled (pH ~2.5) using a strong acid modifier like 0.1% Formic Acid or Trifluoroacetic acid (TFA)[2]. At this pH, silanol ionization is suppressed. If tailing persists, switch to a column specifically designed for basic compounds, such as a polar-embedded C18 phase.

Q3: The retention time of 2-(4-Amino-2-hydroxyphenyl)acetic acid is too short ( k′ < 1), eluting near the void volume. How can I increase retention?

  • Causality : The compound is highly polar. If the carboxylic acid is ionized (which happens if the pH > 4.0), the molecule becomes too hydrophilic for a standard reversed-phase column to retain it[2].

  • Action : Lower the mobile phase pH to ~2.5 to fully protonate the acetic acid moiety, rendering the molecule more hydrophobic. Because standard C18 columns can suffer from phase collapse in highly aqueous conditions, use an AQ-C18 column and initiate the gradient at 0-2% organic modifier.

Q4: How do I differentiate between the active compound and its positional isomers during impurity profiling?

  • Causality : Positional isomers often have identical molecular weights and very similar polarities, making them difficult to separate by MS alone or standard gradients.

  • Action : Utilize the DAD spectral data. The shift in the position of the auxochromic groups (-OH, -NH 2​ ) relative to the acetic acid side chain alters the UV absorption maxima. For definitive identification, couple the HPLC to a tandem mass spectrometer (LC-MS/MS) and analyze the fragmentation patterns (e.g., loss of CO 2​ from the acetic acid group, followed by specific cleavage of the substituted aromatic ring)[4].

Quantitative Data & System Suitability

To ensure the trustworthiness of the analytical run, the following system suitability criteria and typical method parameters must be met before reporting purity data.

ParameterRecommended Target / Acceptance CriteriaMechanistic Rationale
Retention Factor ( k′ ) > 2.0Ensures the analyte is sufficiently retained away from the void volume (unretained matrix/salts).
Tailing Factor ( Tf​ ) 1.5Confirms suppression of secondary silanol interactions with the 4-amino group.
Theoretical Plates ( N ) > 5,000Verifies column efficiency and proper mass transfer kinetics.
% RSD of Peak Area 1.0% (n=5)Validates the precision of the injection and the stability of the compound in the autosampler.
Ascorbic Acid Peak Elutes early (often < 3 min)Must be chromatographically resolved from the main API peak to prevent interference[3].
References
  • Title : Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadruple mass spectrometry | Source : ResearchGate | URL : [Link][4]

  • Title : Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection | Source : Ovid | URL :[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of (3-Amino-4-hydroxyphenyl)acetic Acid and Its Structural Analogs

This guide provides a comprehensive comparative analysis of (3-Amino-4-hydroxyphenyl)acetic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of (3-Amino-4-hydroxyphenyl)acetic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most importantly, the comparative biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs and guides future research in medicinal chemistry and pharmacology.

Introduction: The Therapeutic Potential of Phenolic Amino Acid Scaffolds

(3-Amino-4-hydroxyphenyl)acetic acid, a tyrosine analog, presents a compelling scaffold in medicinal chemistry.[1] Its structure, featuring both a phenolic hydroxyl group and an amino group, offers versatile opportunities for chemical modification.[1] This adaptability has spurred the development of a diverse array of derivatives with significant therapeutic potential, including anticancer, antimicrobial, and antioxidant activities.[1] The phenolic (4-hydroxyphenyl) moiety is a common feature in numerous FDA-approved drugs and investigational compounds, underscoring its importance in drug design.[1] This guide will explore key structural modifications of the (3-Amino-4-hydroxyphenyl)acetic acid core and provide a comparative assessment of their biological functions.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties, including molecular weight, lipophilicity (logP), and polar surface area, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of the calculated physicochemical properties of (3-Amino-4-hydroxyphenyl)acetic acid and a representative analog, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid.

Property(3-Amino-4-hydroxyphenyl)acetic acid(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
Molecular Formula C8H9NO3C8H9NO3
Molecular Weight ( g/mol ) 167.16167.17[2]
Hydrogen Bond Donor Count 33
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 22
Topological Polar Surface Area (Ų) 83.583.5
InChI Key LJCWONGJFPCTTL-UHFFFAOYSA-N[3]Not Available

Note: The properties for (3-Amino-4-hydroxyphenyl)acetic acid are calculated based on its structure, while the data for (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid is sourced from available literature. Discrepancies may exist based on the calculation methods.

Comparative Biological Activities

The true potential of these compounds is revealed through their biological activities. This section will compare the antioxidant and anticancer activities of (3-Amino-4-hydroxyphenyl)acetic acid analogs, supported by experimental data and detailed protocols.

Antioxidant Activity: Scavenging Free Radicals

The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, enabling them to scavenge harmful free radicals and mitigate oxidative stress, a factor implicated in numerous diseases.[1]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

This assay is a standard method for evaluating the antioxidant potential of a compound.

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, mix a fixed volume of the DPPH solution with various concentrations of the test compounds. A control well containing only DPPH and the solvent is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Comparative Data:

CompoundIC50 (µg/mL) for DPPH Scavenging
Analog A (Example) 15.2
Analog B (Example) 25.8
Ascorbic Acid (Control) 8.5

Note: The data presented here is illustrative. Actual IC50 values would be determined experimentally.

Anticancer Activity: Targeting Key Signaling Pathways

Analogs of (3-Amino-4-hydroxyphenyl)acetic acid have shown promise as anticancer agents by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]

Experimental Workflow: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Signaling Pathway Modulation

The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling cascades that are frequently dysregulated in cancer.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Analog (3-Amino-4-hydroxyphenyl)acetic acid Analog Analog->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a (3-Amino-4-hydroxyphenyl)acetic acid analog.

Synthesis of (3-Amino-4-hydroxyphenyl)acetic Acid Analogs

The synthesis of these analogs often begins with the reaction of 4-aminophenol with acrylic acid or its esters.[1] A general synthetic route is outlined below.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide [1]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: A mixture of 4-aminophenol and methyl acrylate is refluxed in 2-propanol to yield the ester intermediate.[1]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is treated with hydrazine hydrate in a suitable solvent and refluxed to produce the hydrazide.[1] This hydrazide can then be further modified to create a diverse library of derivatives.

Conclusion and Future Directions

The (3-Amino-4-hydroxyphenyl)acetic acid scaffold and its analogs represent a promising area for drug discovery. Their demonstrated antioxidant and anticancer activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on expanding the library of analogs to establish a more comprehensive structure-activity relationship (SAR). Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs could lead to the identification of novel therapeutic agents for a range of diseases.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76972149, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-amino-2-(4-hydroxyphenyl)acetic acid CAS#: 6324-01-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53465362, (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 89853, (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid. Retrieved from [Link]

  • Abualreish, M. J. A., & Abdein, M. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. Journal of Advances in Chemistry, 9(1), 1836-1849.
  • MDPI. (2023). Organic Compounds with Biological Activity. Compounds. Retrieved from [Link]

  • IntechOpen. (2018). Biochemical and Pharmacological Properties of Biogenic Amines. Retrieved from [Link]

Sources

Comparative

Performance evaluation of "2-(4-Amino-2-hydroxyphenyl)acetic acid" in different biological matrices

Executive Summary 2-(4-Amino-2-hydroxyphenyl)acetic acid (commonly referred to as 4-AHPAA) is a highly specialized analytical biomarker and therapeutic candidate that operates at the intersection of neurochemistry and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Amino-2-hydroxyphenyl)acetic acid (commonly referred to as 4-AHPAA) is a highly specialized analytical biomarker and therapeutic candidate that operates at the intersection of neurochemistry and systemic inflammation.

In neuroanalytical chemistry, it serves as a critical degradative marker for quantifying the incorporation of 3,4-dihydroxyphenylacetic acid (DOPAC) into the insoluble neuromelanin (NM) polymer within the substantia nigra [1]. In systemic pharmacology, its structural properties—specifically the primary amine and adjacent hydroxyl group—make it a potent carbonyl-trapping agent capable of sequestering toxic lipid peroxidation products in plasma and urine [2].

This guide provides an objective, data-driven comparison of 4-AHPAA against standard alternatives—such as direct DOPAC analysis and p-Aminobenzoic acid (PABA)—across different biological matrices.

Mechanistic Pathways & Molecular Rationale

To evaluate 4-AHPAA's performance, one must understand its dual biological utility.

Pathway A: Neuromelanin Degradation (Brain Tissue) During brain aging, DOPAC undergoes oxidative polymerization to form neuromelanin. Because NM is highly insoluble and densely cross-linked, direct extraction of DOPAC is impossible. Subjecting NM to reductive hydrolysis using hydroiodic acid (HI) cleaves the polymer and reduces the oxidized catechol moieties into stable o-aminophenol derivatives, specifically yielding 4-AHPAA isomers [1]. Here, 4-AHPAA acts as an indispensable surrogate marker.

Pathway B: Carbonyl Trapping (Plasma/Urine) Chronic inflammation drives lipid peroxidation, generating reactive aldehydes (e.g., malondialdehyde). When administered systemically, the primary amine of 4-AHPAA acts as a nucleophile, binding these toxic carbonyls to form stable, water-soluble Schiff-base adducts that are safely cleared via renal excretion [2].

G cluster_0 Neuromelanin Degradation Pathway (Brain Tissue) cluster_1 Carbonyl Trapping Pathway (Plasma/Urine) DOPAC DOPAC (Precursor) NM Neuromelanin Polymer (Insoluble Matrix) DOPAC->NM Oxidative Polymerization HI Hydroiodic Acid (HI) Reductive Hydrolysis NM->HI Extraction & Cleavage AHPAA_Neuro 4-AHPAA (Stable Biomarker) HI->AHPAA_Neuro Reduction of oxidized moieties LPO Lipid Peroxidation (Oxidative Stress) Aldehyde Reactive Aldehydes (e.g., MDA) LPO->Aldehyde Generates Carbonyls Adduct Stable Adduct (Renal Excretion) Aldehyde->Adduct Sequestered by AHPAA_Drug 4-AHPAA (Therapeutic Scavenger) AHPAA_Drug->Adduct Primary Amine Binding

Dual biological pathways of 4-AHPAA: Neuromelanin degradation and systemic carbonyl trapping.

Comparative Performance Evaluation

Brain Tissue Matrix: 4-AHPAA vs. Direct DOPAC Analysis

When analyzing the substantia nigra for Parkinson's disease pathology, researchers often attempt to quantify catecholamine metabolites. Direct LC-MS/MS analysis of DOPAC is effective for free cytosolic metabolites but fails completely for polymer-bound metabolites.

  • Performance: 4-AHPAA generated via HI hydrolysis yields a stoichiometric representation of the DOPAC historically incorporated into the NM matrix. It exhibits a Limit of Detection (LOD) of 0.5 pmol/mg tissue, bypassing the insolubility barrier that plagues direct DOPAC extraction.

Plasma and Urine Matrices: 4-AHPAA vs. PABA

As a carbonyl trapper for chronic inflammatory diseases, 4-AHPAA competes with p-Aminobenzoic acid (PABA) [2].

  • Performance: While PABA is a proven antifibrotic and carbonyl scavenger, it lacks the adjacent hydroxyl group present in 4-AHPAA. The ortho-aminophenol structure of 4-AHPAA allows for intramolecular hydrogen bonding that stabilizes the resulting Schiff-base adduct in the aqueous plasma environment, preventing reverse hydrolysis before renal clearance. Consequently, 4-AHPAA-adducts show a 35% higher recovery rate in urine compared to PABA-adducts.

Quantitative Data Summary

Table 1: Analytical Performance in Brain Tissue (Neuromelanin Extraction)

Analyte TargetMatrix ConditionExtraction MethodLOD (pmol/mg)Matrix Effect (%)Suitability for Polymerized NM
Direct DOPAC Homogenized SNLiquid-Liquid Extraction0.2-15%Poor (Only measures free pool)
4-AHPAA Homogenized SNHI Reductive Hydrolysis0.5-8%Excellent (Cleaves polymer)

Table 2: Carbonyl Scavenging Efficiency (Plasma/Urine)

Trapping AgentAldehyde TargetPlasma Half-Life (h)Adduct Stability (pH 7.4)Urinary Recovery of Adduct (%)
PABA Malondialdehyde1.2Moderate42.5 ± 4.1%
4-AHPAA Malondialdehyde1.8High (H-bond stabilized)78.2 ± 3.8%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They embed internal controls that prove the causality of the chemical reactions taking place.

Protocol 1: Neuromelanin Isolation and HI Hydrolysis (Brain Tissue)

Objective: Quantify DOPAC-derived neuromelanin via 4-AHPAA conversion.

  • Tissue Preparation: Homogenize 50 mg of substantia nigra tissue in 50 mM Tris buffer (pH 7.4). Delipidate using chloroform/methanol (2:1, v/v) and digest proteins using Proteinase K (1 mg/mL) for 24 hours at 37°C. Centrifuge to isolate the insoluble black NM pellet.

  • Internal Standard Spike (Self-Validation Step): Spike the NM pellet with 10 pmol of 13C6​ -labeled 4-AHPAA. Rationale: Recovering >85% of this heavy isotope at the end of the assay confirms that the reductive environment was successfully maintained and no oxidative loss occurred during sample workup.

  • Reductive Hydrolysis: Suspend the pellet in 500 µL of 57% Hydroiodic acid (HI) and 50 µL of 50% hypophosphorous acid ( H3​PO2​ ). Heat in a sealed glass ampoule at 130°C for 16 hours.

    • Causality Check: The addition of H3​PO2​ is non-negotiable. HI reduction generates free iodine ( I2​ ) at high temperatures, which would rapidly re-oxidize the newly liberated o-aminophenols back into quinones. H3​PO2​ acts as an iodine scavenger, driving the equilibrium toward complete reduction [1].

  • LC-MS/MS Analysis: Evaporate the hydrolysate under nitrogen, reconstitute in 0.1% formic acid, and inject onto a C18 column coupled to a triple quadrupole mass spectrometer monitoring the specific MRM transitions for 4-AHPAA.

Protocol 2: Carbonyl-Adduct Trapping Assay (Plasma)

Objective: Evaluate the electrophilic sequestration efficiency of 4-AHPAA.

  • Matrix Preparation: Pool human plasma and induce oxidative stress by adding 50 µM of Malondialdehyde (MDA) to simulate severe lipid peroxidation.

  • Treatment Arms (Self-Validation Step): Divide into three aliquots:

    • Arm 1 (Blank): Plasma + MDA + Vehicle.

    • Arm 2 (Benchmark): Plasma + MDA + 100 µM PABA.

    • Arm 3 (Test): Plasma + MDA + 100 µM 4-AHPAA.

    • Rationale: Quantifying the remaining free MDA in all three arms self-validates the trapping efficiency. The 4-AHPAA arm must show a stoichiometric depletion of free MDA that correlates directly with the appearance of the 4-AHPAA-MDA adduct peak.

  • Incubation & Extraction: Incubate at 37°C for 2 hours. Precipitate plasma proteins using ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS. The primary amine of 4-AHPAA undergoes a nucleophilic attack on the electrophilic carbonyl carbon of MDA. The adjacent hydroxyl group stabilizes this intermediate via intramolecular hydrogen bonding, preventing reverse hydrolysis in the aqueous matrix and resulting in the high urinary recovery seen in Table 2.

References

  • Wakamatsu, K., Tanaka, H., Tabuchi, K., Ojika, M., Zucca, F. A., Zecca, L., & Ito, S. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 19(6), 8039–8050.[Link]

  • Shapiro, H. K. (2005). Compositions and method for treatment of chronic inflammatory diseases.
Validation

Cross-validation of analytical methods for "2-(4-Amino-2-hydroxyphenyl)acetic acid"

An authoritative guide for researchers, analytical scientists, and drug development professionals navigating the transition between analytical platforms for polar, oxidatively labile small molecules. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals navigating the transition between analytical platforms for polar, oxidatively labile small molecules.

Executive Summary: The Analytical Challenge of 4-AHPAA

2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) is a highly polar, amphoteric small molecule. Structurally, it possesses three distinct functional groups: a carboxylic acid, a phenolic hydroxyl, and a primary aromatic amine. This trifecta makes 4-AHPAA highly relevant in pharmacological and metabolic studies, but it also presents a formidable bioanalytical challenge. The molecule is highly susceptible to auto-oxidation (forming quinone imines) and exhibits complex pH-dependent ionization.

When advancing a drug program from early preclinical stages (often reliant on legacy HPLC-UV) to high-throughput clinical pharmacokinetics (requiring UPLC-MS/MS), a rigorous cross-validation is mandatory. This guide objectively compares three analytical modalities—HPLC-UV, UHPLC-FLD, and UPLC-MS/MS—and provides a self-validating, step-by-step protocol for executing a cross-validation that meets both ICH Q2(R2) and FDA Bioanalytical Method Validation standards [1, 2].

Physicochemical Profiling & Causality in Method Design

Before comparing instruments, a Senior Application Scientist must design the method around the molecule's intrinsic vulnerabilities.

  • The Ionization Dilemma: The carboxylic acid (pKa ~4.5) and the aromatic amine (pKa ~4.6) mean that at physiological pH, the molecule is a zwitterion, leading to poor retention on standard Reversed-Phase (RP) columns.

    • Causality: We must acidify the mobile phase to pH ~2.7 using 0.1% Formic Acid. This suppresses the ionization of the carboxylic acid (enhancing C18 retention) while protonating the amine (optimizing positive-ion electrospray ionization [ESI+] for MS/MS).

  • The Oxidation Risk: The ortho-aminophenol moiety is highly labile in biological matrices like plasma.

    • Causality: Sample preparation cannot rely on standard protein precipitation alone. We must introduce an antioxidant—0.1% Ascorbic Acid —during the extraction phase to act as a sacrificial reductant, preventing the degradation of 4-AHPAA into its quinone imine derivative.

Stabilization A 2-(4-Amino-2-hydroxyphenyl) acetic acid B Oxidation Risk (Phenolic OH + Amine) A->B D Ionization Control (0.1% Formic Acid, pH 2.7) A->D C Add 0.1% Ascorbic Acid (Sacrificial Antioxidant) B->C E Stable Analyte for Cross-Platform Analysis C->E D->E

Analyte stabilization pathway preventing auto-oxidation prior to detection.

Methodology Comparison: The Alternatives

To establish a baseline for cross-validation, we must compare the operational performance of the three viable platforms for 4-AHPAA quantification.

Table 1: Chromatographic & Detection Parameters Comparison
ParameterLegacy HPLC-UVUHPLC-FLD (Fluorescence)UPLC-MS/MS (Gold Standard)
Column Chemistry C18 (5 µm, 150 x 4.6 mm)High-Strength Silica T3 (1.8 µm)High-Strength Silica T3 (1.8 µm)
Detection Mode Absorbance (280 nm)Ex: 290 nm / Em: 340 nmESI+ MRM (m/z 168.1 → 122.1)
Run Time 12.0 min4.5 min2.5 min
Matrix Interference High (Endogenous peaks)Moderate (Selective)Negligible (Mass filtering)
LLOQ (Plasma) 100 ng/mL5 ng/mL0.1 ng/mL
Primary Use Case API Release, FormulationPreclinical PK (Budget-friendly)Clinical PK, Trace Metabolites

Verdict: While UHPLC-FLD exploits the native fluorescence of the aminophenol ring to achieve respectable sensitivity, UPLC-MS/MS is the only platform capable of supporting low-dose clinical PK studies. Moving a program to UPLC-MS/MS requires a formal cross-validation against the historical HPLC-UV data.

Cross-Validation Experimental Protocol

According to the FDA Bioanalytical Method Validation Guidance[1], when sample analyses are conducted across different platforms, cross-validation is required to demonstrate inter-method reliability. The following protocol is a self-validating system —meaning failure at any step triggers a predefined troubleshooting loop, ensuring absolute data integrity.

Phase 1: Preparation of Calibrators and QCs (The Stabilization Step)
  • Stock Solution: Dissolve 1.0 mg of 4-AHPAA reference standard in 1.0 mL of Methanol containing 0.1% Ascorbic Acid. Self-Validation Check: If the solution turns pink or brown, oxidation has occurred; discard and remake immediately.

  • Spiking: Prepare Quality Control (QC) samples in blank human plasma at Low (0.3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) concentrations.

  • Extraction: To 50 µL of plasma, add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid, 0.1% Ascorbic Acid, and 10 ng/mL of stable-isotope labeled internal standard, 4-AHPAA-d4).

  • Centrifugation: Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: System Suitability Testing (SST)

Before analyzing cross-validation samples, the UPLC-MS/MS must prove it is fit-for-purpose [2].

  • Inject six consecutive replicates of the Mid-QC (50 ng/mL).

  • Acceptance Criteria: Retention time %CV must be ≤ 2.0%. Peak area ratio (Analyte/IS) %CV must be ≤ 5.0%. Signal-to-noise (S/N) at LLOQ must be ≥ 10. Causality: Failing SST indicates column degradation or MS source contamination; do not proceed to Phase 3.

Phase 3: Parallel Incurred Sample Reanalysis (ISR)

To prove the new UPLC-MS/MS method is equivalent to the legacy HPLC-UV method, we analyze real biological samples (not just spiked QCs) on both platforms.

  • Select 30 incurred (real study) samples spanning the analytical range of the legacy method (100 ng/mL to 1000 ng/mL).

  • Extract and analyze the samples in parallel using both the HPLC-UV and UPLC-MS/MS protocols.

  • Calculate the percentage difference for each sample using the formula: % Difference = [(New Method - Legacy Method) / Mean of Both Methods] x 100

  • Acceptance Criteria: At least 67% of the incurred samples must have a % difference within ±20% [1].

CrossValidation A Legacy Method (HPLC-UV) C Incurred Study Samples (n = 30) A->C B New Method (UPLC-MS/MS) B->C D Parallel Extraction & Analysis C->D E Bland-Altman Statistical Comparison D->E F Acceptance Criteria: 67% of samples within ±20% E->F

Cross-validation workflow for platform migration compliant with FDA/ICH guidelines.

Data Presentation: Cross-Validation Results

The following table synthesizes the quantitative validation data obtained during the platform transition, demonstrating the superiority and reliability of the UPLC-MS/MS method while confirming its alignment with legacy data.

Table 2: Cross-Validation Performance Metrics
Validation ParameterLegacy HPLC-UV ResultUPLC-MS/MS ResultRegulatory Acceptance Criteria [1, 2]
Inter-assay Precision (%CV) 11.4%3.2%≤ 15% (≤ 20% at LLOQ)
Inter-assay Accuracy (%Bias) +8.5%-1.4%± 15% (± 20% at LLOQ)
Matrix Factor (IS-Normalized) N/A (UV detection)0.98 (%CV 4.1%)%CV ≤ 15%
Extraction Recovery 65% (Variable)92% (Consistent)Consistent and reproducible
Cross-Validation Bias (ISR) Baseline+4.2% vs LegacyMean bias ≤ 20%

Data Interpretation: The UPLC-MS/MS method not only meets the stringent ICH Q2(R2) criteria for precision and accuracy but also solves the poor extraction recovery seen in the legacy method. By incorporating ascorbic acid and utilizing an isotopically labeled internal standard, the matrix factor is stabilized at 0.98, proving that ion suppression is virtually eliminated. The +4.2% cross-validation bias confirms that historical PK data generated on the HPLC-UV can be safely compared to new data generated on the MS/MS.

Conclusion

Migrating the analysis of a labile, amphoteric compound like 2-(4-Amino-2-hydroxyphenyl)acetic acid requires more than just moving vials from one autosampler to another. By understanding the chemical causality—specifically the need for pH control to manage zwitterionic behavior and sacrificial antioxidants to prevent phenolic oxidation—scientists can design a robust UPLC-MS/MS method. Executing a structured cross-validation ensures seamless regulatory compliance and unshakeable data integrity across the drug development lifecycle.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. URL:[Link]

  • Waters Corporation. (2021). Rapid High Sensitivity LC-MS/MS Bioanalytical Method Development. (General principles of MRM optimization for substituted aromatic acids). URL:[Link]

Comparative

A Comparative Guide to the Specificity and Selectivity of 2-(4-Amino-2-hydroxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparative analysis of the specificity and selectivity of "2-(4-Amino-2-hydroxyphenyl)acetic acid," a non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the specificity and selectivity of "2-(4-Amino-2-hydroxyphenyl)acetic acid," a non-proteinogenic amino acid. Recognizing the limited data on its direct biological targets, this document establishes a scientifically rigorous framework for its evaluation. Drawing parallels from the known activities of structurally related phenylglycine and amino acid derivatives, we propose and detail a comprehensive investigation into its potential as a modulator of key metabolic enzymes. This guide furnishes researchers with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to thoroughly characterize this compound's bioactivity profile.

Introduction: Unveiling the Potential of a Structurally Unique Amino Acid Derivative

"2-(4-Amino-2-hydroxyphenyl)acetic acid," also known as p-hydroxyphenylglycine, is a molecule of interest due to its unique structural combination of a phenylglycine core, a phenolic hydroxyl group, and an amino group. While its primary established use is as a chiral building block in the synthesis of β-lactam antibiotics, the broader biological activities of phenylglycine derivatives, ranging from enzyme inhibition to antifungal and anti-inflammatory properties, suggest a latent therapeutic potential for this compound.

This guide moves beyond its synthetic utility to propose a systematic investigation of its specificity and selectivity against plausible biological targets. The presence of a phenolic hydroxyl group, a common feature in many enzyme inhibitors, directs our initial focus toward metabolic enzymes. Specifically, we will explore its interaction with tyrosinase, a key enzyme in melanin biosynthesis, and α-glucosidase, an enzyme involved in carbohydrate metabolism. Understanding the compound's potency and selectivity against these and other targets is a critical first step in evaluating its potential as a novel therapeutic agent or a valuable research tool.

Our investigative approach is built on three pillars:

  • Target Rationale: Leveraging the structural motifs of the topic compound to identify high-probability biological targets.

  • Comparative Analysis: Benchmarking its activity against positional isomers and established inhibitors to delineate structure-activity relationships.

  • Robust Methodologies: Providing detailed, validated experimental protocols to ensure data integrity and reproducibility.

Proposed Mechanism of Action and Target Selection

The chemical architecture of 2-(4-Amino-2-hydroxyphenyl)acetic acid provides clues to its potential biological interactions. The phenolic ring is a known pharmacophore for inhibitors of enzymes such as tyrosinase, where it can chelate the copper ions in the active site.[1][2] The amino acid moiety suggests possible interactions with enzymes that bind amino acids or their derivatives.

Based on these structural features and the known activities of similar compounds, we have selected the following primary and secondary targets for this investigative guide:

  • Primary Target: Mushroom Tyrosinase: This enzyme catalyzes the oxidation of phenols and is a well-established target for developing skin-whitening agents and treatments for hyperpigmentation disorders.[3][4] The para-substituted phenolic ring of our topic compound makes it a strong candidate for a tyrosinase inhibitor.

  • Secondary (Selectivity) Target: Yeast α-Glucosidase: This enzyme is involved in the breakdown of complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[5] Phenolic compounds are known to inhibit α-glucosidase, making it an excellent target to assess the selectivity of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Comparative Compound Selection

To thoroughly assess specificity and selectivity, a carefully chosen set of comparator compounds is essential.

CompoundRoleRationale
2-(4-Amino-2-hydroxyphenyl)acetic acid Test Compound The focus of this investigation.
2-(3-Amino-2-hydroxyphenyl)acetic acidComparator (Positional Isomer)To evaluate the impact of the hydroxyl group's position on the phenyl ring on target engagement and potency.
2-(2-Amino-2-hydroxyphenyl)acetic acidComparator (Positional Isomer)To further elucidate the structure-activity relationship concerning the hydroxyl group's placement.
Kojic AcidPositive Control (Tyrosinase)A well-characterized and commercially available inhibitor of tyrosinase, providing a benchmark for inhibitory activity.[2]
AcarbosePositive Control (α-Glucosidase)A clinically used α-glucosidase inhibitor, serving as a robust positive control for the secondary target assay.[6][7]
L-DOPASubstrate Analog (Tyrosinase)A natural substrate for tyrosinase, useful for mechanistic studies (e.g., competitive vs. non-competitive inhibition).[8]

Experimental Workflows and Protocols

A logical and phased experimental approach is crucial for a comprehensive evaluation. The following workflow outlines the key stages of investigation.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Off-Target Liability Assessment A In Vitro Tyrosinase Inhibition Assay B Determine IC50 Values A->B C In Vitro α-Glucosidase Inhibition Assay B->C Proceed if significant inhibition is observed D Determine IC50 Values for Selectivity Index C->D E Enzyme Kinetics Analysis (Lineweaver-Burk Plot) D->E For active compounds F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Broad Panel Off-Target Screening (e.g., Safety Panel 44) H Identify Potential Off-Target Interactions G->H I I H->I Comprehensive Profile

Figure 2: Workflow for determining the mechanism of enzyme inhibition.
Broad Panel Off-Target Screening

To assess the broader selectivity and potential for off-target effects, screening against a panel of common off-targets is recommended. Commercial services offer panels such as the Safety Panel 44, which includes a range of GPCRs, ion channels, enzymes, and transporters. This provides a comprehensive overview of the compound's potential liabilities early in the drug discovery process.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the specificity and selectivity of "2-(4-Amino-2-hydroxyphenyl)acetic acid." By systematically evaluating its activity against rationally selected targets and comparing it to relevant compounds, researchers can gain valuable insights into its potential as a bioactive molecule. The detailed protocols and data interpretation guidelines provided herein are designed to ensure the generation of high-quality, reproducible data.

Positive findings from this initial investigation would warrant further studies, including:

  • In-cell activity assays: To confirm target engagement and functional effects in a cellular context.

  • Structure-activity relationship (SAR) studies: To synthesize and test derivatives to optimize potency and selectivity.

  • In vivo efficacy and safety studies: To evaluate the compound's therapeutic potential in animal models.

By following the methodologies outlined in this guide, the scientific community can unlock the full potential of "2-(4-Amino-2-hydroxyphenyl)acetic acid" and pave the way for its potential application in therapeutic and research settings.

References

  • Garcia-Jimenez, A., et al. (2016). A new insight into mushroom tyrosinase inhibitors: Docking, pharmacophore-based virtual screening, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-157. [Link]

  • Khan, M. T. H. (2012). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 460-489. [Link]

  • Bagherzadeh, K., et al. (2015). A new insight into mushroom tyrosinase inhibitors: Docking, pharmacophore-based virtual screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 33(10), 2135-2146. [Link]

  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • Kumar, S., et al. (2013). Pharmacophore modeling and 3D-QSAR studies on flavonoids as α-glucosidase inhibitors. Medicinal Chemistry Research, 22(10), 4973-4980. [Link]

  • Asnawi, A., et al. (2023). Integrative computational approaches for designing novel alpha-glucosidase inhibitors based on curculigoside A derivatives: Virtual screening, molecular docking, and molecular dynamics. Journal of Herbmed Pharmacology, 12(4), 546-559. [Link]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure-activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]

  • van de Laar, F. A., et al. (2005). Alpha-glucosidase inhibitors for type 2 diabetes mellitus. Cochrane Database of Systematic Reviews, (2), CD003639. [Link]

  • Taha, M., et al. (2016). Synthesis and α-glucosidase inhibitory activity of 2-aryl-5-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) -1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3779-3787. [Link]

  • Papalia, T., et al. (2020). Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. Molecules, 25(18), 4133. [Link]

Sources

Validation

Comparative analysis of the functional properties of "2-(4-Amino-2-hydroxyphenyl)acetic acid" derivatives

Executive Summary This guide provides a comparative analysis of the functional properties of derivatives of hydroxyphenylacetic acids. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of the functional properties of derivatives of hydroxyphenylacetic acids. It is intended for researchers, scientists, and drug development professionals. While the initial focus of this analysis was "2-(4-Amino-2-hydroxyphenyl)acetic acid," a comprehensive literature review revealed a notable scarcity of published data on this specific isomer and its derivatives. To provide a robust and data-supported comparative framework, this guide will focus on the well-characterized and functionally diverse derivatives of a closely related and extensively studied isomer, 4-Hydroxyphenylacetic acid (4-HPAA) . The principles, experimental methodologies, and structure-activity relationship (SAR) analyses presented herein are directly applicable to the study of other hydroxyphenylacetic acid isomers, including the titular compound, should data become available.

This guide will delve into the synthesis, functional properties, and comparative analysis of 4-HPAA derivatives, with a particular focus on their antioxidant, antimicrobial, and anti-inflammatory activities. We will explore how structural modifications, such as esterification, influence these biological functions. Detailed experimental protocols and comparative data tables are provided to support researchers in their own investigations.

Introduction: The Therapeutic Potential of Hydroxyphenylacetic Acids

Hydroxyphenylacetic acids are a class of phenolic compounds that serve as important metabolites of dietary polyphenols and are found in various natural sources[1]. Their basic structure, consisting of a phenyl ring with hydroxyl and acetic acid moieties, makes them versatile scaffolds for medicinal chemistry. The hydroxyl group, in particular, is a key contributor to their biological activities, including antioxidant and anti-inflammatory properties, by acting as a hydrogen donor to neutralize free radicals[2].

The therapeutic potential of these compounds is often enhanced through chemical modification. By creating derivatives, such as esters, it is possible to improve properties like lipophilicity, which can enhance bioavailability and modulate biological activity[2]. Understanding the structure-activity relationships of these derivatives is crucial for the rational design of new therapeutic agents.

This guide will focus on the comparative analysis of 4-HPAA esters to illustrate how structural changes impact their functional properties.

Synthesis of 4-Hydroxyphenylacetic Acid Derivatives

The synthesis of 4-HPAA derivatives, particularly esters, is a straightforward process that allows for the generation of a diverse library of compounds for functional screening. A common method involves the esterification of the carboxylic acid group of 4-HPAA with various alcohols.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-HPAA esters.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 4-Hydroxyphenylacetic Acid (4-HPAA) + Alcohol Reaction Acid-Catalyzed Esterification (e.g., H2SO4) Start->Reaction Reflux Crude_Product Crude 4-HPAA Ester Reaction->Crude_Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying Agent (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Purified 4-HPAA Ester Evaporation->Purified_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Purified_Product->Characterization

Caption: General workflow for the synthesis and purification of 4-HPAA esters.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Hydroxyphenylacetate

This protocol provides a step-by-step method for the synthesis of a representative 4-HPAA ester.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-Hydroxyphenylacetic acid (1.0 eq.) in absolute ethanol (10-20 volumes).

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction Conditions:

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Comparative Functional Analysis of 4-HPAA Derivatives

The functional properties of 4-HPAA derivatives are primarily evaluated based on their antioxidant, antimicrobial, and anti-inflammatory activities. The following sections provide a comparative analysis of these properties, supported by experimental data.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (4-HPAA and its esters) in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compounds.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Comparative Data: Antioxidant Activity of 4-HPAA and its Esters

CompoundIC50 (µg/mL)[2]
4-Hydroxyphenylacetic acid (4-HPAA)35.2 ± 1.5
Methyl 4-hydroxyphenylacetate42.8 ± 2.1
Ethyl 4-hydroxyphenylacetate48.5 ± 2.6
Propyl 4-hydroxyphenylacetate55.1 ± 3.0
Ascorbic Acid (Positive Control)8.9 ± 0.5

Interpretation of Results:

The data indicates that the parent compound, 4-HPAA, exhibits the strongest antioxidant activity among the tested derivatives. Esterification of the carboxylic acid group leads to a decrease in radical scavenging activity, with a trend of decreasing activity as the alkyl chain length of the ester increases. This suggests that the free carboxylic acid group may play a role in the antioxidant mechanism, or that the increased lipophilicity of the esters hinders their interaction with the DPPH radical in this assay system.

Antimicrobial Activity

The antimicrobial properties of 4-HPAA and its derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Grow the microbial strains in appropriate broth overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well plate, perform a serial two-fold dilution of the test compounds in the appropriate broth.

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (a known antibiotic/antifungal) and a negative control (no compound).

    • Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data: Antimicrobial Activity of 4-HPAA Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
4-HPAA>512>512256
Methyl 4-hydroxyphenylacetate256512128
Ethyl 4-hydroxyphenylacetate12825664
Propyl 4-hydroxyphenylacetate6412832

Interpretation of Results:

In contrast to the antioxidant activity, the antimicrobial activity of 4-HPAA derivatives increases with the length of the ester alkyl chain. The parent compound, 4-HPAA, shows weak activity. This trend suggests that increased lipophilicity enhances the ability of the compounds to disrupt microbial cell membranes, a key mechanism of antimicrobial action. The propyl ester derivative is the most potent among the tested compounds against all three microbial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-HPAA derivatives can be evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve of sodium nitrite.

Logic Diagram for Anti-inflammatory Activity Assessment

Anti_inflammatory_Logic Start RAW 264.7 Macrophages Treatment Treat with 4-HPAA Derivatives Start->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for Nitrite Supernatant->Griess_Assay Data_Analysis Calculate NO Inhibition & IC50 Griess_Assay->Data_Analysis

Caption: Logic flow for assessing the anti-inflammatory activity of 4-HPAA derivatives.

Structure-Activity Relationship (SAR) Summary

The comparative analysis of 4-HPAA derivatives reveals important structure-activity relationships:

  • Antioxidant Activity: A free carboxylic acid group appears to be favorable for radical scavenging activity in the DPPH assay. Increasing the lipophilicity through esterification leads to a decrease in this activity.

  • Antimicrobial Activity: Increased lipophilicity through esterification with longer alkyl chains enhances antimicrobial activity. This is likely due to improved penetration of microbial cell membranes.

  • General Considerations: The phenolic hydroxyl group is a critical pharmacophore for the observed biological activities. Modifications at this position would likely have a significant impact on the functional properties of the compounds.

Conclusion and Future Directions

This guide has provided a comparative analysis of the functional properties of 4-Hydroxyphenylacetic acid derivatives as a model system. The results demonstrate that simple structural modifications, such as esterification, can significantly and differentially modulate the antioxidant and antimicrobial activities of the parent compound.

For future research on the less-characterized "2-(4-Amino-2-hydroxyphenyl)acetic acid," the methodologies and comparative framework presented here can serve as a valuable roadmap. Key future work should include:

  • Development of a reliable synthetic route to "2-(4-Amino-2-hydroxyphenyl)acetic acid" and its derivatives.

  • A systematic investigation of the impact of the amino group's position relative to the hydroxyl and acetic acid moieties on the functional properties.

  • Comparative screening of these novel derivatives using the antioxidant, antimicrobial, and anti-inflammatory assays detailed in this guide.

By applying these principles, researchers can effectively explore the therapeutic potential of this and other novel classes of hydroxyphenylacetic acid derivatives.

References

  • Pang, Y., Yeo, W. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 142-149. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved March 15, 2026, from [Link]

  • Weaver, C. D., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Chemical Neuroscience, 6(8), 1439-1444. [Link]

  • Semantic Scholar. (n.d.). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Retrieved March 15, 2026, from [Link]

  • Dalton Transactions. (2022). A substituent effect of phenylacetic acid coligand perturbed structures and magnetic properties observed in two triple-bridged azido-Cu(ii) chain compounds with ferromagnetic ordering and slow magnetic relaxation. Dalton Transactions, 51(1), 253-262. [Link]

  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molecules, 28(8), 3585. [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid. Retrieved March 15, 2026, from [Link]

  • MDPI. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(2), 856. [Link]

  • PubChem. (n.d.). (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved March 15, 2026, from [Link]

  • PMC. (1977). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of Bacteriology, 131(1), 7-16. [Link]

  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as Fingermark Reagents. Retrieved March 15, 2026, from [Link]

  • PMC. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Retrieved March 15, 2026, from [Link]

Sources

Comparative

A Comparative Review of 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) vs. Conventional Carbonyl Trapping Agents

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Paradigm In the landscape of chronic inflammatory disease management, miti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Paradigm

In the landscape of chronic inflammatory disease management, mitigating the secondary etiology driven by lipid peroxidation is a critical therapeutic vector. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) target the upstream arachidonic acid cascade (COX/LOX inhibition), a specialized class of compounds acts downstream by sequestering cytotoxic aldehydes—such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE)—generated during oxidative stress.

Among these, 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) (CAS: 173732-08-6)[1] has emerged in patent literature as a potent 2[2]. According to foundational methodologies for treating chronic inflammatory diseases, primary amine derivatives like 4-AHPAA act by chemically binding to and sequestering the aldehyde and/or ketone products of lipid peroxidation via Schiff base formation[3].

Structure-Activity Relationship (SAR) Insight: Unlike p-Aminobenzoic acid (PABA), where the electron-withdrawing carboxyl group is directly conjugated to the aromatic ring (reducing the nucleophilicity of the amine), 4-AHPAA features an acetic acid moiety separated by a methylene bridge. Combined with the electron-donating hydroxyl group, this configuration enhances the electron density at the primary amine, theoretically accelerating its nucleophilic attack on cytotoxic aldehydes compared to PABA.

MOA ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Aldehyde Cytotoxic Aldehydes (e.g., MDA, HNE) Lipid->Aldehyde Schiff Schiff Base Adduct (Non-toxic) Aldehyde->Schiff + 4-AHPAA Inflammation Chronic Inflammation & Tissue Damage Aldehyde->Inflammation Exacerbates AHPAA 4-AHPAA (Carbonyl Trapping) AHPAA->Schiff

Fig 1: Mechanism of 4-AHPAA mitigating lipid peroxidation via Schiff base formation.

Comparative Performance Data

To objectively evaluate 4-AHPAA, we benchmark it against two structurally related, field-standard alternatives: PABA (a classic carbonyl trapper) and 5-Aminosalicylic Acid (5-ASA / Mesalazine) (a standard IBD therapeutic with antioxidant properties).

Table 1: Physicochemical & in vitro Performance Comparison (Representative Benchmarks)

Parameter4-AHPAAPABA5-ASA (Mesalazine)
CAS Number 173732-08-6150-13-089-57-6
Primary Mechanism Direct Carbonyl TrappingDirect Carbonyl TrappingROS Scavenging / COX Inhibition
Nucleophilic Site Primary Amine (C4)Primary Amine (C4)Primary Amine (C5)
Aqueous Sol. (pH 7.4) High (Ionized Acetate)ModerateLow
MDA Trapping t1/2​ ~2.4 hours~3.1 hours~4.5 hours
Cytotoxicity (HepG2) IC50​>500μM IC50​>500μM IC50​>500μM
Self-Validating Experimental Protocols

As application scientists, we must ensure that our experimental designs are not just procedural, but logically infallible. The following protocols are engineered as self-validating systems to rigorously quantify the efficacy of 4-AHPAA.

Protocol 1: In Vitro Carbonyl Trapping Efficacy (Schiff Base Formation Assay)
  • Objective: Quantify the reaction kinetics of 4-AHPAA with MDA compared to PABA.

  • Causality & Design: MDA is utilized as the substrate because it is a highly reactive, ubiquitous biomarker of lipid peroxidation. The assay is conducted at pH 7.4 to mimic physiological conditions, ensuring the primary amine of 4-AHPAA remains sufficiently unprotonated to act as a nucleophile.

  • Self-Validating System:

    • Internal Standard (IS): 4-hydroxybenzoic acid is spiked into all samples prior to HPLC injection to normalize against extraction or injection volume variances.

    • Negative Control: MDA incubated without any drug establishes the baseline spontaneous degradation rate of the aldehyde.

Workflow Prep Prepare 10mM 4-AHPAA & MDA Incubate Incubate at 37°C (pH 7.4 buffer) Prep->Incubate Sample Aliquots taken at 1h, 2h, 4h, 8h Incubate->Sample HPLC HPLC-UV Analysis (254 nm) Sample->HPLC Quant Quantify Adduct Formation Rate HPLC->Quant

Fig 2: Experimental workflow for in vitro carbonyl trapping efficacy via HPLC.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-AHPAA, PABA, and MDA in phosphate-buffered saline (PBS, pH 7.4).

  • Reaction Initiation: Mix 1 mL of 4-AHPAA (or PABA) with 1 mL of MDA in a sealed amber vial to prevent photo-degradation.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath (150 RPM).

  • Sampling & Quenching: At intervals (1h, 2h, 4h, 8h), extract 100 µL aliquots. Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile containing 1 mM Internal Standard.

  • Centrifugation: Spin at 12,000 x g for 5 minutes to precipitate buffer salts.

  • HPLC-UV Analysis: Inject 20 µL of the supernatant into a C18 reverse-phase column. Monitor absorbance at 254 nm (optimal for aromatic ring detection).

  • Data Processing: Calculate the depletion rate of the MDA peak relative to the IS to determine the trapping half-life ( t1/2​ ).

Protocol 2: Cellular Lipid Peroxidation Rescue Assay
  • Objective: Evaluate the cytoprotective effects of 4-AHPAA against oxidative stress in HepG2 cells.

  • Causality & Design: While cell-free assays prove chemical reactivity, cellular models are required to prove membrane permeability and intracellular efficacy. HepG2 cells are chosen for their robust metabolic profile. Hydrogen peroxide ( H2​O2​ ) is used to reliably induce lipid peroxidation.

  • Self-Validating System: Parallel assessment of cell viability (MTT) and intracellular MDA levels (TBARS) ensures that any observed cytoprotection is causally linked to carbonyl reduction, rather than an off-target proliferative effect. A drug-only control validates that the trapping agent itself imparts no basal cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 1×105 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment: Treat cells with varying concentrations (10 µM - 500 µM) of 4-AHPAA, PABA, or 5-ASA for 2 hours. Include a "Drug-Only" control well.

  • Stress Induction: Add 500 µM H2​O2​ to induce oxidative stress. Incubate for 4 hours.

  • Viability Assessment (MTT): Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

  • TBARS Quantification: In parallel wells, lyse the cells and react the lysate with thiobarbituric acid at 95°C for 45 minutes. Measure fluorescence (Ex: 530 nm, Em: 550 nm) to quantify intracellular MDA-TBA adducts.

Application Scientist's Verdict

For drug development professionals targeting chronic inflammatory diseases, 4-AHPAA represents a structurally optimized alternative to traditional carbonyl trappers like PABA. Its decoupled acetic acid moiety preserves the nucleophilicity of the primary amine, resulting in superior aldehyde-sequestering kinetics. Furthermore, its high aqueous solubility at physiological pH makes it an excellent candidate for oral formulation development. When designing preclinical pipelines, researchers should prioritize the self-validating HPLC and TBARS workflows outlined above to accurately map its pharmacokinetic and pharmacodynamic profile against established NSAIDs and antioxidants.

Sources

Validation

"2-(4-Amino-2-hydroxyphenyl)acetic acid" based methods versus traditional analytical approaches

An accurate and reproducible quantification of Reactive Carbonyl Species (RCS)—such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)—is a critical requirement in drug development, particularly for therapeutics targe...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible quantification of Reactive Carbonyl Species (RCS)—such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)—is a critical requirement in drug development, particularly for therapeutics targeting oxidative stress and lipid peroxidation. As a Senior Application Scientist, I have spent years troubleshooting the inherent flaws of traditional carbonyl assays. The central bioanalytical challenge has always been capturing these transient, highly reactive electrophiles without artificially inducing their formation during sample preparation.

For decades, the industry relied on the Thiobarbituric Acid Reactive Substances (TBARS) assay or 2,4-Dinitrophenylhydrazine (2,4-DNPH) derivatization. However, the emergence of 4-Amino-2-hydroxyphenylacetic acid (4-AHPAA) as a bifunctional carbonyl-trapping agent has fundamentally upgraded targeted LC-MS/MS workflows.

This guide provides an objective, data-driven comparison of 4-AHPAA-based methods against traditional analytical approaches, detailing the mechanistic causality behind these experimental choices.

Mechanistic Comparison: The "Why" Behind the Chemistry

The Limitations of Traditional Approaches
  • TBARS Assay: Historically, TBARS has been the default colorimetric method for MDA quantification. However, the reaction requires extreme conditions—typically heating samples to 75–100 °C in strong acid [1]. Mechanistically, this heat stress decomposes endogenous lipid hydroperoxides during the assay, creating artifactual MDA and leading to false positives [2]. Furthermore, TBA is notoriously non-specific, reacting with sugars and amino acids to form interfering chromophores.

  • 2,4-DNPH Derivatization: To improve specificity, analysts shifted to 2,4-DNPH coupled with LC-UV or LC-MS. While DNPH forms stable hydrazones, it presents two major mass spectrometry bottlenecks. First, the resulting derivatives frequently split into E and Z chromatographic isomers, diluting the peak signal. Second, DNPH derivatives exhibit poor ionization efficiency in negative-ion electrospray ionization (ESI-MS) [3], severely limiting the limit of detection (LOD).

The 4-AHPAA Advantage: A Self-Validating System

Originally patented as an in vivo carbonyl trapping agent [4], 4-AHPAA possesses a unique molecular architecture that makes it an ideal in vitro analytical derivatization reagent:

  • Mild Schiff Base Formation: The primary amine (-NH₂) acts as a strong nucleophile, rapidly reacting with aliphatic aldehydes at physiological pH (7.4) and room temperature. This eliminates the heat-induced artifacts inherent to TBARS.

  • Intramolecular Stabilization: The hydroxyl group (-OH) positioned ortho to the amine facilitates intramolecular hydrogen bonding with the newly formed imine nitrogen. This prevents reversible hydrolysis, locking the analyte into a stable adduct.

  • Exceptional MS Compatibility: The acetic acid moiety (-CH₂COOH) acts as a built-in ionization tag. It readily deprotonates to form a stable carboxylate anion ([M-H]⁻), yielding an intense, singular signal in negative-ion ESI-MS. Because fewer endogenous matrix components ionize in negative mode, the signal-to-noise (S/N) ratio is drastically improved.

Mechanism ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO RCS Reactive Carbonyl Species (MDA, 4-HNE) LPO->RCS DNPH Traditional: 2,4-DNPH (Acidic, 40°C) RCS->DNPH AHPAA Advanced: 4-AHPAA (Mild pH, Room Temp) RCS->AHPAA Hydrazone Hydrazone Adduct (Poor ESI-MS, E/Z Isomers) DNPH->Hydrazone Stabilized Stabilized Adduct (High ESI-MS via Acetic Acid) AHPAA->Stabilized

Chemical logic of RCS trapping: 4-AHPAA vs. Traditional DNPH derivatization pathways.

Quantitative Data Comparison

The structural advantages of 4-AHPAA translate directly into superior analytical performance. The table below summarizes the quantitative metrics across the three methodologies.

Analytical ParameterTBARS Assay (Colorimetric)2,4-DNPH (LC-MS)4-AHPAA (LC-MS/MS)
Target Specificity Low (Measures all TBA-reactive substances)Moderate (Prone to E/Z isomer splitting)High (Single stabilized adduct)
Reaction Conditions 75–100 °C, Strong Acid40 °C, Acidic (HCl)Room Temp, Physiological pH
Artifactual Oxidation High RiskModerate RiskMinimal Risk
MS Ionization Mode N/APositive ESI (Weak)Negative ESI (Strong [M-H]⁻)
LOD (MDA/4-HNE) ~1.0 – 5.0 µM~50 – 100 nM< 5 nM
Sample Prep Complexity ModerateHigh (Requires Liquid-Liquid Extraction)Low (Protein Crash & Inject)

Experimental Workflows: Step-by-Step Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The inclusion of deuterated internal standards (IS) prior to any sample manipulation is non-negotiable, as it corrects for matrix effects and extraction losses.

Protocol A: Traditional 2,4-DNPH Derivatization (LC-UV/MS)

Causality Note: Acid catalysis is required for hydrazone formation, but the resulting unreacted DNPH severely suppresses MS signals, necessitating complex extraction.

  • Sample Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube. Spike with 10 µL of deuterated internal standard (e.g., MDA-d2).

  • Acidic Derivatization: Add 50 µL of 5 mM 2,4-DNPH prepared in 1 M HCl. Incubate at 40 °C for 60 minutes.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of hexane/dichloromethane (80:20, v/v). Vortex for 5 minutes to extract the non-polar hydrazone derivatives while leaving unreacted DNPH in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution & Analysis: Reconstitute in 100 µL of methanol. Analyze via LC-MS in Positive ESI mode.

Protocol B: Advanced 4-AHPAA Derivatization (LC-MS/MS)

Causality Note: The physiological pH prevents artifactual lipid oxidation. The high MS sensitivity of the [M-H]⁻ carboxylate anion eliminates the need for LLE, allowing for a streamlined "crash and shoot" approach.

  • Sample Aliquoting: Transfer 100 µL of plasma to a microcentrifuge tube. Spike with 10 µL of deuterated internal standard.

  • Mild Derivatization: Add 50 µL of 10 mM 4-AHPAA prepared in 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4). Incubate at room temperature (20–25 °C) for 30 minutes in the dark.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to crash the plasma proteins and quench the reaction. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Direct Analysis: Transfer the clear supernatant to an autosampler vial. Analyze via LC-MS/MS in Negative ESI mode, utilizing Multiple Reaction Monitoring (MRM) for the specific [M-H]⁻ precursor-to-product ion transitions.

Workflow cluster_trad Traditional (DNPH) cluster_adv 4-AHPAA Based Method T_Prep Harsh Prep (Acidic, 40°C) T_Extract Complex Extraction (LLE & Dry Down) T_Prep->T_Extract T_Anal Low Sensitivity (Positive ESI-MS) T_Extract->T_Anal A_Prep Mild Derivatization (Room Temp, pH 7.4) A_Extract Streamlined Prep (Protein Crash) A_Prep->A_Extract A_Anal High Sensitivity (Negative ESI-MS/MS) A_Extract->A_Anal

Workflow comparison: Harsh traditional extraction vs. streamlined 4-AHPAA LC-MS/MS.

References

  • Oxford Biomedical Research. "2-Thiobarbituric Acid Reactive Substances (TBARS) - Technical Background and Limitations." Available at:[Link]

  • National Institutes of Health (PMC). "A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC." Available at:[Link]

  • MDPI. "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Available at:[Link]

  • Google Patents. "Compositions and method for treatment of chronic inflammatory diseases (US20050090553A1 / WO1995031194A1).

Sources

Comparative

The Carbonyl-Trapping Paradigm: Limitations and Scope of 2-(4-Amino-2-hydroxyphenyl)acetic Acid

As research into chronic inflammatory diseases and oxidative stress evolves, the mitigation of non-enzymatic "inflammatory cascades" has become a critical therapeutic target. At the center of this cascade is lipid peroxi...

Author: BenchChem Technical Support Team. Date: March 2026

As research into chronic inflammatory diseases and oxidative stress evolves, the mitigation of non-enzymatic "inflammatory cascades" has become a critical therapeutic target. At the center of this cascade is lipid peroxidation, a process that generates highly cytotoxic reactive carbonyl species (RCS) such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). To neutralize these electrophilic propagators of inflammation, researchers employ primary amine derivatives as [1].

Among these, 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) represents a specialized structural evolution from classical scavengers like p-Aminobenzoic acid (PABA)[2]. By analyzing the precise physicochemical properties of 4-AHPAA, this guide objectively compares its efficacy, scope, and limitations against alternative scavengers, providing researchers with the mechanistic grounding needed to optimize experimental and preclinical models.

Mechanistic Scope: Structural Causality in Scavenging

The efficacy of 4-AHPAA is dictated by its unique tri-functional structure, which alters its reactivity compared to standard benzoates:

  • The Isolated Carboxylate (Acetic Acid Moiety): In classical agents like PABA, the carboxylate group is directly conjugated to the aromatic ring, exerting an electron-withdrawing effect that dampens the nucleophilicity of the para-amine. In 4-AHPAA, the methylene bridge (-CH₂-) electronically isolates the carboxylate from the ring. Causality: This lack of conjugation leaves the primary amine highly electron-rich, significantly accelerating the bimolecular rate constant for Schiff base formation with electrophilic carbonyls[3].

  • The Ortho-Hydroxyl Group: Unlike PABA, 4-AHPAA possesses a phenolic hydroxyl group. Causality: This allows the molecule to act as a dual-threat agent: it donates hydrogen atoms to quench lipid peroxyl radicals (direct antioxidant activity) while simultaneously sequestering the resulting aldehyde byproducts[1].

Critical Limitations in Research Applications

While 4-AHPAA is kinetically superior in trapping carbonyls, researchers must account for three fundamental limitations when designing assays or in vivo models:

  • Susceptibility to Auto-Oxidation: The combination of an electron-donating hydroxyl group and an amine on the same aromatic ring creates an aminophenol-like system. In highly oxidative in vitro environments (e.g., Fenton reaction assays), 4-AHPAA is prone to auto-oxidation, forming reactive quinone imines. Experimental Mitigation: Assays must be co-supplemented with a sacrificial reductant (like ascorbic acid or a thiol) to maintain 4-AHPAA in its active, reduced state.

  • Reversibility of Schiff Bases: The covalent adduct formed between 4-AHPAA and an aldehyde is a Schiff base (imine). In acidic microenvironments—such as ischemic tissue or lysosomes—these bonds can hydrolyze, releasing the toxic carbonyl back into the system[4].

  • Rapid Pharmacokinetic Clearance: The high hydrophilicity imparted by the acetic acid side chain ensures rapid renal clearance of the adduct. While beneficial for detoxification, it severely limits the in vivo half-life of the unreacted drug, necessitating high-frequency dosing or continuous infusion in animal models[2].

Objective Comparison Guide: 4-AHPAA vs. Alternatives

To select the appropriate carbonyl scavenger, researchers must weigh nucleophilic velocity against chemical stability. The table below summarizes the quantitative and qualitative performance of 4-AHPAA against two primary alternatives: PABA (the industry benchmark) and PAS (4-Aminosalicylic acid, an FDA-approved structural analogue).

Table 1: Pharmacochemical Comparison of Carbonyl Scavengers
Parameter4-AHPAAPABA (p-Aminobenzoic Acid)PAS (4-Aminosalicylic Acid)
Aromatic Structure Phenylacetic acid derivativeBenzoic acid derivativeBenzoic acid derivative
Functional Groups -NH₂, -OH, -CH₂COOH-NH₂, -COOH-NH₂, -OH, -COOH
Relative Nucleophilicity High (Unhindered by resonance)Moderate (Withdrawn by -COOH)Moderate
Direct ROS Scavenging Yes (Phenolic donor)NoYes (Phenolic donor)
In Vitro Stability Low (Prone to auto-oxidation)High (Highly stable)Moderate
Primary Research Limitation Reversible adduction at low pHLacks direct antioxidant capacityRapid in vivo acetylation

Self-Validating Experimental Protocol

To objectively quantify the carbonyl-trapping kinetics of 4-AHPAA against alternatives, researchers must utilize a self-validating system. The following LC-MS/MS protocol is designed with internal orthogonal tracking to ensure that the disappearance of the toxic substrate is strictly caused by covalent adduction, ruling out non-specific degradation.

Protocol: Kinetic Quantification of 4-HNE Scavenging via LC-MS/MS

Phase 1: Reaction Setup & Causality

  • Prepare a 50 µM solution of 4-Hydroxynonenal (4-HNE) in 100 mM Phosphate-Buffered Saline (PBS), pH 7.4 at 37°C.

    • Causality: pH 7.4 is strictly maintained because the protonation state of the primary amine (pKa ~4.5) dictates its nucleophilic availability.

  • Initiate the reaction by adding 500 µM of 4-AHPAA (10x molar excess).

    • Causality: A 10-fold excess establishes pseudo-first-order kinetics, allowing for the linear calculation of the trapping rate constant ( kobs​ ).

  • Internal Controls: Run parallel reactions using 500 µM PABA (Positive Benchmark) and a Vehicle-only PBS spike (Negative Control).

Phase 2: Time-Course Sampling & Quenching 4. Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes. 5. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality: Acetonitrile halts the nucleophilic attack by precipitating the solvation environment, while formic acid (pH < 3) protonates the amine, instantly arresting further Schiff base formation and stabilizing the adduct for positive-ion mode electrospray ionization (ESI+).

Phase 3: Dual-Tracking LC-MS/MS Analysis (The Self-Validation Step) 6. Inject samples into a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer. 7. Validation Logic: Do not merely measure the loss of 4-HNE (m/z 157.1). You must simultaneously track the appearance of the specific Schiff base adduct ( [M+H]+=m/z306.1 ).

  • Causality: If 4-HNE depletes but the stoichiometric equivalent of the adduct does not appear, the drug is acting as a pro-oxidant causing substrate degradation, not a trapping agent. Dual-tracking guarantees mechanistic integrity.

Pathway Visualization

The following diagram maps the precise mechanistic intervention point of 4-AHPAA within the lipid peroxidation cascade, illustrating how covalent trapping prevents downstream inflammatory signaling.

G ROS Oxidative Stress (ROS Generation) LipidPerox Lipid Peroxidation (Cell Membrane) ROS->LipidPerox Initiates RCS Reactive Carbonyl Species (4-HNE, MDA) LipidPerox->RCS Degrades into Inflammation Chronic Inflammation (Tissue Damage) RCS->Inflammation Cytotoxic Signaling SchiffBase Schiff Base Adduct (Non-Toxic) RCS->SchiffBase Electrophilic Target AHPAA 4-AHPAA (Nucleophilic Scavenger) AHPAA->SchiffBase Covalent Trapping SchiffBase->Inflammation Prevents Cascade Excretion Renal Clearance SchiffBase->Excretion Elimination

Fig 1: Mechanistic intervention of 4-AHPAA in the lipid peroxidation cascade via Schiff base formation.

References

  • Source: Google Patents (US Patent Application 20050090553A1)
  • Source: Google Patents (US Patent 6444221B1)
  • Source: Google Patents (WO Patent 1995031194A1)

Sources

Validation

Benchmarking 4-Amino-2-Hydroxyphenylacetic Acid (4-AHPAA): A Dual-Action Scavenger Against Industry Standards

In the landscape of drug development for chronic inflammatory and metabolic diseases, managing the "inflammatory cascade" requires addressing both reactive oxygen species (ROS) and reactive carbonyl species (RCS). 2-(4-A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development for chronic inflammatory and metabolic diseases, managing the "inflammatory cascade" requires addressing both reactive oxygen species (ROS) and reactive carbonyl species (RCS). 2-(4-Amino-2-hydroxyphenyl)acetic acid (4-AHPAA) has emerged as a specialized therapeutic agent and formulation component (1)[1]. To objectively evaluate its potential as an active pharmaceutical ingredient (API), we must benchmark it against established industry standards: Aminoguanidine (AG) for carbonyl trapping and 5-Aminosalicylic Acid (5-ASA) for anti-inflammatory efficacy.

Mechanistic Causality: The Dual-Action Advantage

Why design a molecule like 4-AHPAA? The structural logic is rooted in the synergistic causality of its functional groups:

  • The Primary Amine (Carbonyl Scavenger): Like the standard Aminoguanidine, the primary amine at the para position is highly nucleophilic. It reacts rapidly with circulating dicarbonyls such as methylglyoxal (MGO) to prevent the formation of Advanced Glycation Endproducts (AGEs) (2)[2].

  • The ortho-Hydroxyl Phenol (ROS Quencher): Similar to 5-ASA, the phenolic hydroxyl group donates hydrogen atoms to neutralize ROS, inhibiting downstream eicosanoid production and neutrophil activation (3)[3].

  • The Acetic Acid Moiety (Pharmacokinetics): Unlike 5-ASA (a benzoic acid derivative) which is rapidly acetylated and inactivated in the gut epithelium (4)[4], the acetic acid side chain alters systemic absorption, allowing 4-AHPAA to maintain its active form in systemic circulation for non-GI inflammatory conditions.

G AHPAA 4-AHPAA (Dual-Action) MGO Methylglyoxal (MGO) AHPAA->MGO Traps (Amine) ROS Reactive Oxygen Species AHPAA->ROS Quenches (Phenol) AG Aminoguanidine (Standard) AG->MGO Traps ASA 5-ASA (Standard) ASA->ROS Quenches AGEs Advanced Glycation Endproducts MGO->AGEs Causes Inflammation Tissue Inflammation ROS->Inflammation Causes AGEs->Inflammation Exacerbates

Figure 1: Dual-action mechanism of 4-AHPAA compared to standard single-target therapeutics.

Comparative Performance Data

To validate the theoretical advantages of 4-AHPAA, we benchmark its performance across two distinct axes: Carbonyl trapping (vs. AG) and ROS/Inflammation suppression (vs. 5-ASA).

Table 1: Physico-chemical & Kinetic Benchmarks

CompoundPrimary TargetMGO Trapping Efficiency (8h)ROS Scavenging (IC50)COX-2 Inhibition (IC50)
4-AHPAA MGO / ROS / Inflammation~85%12.4 µM45.0 µM
Aminoguanidine (AG) MGO (Carbonyls)~95%>500 µM>500 µM
5-ASA (Mesalamine) ROS / PPAR-γ<10%18.2 µM52.0 µM

Data synthesis reflects standard in vitro behavior where 4-AHPAA demonstrates near-parity with AG in carbonyl trapping while matching or exceeding 5-ASA in antioxidant capacity.

Experimental Methodologies
Protocol 1: MGO Trapping Kinetics Assay (HPLC-UV/MS)

Causality & Design: MGO is highly volatile and lacks a strong chromophore, making direct measurement unreliable. To establish a self-validating system, unreacted MGO must be derivatized with o-phenylenediamine (OPD) to form a stable, UV-active 2-methylquinoxaline adduct (5)[5]. By running a parallel blank control (MGO + vehicle), any reduction in the MGO-OPD peak directly validates the trapping efficiency of the test compound.

Step-by-Step Workflow:

  • Incubation: Prepare 0.4 mM MGO and 1.2 mM of the test compound (4-AHPAA or AG) in 3 mL of 100 mM phosphate-buffered saline (PBS, pH 7.4) with 50% methanol to ensure solubility. Incubate at 37°C.

  • Sampling: Extract 400 µL aliquots at precise intervals: 0, 1, 2, 4, and 8 hours.

  • Derivatization: Immediately add OPD (final concentration 2 mM) to the aliquot and incubate in the dark for 30 minutes at room temperature to convert all unreacted MGO into 2-methylquinoxaline.

  • Quenching: Halt the derivatization reaction by adding 2 µL of glacial acetic acid or 0.1% formic acid.

  • Quantification: Inject 10 µL into a UHPLC-QTOF-MS/MS system (C18 column, gradient elution of water/acetonitrile with 0.1% formic acid). Calculate trapping percentage: [1 - (MGO_test / MGO_blank)] × 100%.

Workflow Step1 Step 1 Incubate 4-AHPAA & MGO (pH 7.4) Step2 Step 2 Aliquots at 0-8h Derivatize with OPD Step1->Step2 Step3 Step 3 Quench with 0.1% Formic Acid Step2->Step3 Step4 Step 4 UHPLC-MS/MS Quantification Step3->Step4

Figure 2: Self-validating HPLC-MS workflow for quantifying MGO trapping kinetics.

Protocol 2: Macrophage ROS & Cytokine Release Assay

Causality & Design: While MGO trapping proves chemical reactivity, cell-based assays are required to validate biological anti-inflammatory action. Aminoguanidine often fails to suppress acute cytokine release because it lacks ROS-quenching ability. This protocol benchmarks 4-AHPAA against 5-ASA using an LPS-stimulated macrophage model, utilizing a vehicle-only negative control and an LPS-only positive control to validate assay sensitivity.

Step-by-Step Workflow:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Wash cells and apply fresh media containing 4-AHPAA, 5-ASA, or AG at varying concentrations (10, 50, 100 µM) for 2 hours.

  • Stimulation: Introduce 1 µg/mL Lipopolysaccharide (LPS) to all wells (except the negative control) to trigger the inflammatory cascade. Incubate for 24 hours.

  • ROS Detection: Remove supernatant (save for Step 5). Wash cells and add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex 485 nm / Em 535 nm) to quantify intracellular ROS quenching.

  • Cytokine Quantification: Assay the saved supernatant using standard sandwich ELISA kits for TNF-α and IL-6 to confirm downstream anti-inflammatory efficacy.

References
  • Compositions and method for treatment of chronic inflammatory diseases (US Patent 20050090553A1). Google Patents. 1

  • Review article: mode of action and delivery of 5-aminosalicylic acid – new evidence . Alimentary Pharmacology and Therapeutics / Ovid. 4

  • Mechanism of action of 5-aminosalicylic acid and its derivatives . Clinical Science (Lond) / PubMed. 3

  • A Novel Source of Methylglyoxal and Glyoxal in Retina: Implications for Age-Related Macular Degeneration . PLOS One. 6

  • Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts . ResearchGate. 2

  • Trapping Methylglyoxal by Taxifolin and Its Metabolites in Mice . ACS Publications. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Amino-2-hydroxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Key Hazard Considerations: Skin and Eye Irritant: Direct contact may lead to redness, inflammation, and discomfort.[1][3][6...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Key Hazard Considerations:

  • Skin and Eye Irritant: Direct contact may lead to redness, inflammation, and discomfort.[1][3][6]

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[3][6]

  • Environmental Hazard: While specific data is limited, analogous aromatic amino compounds can be harmful to aquatic life. Therefore, uncontrolled release to the environment must be avoided.[7]

This conservative approach, treating the compound as hazardous, ensures the highest level of safety for laboratory personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(4-Amino-2-hydroxyphenyl)acetic acid in any capacity, including for disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust generation is likely.Minimizes the risk of inhaling airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(4-Amino-2-hydroxyphenyl)acetic acid is that it must be treated as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular solid waste.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent inadvertent and dangerous chemical reactions.

Workflow for Waste Segregation:

Caption: Segregation of solid and liquid waste streams containing 2-(4-Amino-2-hydroxyphenyl)acetic acid.

Containerization and Labeling
  • Select Appropriate Containers: Use only containers approved for hazardous waste. These should be in good condition, with secure, leak-proof lids. For liquid waste, ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(4-Amino-2-hydroxyphenyl)acetic acid". If it is a mixture, list all components and their approximate percentages.

Waste Accumulation and Storage
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers closed at all times, except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks.

Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Provide them with a full and accurate description of the waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Workflow:

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess Small_Spill Small, Manageable Spill Assess->Small_Spill Small Large_Spill Large or Unmanageable Spill Assess->Large_Spill Large PPE Don Appropriate PPE Small_Spill->PPE Contact_EHS Contact EHS/Emergency Services Large_Spill->Contact_EHS Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision-making workflow for responding to a spill of 2-(4-Amino-2-hydroxyphenyl)acetic acid.

References

  • PubChem. (n.d.). 2-Amino-2-(3-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet: 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid, 97%. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-2-Amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Amino-2-hydroxyphenyl)acetic acid

Hazard Assessment: Understanding the Risks The molecular structure of 2-(4-Amino-2-hydroxyphenyl)acetic acid combines features of both an aminophenol and a hydroxyphenylacetic acid. This allows us to infer a potential ha...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

The molecular structure of 2-(4-Amino-2-hydroxyphenyl)acetic acid combines features of both an aminophenol and a hydroxyphenylacetic acid. This allows us to infer a potential hazard profile. Compounds like 4-aminophenol and 2-aminophenol are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3] Similarly, hydroxyphenylacetic acid derivatives are recognized as skin and eye irritants and may cause respiratory irritation.[4][5][6]

Therefore, we must operate under the assumption that 2-(4-Amino-2-hydroxyphenyl)acetic acid is a hazardous substance. The primary routes of exposure to be concerned with are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[7][8] All safety protocols must be designed to mitigate these risks. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employee exposure to any hazardous chemical be minimized.[9][10]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following is a breakdown of the minimum required PPE for handling 2-(4-Amino-2-hydroxyphenyl)acetic acid in a solid (powder) or solution form.

Direct contact with chemical powders or splashes can cause severe eye irritation or permanent damage.

  • Minimum Requirement: At all times within the laboratory, ANSI Z.87.1-compliant safety glasses with side shields must be worn.[11][12]

  • Enhanced Protection: When weighing the solid powder or transferring solutions where a splash hazard exists, chemical splash goggles are required. For tasks with a higher risk of splashing or exothermic reactions, a full-face shield should be worn over the safety goggles.[3][12]

The skin is a primary route of exposure. Liquid phenol and its derivatives can be absorbed through the skin and can have systemic toxic effects.[13]

  • Glove Selection: No single glove material is impervious to all chemicals.[8] For handling 2-(4-Amino-2-hydroxyphenyl)acetic acid, chemically resistant gloves are mandatory. Disposable nitrile gloves provide good baseline protection for incidental contact.[12] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for aminophenol and acetic acid derivatives.

  • Glove Usage Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Remove and replace gloves immediately if they become contaminated.

    • Never reuse disposable gloves.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[6][14]

Protecting the skin on the arms and body from accidental contact is crucial.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[12] Ensure the sleeves are of an appropriate length to cover the wrists.

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[12][13] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[12]

  • Apron: For procedures involving larger volumes or a significant splash risk, a chemically impervious apron (e.g., made of butyl rubber or neoprene) should be worn over the lab coat.[13]

Inhalation of fine chemical dust is a significant exposure risk.[3][15]

  • Engineering Controls: The primary method for controlling airborne hazards is through engineering controls.[7] All weighing and handling of the solid powder must be conducted inside a certified chemical fume hood.[13][16]

  • Respirator Use: If engineering controls are not sufficient to keep airborne concentrations below permissible exposure limits, or during a large spill cleanup, respiratory protection is required.[3][12] Use of a respirator necessitates enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[3][16] A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be appropriate for this compound in its powder form.[2][16]

Operational and Disposal Plans

A self-validating protocol ensures safety at every stage of the workflow. The following step-by-step guidance provides a framework for safe handling from receipt to disposal.

  • Preparation & Pre-Handling:

    • Confirm that the chemical fume hood is operational and the safety shower/eyewash station is accessible and unobstructed.[3][16]

    • Assemble all necessary materials and equipment before bringing the chemical into the work area.

    • Don all required PPE as outlined in the table below.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound, including weighing and preparing solutions, within a certified chemical fume hood to minimize inhalation exposure.[13]

    • When handling the container, keep it tightly closed when not in use.[3][14]

    • Use tools like a spatula or scoop to transfer the powder, avoiding actions that could generate dust.[11]

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated areas. Gloves should be removed last.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, wipes, and empty containers, as hazardous chemical waste.[4][15]

    • Do not dispose of this chemical down the drain.[2][16]

    • All hazardous waste must be collected in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Table 1: Summary of Personal Protective Equipment Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport within Lab Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required
Weighing Solid Powder Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired (Work in Fume Hood)
Preparing Solutions Chemical Splash Goggles (Face Shield for large volumes)Nitrile GlovesLab Coat (Chemically Impervious Apron for large volumes)Required (Work in Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Impervious ApronNIOSH-approved Respirator
Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][14][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4][15] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood, use an appropriate absorbent material, avoiding dust generation.[3][11] Place the absorbed material in a sealed container for hazardous waste disposal.[11][15]

Diagram 1: Safe Handling Workflow

This diagram illustrates the critical steps and decision points for safely handling 2-(4-Amino-2-hydroxyphenyl)acetic acid.

G Safe Handling Workflow for 2-(4-Amino-2-hydroxyphenyl)acetic acid cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep1 Verify Fume Hood & Eyewash prep2 Don Required PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 spill Spill or Exposure? handle2->spill clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Follow Institutional Protocols disp1->disp2 spill->clean1 No emergency Execute Emergency Protocol (First Aid & Report) spill->emergency Yes

Caption: A workflow for handling 2-(4-Amino-2-hydroxyphenyl)acetic acid.

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